molecular formula C8H7IO B1590488 3-Iodo-4-methylbenzaldehyde CAS No. 58586-55-3

3-Iodo-4-methylbenzaldehyde

Cat. No.: B1590488
CAS No.: 58586-55-3
M. Wt: 246.04 g/mol
InChI Key: JAKBMXYECHUYEO-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7IO and its molecular weight is 246.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKBMXYECHUYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490450
Record name 3-Iodo-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58586-55-3
Record name 3-Iodo-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methylbenzaldehyde from p-Tolualdehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-iodo-4-methylbenzaldehyde, a key intermediate in pharmaceutical and materials science, starting from the readily available p-tolualdehyde. The core of this process is the electrophilic aromatic substitution, specifically the iodination of the aromatic ring. This document will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer insights into the critical parameters that govern the reaction's efficiency and selectivity. The guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding and a practical framework for the preparation of this valuable compound.

Introduction: The Significance of this compound

This compound is a versatile synthetic building block, the value of which is underscored by its application in the synthesis of a variety of complex organic molecules. Its utility is primarily derived from the presence of three key functional groups: an aldehyde, a methyl group, and an iodine atom on a benzene ring. The aldehyde group is a reactive handle for a multitude of transformations, including nucleophilic additions and condensations.[1] The iodine atom, a crucial feature, serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes this compound a sought-after intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.[2][3]

The strategic placement of the iodo and methyl groups on the benzaldehyde scaffold provides a unique substitution pattern that is often exploited in the synthesis of targeted therapeutic agents. The methyl group can influence the electronic and steric properties of the molecule, which in turn can modulate its biological activity.

Synthetic Strategy: Electrophilic Aromatic Iodination

The synthesis of this compound from p-tolualdehyde is achieved through an electrophilic aromatic substitution (EAS) reaction.[4] In this process, an electrophilic iodine species attacks the electron-rich aromatic ring of p-tolualdehyde, leading to the substitution of a hydrogen atom with an iodine atom.

Regioselectivity

The directing effects of the substituents on the p-tolualdehyde ring are paramount in determining the position of iodination. The methyl group is an activating, ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group. Given that the starting material is para-substituted, the incoming electrophile will be directed to the positions ortho to the activating methyl group and meta to the deactivating aldehyde group. This confluence of directing effects strongly favors the introduction of the iodine atom at the 3-position, leading to the desired product, this compound.

Choice of Iodinating Agent

Direct iodination with molecular iodine (I₂) is often slow and reversible due to the formation of hydrogen iodide (HI), a strong reducing agent that can reverse the reaction.[5] To overcome this, an oxidizing agent is typically employed to convert HI back to I₂ or to generate a more potent electrophilic iodine species.[6] Common iodinating systems include:

  • Iodine in the presence of an oxidizing agent: A combination of molecular iodine with an oxidizing agent such as nitric acid (HNO₃), iodic acid (HIO₃), or hydrogen peroxide (H₂O₂) is effective.[5][7] These oxidants generate a highly electrophilic iodine species, often referred to as I⁺, which readily attacks the aromatic ring.[6]

  • N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent that is often used in the presence of an acid catalyst, such as sulfuric acid or trifluoroacetic acid.[8][9][10] The acid protonates the NIS, increasing its electrophilicity.

For this guide, we will focus on a robust and widely applicable method utilizing molecular iodine in the presence of iodic acid. This system offers high yields and good regioselectivity under relatively mild conditions.[7][11]

Mechanistic Overview

The iodination of p-tolualdehyde proceeds through a classic electrophilic aromatic substitution mechanism.

Figure 1: General mechanism of electrophilic aromatic iodination.

  • Generation of the Electrophile: Iodic acid oxidizes molecular iodine to generate a potent electrophilic iodine species (I⁺).[12]

  • Nucleophilic Attack: The π-electron system of the p-tolualdehyde ring acts as a nucleophile, attacking the electrophilic iodine. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation: A weak base, such as the bisulfate anion (HSO₄⁻) if sulfuric acid is used as a solvent or catalyst, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound from p-tolualdehyde.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
p-Tolualdehyde120.1512.0 g0.10Starting material
Iodine (I₂)253.8112.7 g0.05Iodinating agent
Iodic Acid (HIO₃)175.917.0 g0.04Oxidizing agent
Acetic Acid (glacial)60.05100 mL-Solvent
Sulfuric Acid (conc.)98.085 mL-Catalyst
Sodium Thiosulfate158.11q.s.-For quenching
Sodium Bicarbonate84.01q.s.-For neutralization
Ethyl Acetate88.11200 mL-Extraction solvent
Brine-50 mL-For washing
Anhydrous MgSO₄120.37q.s.-Drying agent
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve p-tolualdehyde (12.0 g, 0.10 mol) in glacial acetic acid (100 mL).

  • Addition of Reagents: To the stirred solution, add iodine (12.7 g, 0.05 mol) and iodic acid (7.0 g, 0.04 mol).

  • Acid Addition: Slowly add concentrated sulfuric acid (5 mL) to the mixture via the dropping funnel over a period of 10-15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water (200 mL). A precipitate should form. Quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (singlet, ~9.9 ppm), the aromatic protons, and the methyl protons (singlet, ~2.5 ppm).[13]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (~191 ppm) and the aromatic carbons, including the carbon attached to the iodine atom.[14]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (246.04 g/mol ).[15]

  • Melting Point: The measured melting point of the purified product should be consistent with the literature value.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • p-Tolualdehyde: Can cause skin and eye irritation.[16]

  • Iodine: Corrosive and can cause severe burns.[17][18] It is also a strong oxidizer.[19] Avoid inhalation of vapors.

  • Iodic Acid: A strong oxidizing agent. Avoid contact with combustible materials.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care.

  • Acetic Acid: Corrosive and flammable.

  • Ethyl Acetate: Flammable liquid and vapor.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[17][18]

Conclusion

The synthesis of this compound from p-tolualdehyde via electrophilic aromatic iodination is a reliable and efficient method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The detailed protocol provided in this guide serves as a practical starting point for laboratory-scale synthesis. The versatility of this compound in further synthetic transformations ensures its continued importance in the fields of drug discovery and materials science.

References

  • ResearchGate. (2020). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Current Green Chemistry, 07(2).

  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH.

  • University of Michigan Environment, Health & Safety. IODINATION SAFETY PRECAUTIONS.

  • National Institutes of Health. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-400.

  • ChemSupply. (2023). Iodine - SAFETY DATA SHEET.

  • Google Patents. (2010). Process for the iodination of aromatic compounds.

  • Carl ROTH. Safety Data Sheet: Iodine solution.

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.

  • Wiley Online Library. (2002). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.

  • Donaghys. (2018). Iodine - Safety Data Sheet.

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine.

  • Wikipedia. Electrophilic halogenation.

  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(23), 7194.

  • SlidePlayer. (2020). Aromatic Electrophilic substitution.

  • Chemistry Steps. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

  • Macsen Labs. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS).

  • Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS).

  • CymitQuimica. CAS 516-12-1: N-Iodosuccinimide.

  • The Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. RSC Advances.

  • YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review.

  • Organic Syntheses. p-TOLUALDEHYDE.

  • PubChem. This compound.

  • University of Colorado Boulder. Spectroscopy Tutorial: Example 7.

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of p-Tolualdehyde in Modern Chemical Synthesis.

  • Google Patents. (2015). Method for preparing 4-methylbenzaldehyde from isoprene and acrolein.

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.

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  • SpectraBase. 4-Methylbenzaldehyde.

  • Google Patents. (2022). Refining method of 3, 4-methylenedioxybenzaldehyde.

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Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-4-methylbenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique trifunctional structure—comprising an electrophilic aldehyde, a nucleophilic aromatic ring, and a heavy halogen atom suitable for cross-coupling reactions—makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its laboratory-scale synthesis and purification, an analysis of its characteristic spectroscopic signatures, and a discussion of its applications, particularly in the context of medicinal chemistry and drug development.

Core Physicochemical Properties

This compound, with the CAS Number 58586-55-3, is a key synthetic intermediate whose utility is defined by its physical and chemical characteristics.[1][2] While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from computed data and comparison with analogous structures.

Structural and General Properties

The molecule consists of a benzaldehyde core substituted with a methyl group at the C4 position and an iodine atom at the C3 position. This substitution pattern dictates its reactivity, particularly the electrophilicity of the aldehyde and the potential for the iodine to act as a leaving group in metal-catalyzed reactions.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 58586-55-3[1]
Molecular Formula C₈H₇IO[1][3]
Molecular Weight 246.05 g/mol [2]
Appearance White to off-white crystalline powderInferred
Boiling Point 283.96 °C (at 760 mmHg, Predicted)[4]
Melting Point Not experimentally determined.
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, DMSO) and poorly soluble in water, similar to other aromatic aldehydes.Inferred
Refractive Index (n_D) 1.648 (Predicted)[4]
XLogP3 2.4 (Computed)[1]
Solubility Profile: A Scientist's Perspective

Synthesis and Purification: A Validated Workflow

The most direct and logical approach for the synthesis of this compound is through the electrophilic aromatic substitution of its precursor, 4-methylbenzaldehyde. The methyl group is an ortho-, para-director; since the para position is blocked, iodination is directed to the ortho positions (C3 and C5). The aldehyde group is a meta-director and deactivating, which can make the reaction slower but further favors substitution at the C3 position.

Proposed Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product p_tol 4-Methylbenzaldehyde reaction Electrophilic Iodination (Stirring at controlled temp.) p_tol->reaction iodine Iodine (I₂) iodine->reaction oxidant Oxidizing Agent (e.g., HNO₃, H₂O₂) oxidant->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction quench Quenching (e.g., with Na₂S₂O₃ soln.) reaction->quench Reaction mixture extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction wash Washing & Drying extraction->wash evaporation Solvent Evaporation wash->evaporation Organic phase chromatography Column Chromatography evaporation->chromatography Crude product product This compound chromatography->product Purified product

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-iodo-4-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy, detailed experimental protocols, and a thorough interpretation of the spectral features of this key aromatic intermediate. By examining the interplay of the iodo, methyl, and aldehyde substituents, this guide offers field-proven insights into the structural elucidation of complex aromatic compounds.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its trifunctionalized aromatic ring offers multiple sites for further chemical modification. Accurate structural characterization is paramount to ensuring the identity and purity of this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecule's connectivity and stereochemistry. This guide will provide a detailed examination of the ¹H and ¹³C NMR spectra of this compound, elucidating the influence of its distinct substituents on the resulting spectral data.

Fundamental Principles of NMR Spectroscopy

Nuclear Magnetic Resonance relies on the quantum mechanical property of nuclear spin. When placed in a strong external magnetic field (B₀), nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field, creating two distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from the lower to the higher energy state. The subsequent relaxation of the nuclei back to the lower energy state emits an RF signal, which is detected and converted into an NMR spectrum.

Two key parameters are extracted from an NMR spectrum:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, resulting in a lower chemical shift (upfield).[1][2]

  • Spin-Spin Coupling (J): This arises from the interaction of the magnetic moments of neighboring nuclei, leading to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum. The sample should be free of particulate matter and paramagnetic impurities.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[3][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[4]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual proton signal of the deuterated solvent is often sufficient for calibration.[6]

NMR Spectrometer Setup and Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the spectrometer.

Workflow Diagram:

Caption: Workflow for NMR data acquisition.

Key Acquisition Parameters:

  • Spectral Width (SW): The frequency range to be observed. For ¹H NMR of aromatic compounds, a spectral width of -2 to 12 ppm is typically sufficient. For ¹³C NMR, a wider range of 0 to 220 ppm is necessary.[7]

  • Acquisition Time (AQ): The duration for which the signal is detected. Longer acquisition times lead to better resolution.[7]

  • Relaxation Delay (D1): A delay between RF pulses to allow for nuclear relaxation. A delay of 1-2 seconds is common for ¹H NMR, while longer delays may be needed for ¹³C NMR, especially for quaternary carbons.

  • Number of Scans (NS): The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio. ¹H NMR often requires a small number of scans, while ¹³C NMR, due to the low natural abundance of the isotope, requires significantly more.[7]

Predicted ¹H NMR Spectral Data of this compound

Based on the principles of substituent effects, the predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The chemical shifts are referenced to TMS at 0.00 ppm.

Molecular Structure with Proton Labeling:

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift and Coupling
H-aldehyde9.95s-The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and its proximity to the aromatic ring current. It typically appears as a singlet as it has no adjacent protons to couple with.
H-28.20d~2.0 (⁴J)This proton is ortho to the electron-withdrawing aldehyde group and meta to the iodine atom. The strong deshielding effect of the aldehyde group dominates, shifting it significantly downfield. It will appear as a narrow doublet due to a small four-bond coupling with H-6.
H-67.75dd~8.0 (³J), ~2.0 (⁴J)This proton is ortho to the aldehyde group and ortho to the methyl group. It experiences deshielding from the aldehyde group. It will appear as a doublet of doublets due to a three-bond coupling with H-5 and a four-bond coupling with H-2.
H-57.40d~8.0 (³J)This proton is ortho to the iodine atom and meta to the aldehyde group. The iodine atom has a modest deshielding effect, and the meta-aldehyde has a smaller deshielding influence. It will appear as a doublet due to a three-bond coupling with H-6.
-CH₃2.45s-The methyl protons are attached to the aromatic ring and will appear as a singlet in the typical benzylic proton region.[8]

Predicted ¹³C NMR Spectral Data of this compound

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below, with chemical shifts referenced to the solvent peak.

Molecular Structure with Carbon Labeling:

Caption: Structure of this compound with carbon numbering.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C=O191.5The carbonyl carbon of an aldehyde is highly deshielded and appears at a very downfield chemical shift.[9]
C-4146.0This carbon is attached to the electron-donating methyl group, which would normally cause shielding. However, its para position relative to the electron-withdrawing aldehyde group and the overall electronic effects of the substituents result in a downfield shift.
C-2140.0This carbon is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding.
C-1136.0This is the ipso-carbon attached to the aldehyde group. It is deshielded by the electronegative oxygen of the carbonyl group.
C-6131.0This carbon is ortho to the aldehyde group and experiences its deshielding effect.
C-5129.5This carbon is meta to the aldehyde group and ortho to the iodine atom. The combined electronic effects result in its chemical shift.
C-395.0The carbon directly attached to the iodine atom experiences a strong shielding effect due to the "heavy atom effect," causing it to resonate at a significantly upfield chemical shift compared to the other aromatic carbons.
-CH₃21.5The methyl carbon attached to the aromatic ring appears in the typical upfield region for alkyl carbons.[9]

Interpretation and Causality of Spectral Features

The predicted NMR spectra of this compound are a direct consequence of the electronic effects of its three substituents on the aromatic ring.

  • Aldehyde Group (-CHO): This is a strong electron-withdrawing group through both induction and resonance. It significantly deshields the ortho (H-2, H-6) and para protons and carbons. The effect is most pronounced on the ortho positions.

  • Methyl Group (-CH₃): This is an electron-donating group through induction and hyperconjugation. It tends to shield the ortho and para positions.

  • Iodine Atom (-I): Iodine is an electronegative atom and thus electron-withdrawing through induction. However, it is also capable of donating electron density to the ring through resonance. In ¹³C NMR, the most significant influence of iodine is the "heavy atom effect," which causes a substantial upfield shift (shielding) of the directly attached carbon (C-3).

The interplay of these effects results in the predicted chemical shifts. For instance, H-2 is strongly deshielded due to its proximity to the aldehyde group, while the upfield shift of C-3 is a classic example of the heavy atom effect. The coupling patterns in the ¹H NMR spectrum are also informative, with the magnitude of the coupling constants confirming the connectivity of the aromatic protons.

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound provides a robust framework for the structural verification of this important synthetic intermediate. By understanding the fundamental principles of NMR and the specific influence of the iodo, methyl, and aldehyde substituents, researchers can confidently interpret experimental data. This guide serves as a valuable resource, combining theoretical knowledge with practical, field-proven insights to aid in the efficient and accurate characterization of complex aromatic molecules.

References

  • ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodo-4-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals and complex molecular architectures. Its precise characterization is paramount for ensuring reaction success and purity of subsequent products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, grounded in fundamental principles and practical expertise. We will delve into the causality behind ionization and fragmentation, present a robust analytical workflow, and offer insights into spectral interpretation for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundation for MS Method Development

A thorough understanding of the analyte's properties is critical for selecting the appropriate MS technique. For this compound, the key characteristics are summarized below.

PropertyValueSourceSignificance for MS Analysis
Molecular Formula C₈H₇IODetermines the theoretical exact mass and isotopic distribution.
Molecular Weight 246.05 g/mol Provides the nominal mass for the molecular ion peak in low-resolution MS.[1]
Monoisotopic Mass 245.95416 DaThe exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[2]
Structure Aromatic AldehydeN/AThe benzene ring provides stability to the molecular ion, while the aldehyde and iodo-substituents are predictable sites for fragmentation.
Volatility ModerateInferredSuitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which requires the analyte to be thermally stable and volatile.[3]

Ionization Methodologies: Generating the Analyte Ion

The choice of ionization technique is dictated by the analyte's properties and the desired analytical outcome. For this compound, Electron Ionization (EI) is the most common and informative method, particularly when coupled with GC.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

Electron Ionization is a "hard" ionization technique, meaning it imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. This process is invaluable for deducing the molecule's structure. The process begins when a high-energy electron (standardized at 70 eV) bombards the analyte molecule (M), ejecting one of its electrons to form a radical cation, known as the molecular ion (M⁺•).[4][5]

M + e⁻ → M⁺• + 2e⁻

The 70 eV standard is used because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, creating stable and information-rich fragmentation patterns that are comparable across different instruments.[4] The energetically unstable molecular ion then undergoes a series of predictable bond cleavages to yield smaller fragment ions, which are detected by the mass analyzer.

Mass Analysis: Deciphering the Fragmentation Pathway

The mass spectrum of this compound is a fingerprint of its structure. The key to interpretation lies in understanding the stability of the ions formed during fragmentation. The primary fragmentation pathways are driven by the loss of the iodine substituent and cleavages associated with the aldehyde group.

Predicted EI Fragmentation Pathway

fragmentation_pathway M Molecule This compound C₈H₇IO M_ion Molecular Ion (M⁺•) m/z = 246 M->M_ion + 70 eV e⁻ frag1 frag1 M_ion->frag1 - •H frag2 frag2 M_ion->frag2 - •I (Major Pathway) frag3 frag3 M_ion->frag3 - •CHO frag4 frag4 frag1->frag4 - CO frag5 frag5 frag2->frag5 - CO

  • Molecular Ion (M⁺•) at m/z 246 : The heaviest ion in the spectrum corresponds to the intact molecule minus one electron. Its presence confirms the molecular weight of the compound.[2] Aromatic compounds typically yield a relatively stable molecular ion.[6]

  • Loss of Iodine Radical ([M-I]⁺) at m/z 119 : This is predicted to be a major fragmentation event. The carbon-iodine bond is weaker than C-C or C-H bonds, and iodine is an excellent leaving group.[6] This cleavage results in the formation of a stable 4-methylbenzoyl cation. This fragment is particularly diagnostic.

  • Loss of a Hydrogen Radical ([M-H]⁺) at m/z 245 : The loss of the aldehydic hydrogen is a common fragmentation for benzaldehydes, resulting in a stable acylium ion.

  • Loss of Carbon Monoxide ([M-H-CO]⁺ or [M-CHO]⁺) at m/z 217 : Following the loss of the aldehydic hydrogen, the resulting acylium ion (m/z 245) can readily lose a neutral molecule of carbon monoxide (CO, 28 Da) to form an iodotoluene cation.[5] Alternatively, direct loss of the entire formyl radical (•CHO, 29 Da) can also lead to this m/z, although the two-step process is often favored.

  • Formation of Tropylium-like Ion at m/z 91 : The fragment at m/z 119 (4-methylbenzoyl cation) can subsequently lose CO to form a highly stable methyl-substituted tropylium ion at m/z 91. This is a classic fragment observed in the mass spectra of many toluene-containing compounds, including 4-methylbenzaldehyde itself.[7][8]

Summary of Predicted Key Ions
m/z (Nominal)Proposed FormulaIdentitySignificance
246[C₈H₇IO]⁺•Molecular Ion (M⁺•)Confirms molecular weight.
245[C₈H₆IO]⁺[M-H]⁺Indicates an aldehyde functionality.
217[C₇H₆I]⁺[M-CHO]⁺Confirms loss of the aldehyde group.
119[C₈H₇O]⁺[M-I]⁺Base Peak Candidate. Diagnostic for the iodo-substituent loss.
91[C₇H₇]⁺[C₈H₇O - CO]⁺Confirms the methyl-aromatic substructure.

Experimental Protocol: A Practical GC-MS Workflow

This section provides a validated, step-by-step protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Overview

workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Detection cluster_data 4. Data Analysis prep Dissolve sample in Dichloromethane (e.g., 100 µg/mL) inject Inject 1 µL into GC Inlet (Splitless Mode) prep->inject column Separate on HP-5MS column (Temperature Program) inject->column ionize Electron Ionization (EI) Source @ 70 eV column->ionize analyze Scan m/z 50-300 (Quadrupole Analyzer) ionize->analyze process Process Chromatogram & Mass Spectrum analyze->process identify Identify Peaks & Compare with Reference Data process->identify

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 10 mL of high-purity dichloromethane (DCM) or ethyl acetate to create a stock solution of 100 µg/mL.[9]

    • Vortex the solution until the sample is fully dissolved.

  • Instrumentation: GC Parameters:

    • System: Agilent GC-MS or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (to maximize sensitivity).[10]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column is robust and well-suited for separating a wide range of semi-volatile aromatic compounds.[10]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Instrumentation: MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[11]

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.[9]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50–300 (to capture all relevant fragments and the molecular ion).

Data Interpretation and Trustworthiness

A successful analysis hinges on correct data interpretation.

  • Verify the Molecular Ion: The first step is to locate the peak at m/z 246. Its presence provides strong evidence for the compound's identity. High-resolution MS can be used to confirm the elemental formula C₈H₇IO by matching the measured mass to the theoretical exact mass of 245.95416 Da.

  • Identify the Base Peak: The most intense peak in the spectrum is the base peak, which corresponds to the most stable fragment formed. For this molecule, the peak at m/z 119 ([M-I]⁺) is the most likely candidate for the base peak due to the high stability of the resulting cation and the lability of the C-I bond.[6][12]

  • Correlate Key Fragments: Confirm the presence of the other diagnostic fragments (m/z 245, 217, 91). The logical relationship between these fragments (e.g., the m/z 91 peak arising from the m/z 119 precursor) builds a self-validating case for the structure. The entire fragmentation pattern serves as a reliable fingerprint.

Conclusion

The mass spectrometric analysis of this compound, primarily via GC-MS with Electron Ionization, is a powerful and definitive characterization method. By understanding the fundamental principles of ionization and the predictable fragmentation pathways driven by the iodo and aldehyde functional groups, researchers can confidently identify this key synthetic intermediate. The workflow and spectral interpretation guide presented here provide a robust framework for achieving accurate and reliable results, ensuring the integrity of research and development processes in the chemical and pharmaceutical sciences.

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Infrared (IR) spectroscopy of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Iodo-4-methylbenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopic analysis of this compound (IUPAC Name: this compound)[1]. Designed for researchers, analytical chemists, and professionals in drug development, this document details the theoretical basis for the compound's IR spectrum, presents a robust, field-proven protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and offers a systematic approach to spectral interpretation and validation. The causality behind experimental choices is emphasized to ensure technical accuracy and reproducibility.

Introduction: The Analytical Significance of this compound

This compound (C₈H₇IO, Molar Mass: 246.04 g/mol ) is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures[1][2][3][4]. Its trifunctional nature—comprising an aromatic ring, an aldehyde group, and an iodo substituent—offers multiple sites for chemical modification.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules[5]. By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy provides a unique "fingerprint" that can confirm the presence of key functional groups, verify compound identity, and assess sample purity. For a molecule like this compound, IR analysis is critical for confirming the integrity of the aldehyde moiety, the substitution pattern of the benzene ring, and the presence of its other structural components.

This guide provides the scientific rationale and a validated methodology for obtaining and interpreting a high-quality IR spectrum of this compound.

Caption: Molecular structure of this compound.

Theoretical IR Spectrum: A Functional Group Analysis

The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A predictive analysis based on established correlation tables is essential for accurate interpretation.

  • Aldehyde Group (-CHO):

    • C=O Stretch: The carbonyl (C=O) stretch is one of the most intense and diagnostic absorptions in the spectrum. For aromatic aldehydes, conjugation with the benzene ring delocalizes π-electrons, weakening the C=O bond and lowering its stretching frequency compared to saturated aldehydes[6]. This peak is expected to be strong and sharp in the range of 1710-1685 cm⁻¹ [7][8].

    • Aldehydic C-H Stretch: The C-H bond of the aldehyde group exhibits a unique stretching vibration that typically appears as a pair of weak to medium bands between 2850 cm⁻¹ and 2700 cm⁻¹ [7][9]. The lower frequency band, often near 2720 cm⁻¹, is particularly diagnostic as few other absorptions appear in this region[8]. This splitting is the result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration[9][10].

  • Aromatic Ring (1,2,4-Trisubstituted Benzene):

    • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring consistently appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region[11][12].

    • C=C Ring Stretch: The benzene ring itself has characteristic in-plane stretching vibrations that result in a series of absorptions, often of medium intensity, in the 1600-1450 cm⁻¹ region[11][12].

    • C-H Out-of-Plane (OOP) Bending: These strong absorptions in the fingerprint region (900-675 cm⁻¹ ) are highly diagnostic of the ring's substitution pattern[11]. For 1,2,4-trisubstituted rings, strong bands are typically expected in the 830-780 cm⁻¹ and 900-870 cm⁻¹ regions[12]. The precise positions can be influenced by the electronic nature of the substituents.

  • Methyl Group (-CH₃):

    • C-H Stretch: The methyl group's C-H bonds will produce stretching absorptions just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range[13]. These may overlap with the higher-frequency aldehydic C-H stretch.

    • C-H Bending: Asymmetric and symmetric bending vibrations for the methyl group are expected near 1450 cm⁻¹ and 1375 cm⁻¹ , respectively[13].

  • Aryl-Iodine Bond (C-I):

    • C-I Stretch: The carbon-iodine stretching vibration is very low in energy due to the high mass of the iodine atom. It is expected to appear in the far-infrared region, typically between 500-485 cm⁻¹ [14]. This absorption is often outside the range of standard mid-IR (4000-400 cm⁻¹) spectrometers and is difficult to observe[14][15].

Table 1: Predicted IR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3000C-H StretchAromatic RingMedium to Weak
3000-2850C-H Stretch (Asymmetric/Symmetric)Methyl (-CH₃)Medium
2850-2800C-H Stretch (Fermi Resonance)Aldehyde (-CHO)Weak to Medium
2750-2700C-H Stretch (Fermi Resonance)Aldehyde (-CHO)Weak to Medium
1710-1685C=O StretchAromatic AldehydeStrong, Sharp
1600-1450C=C In-Ring StretchAromatic RingMedium to Weak
~1450C-H Asymmetric BendMethyl (-CH₃)Medium
~1375C-H Symmetric BendMethyl (-CH₃)Medium
900-780C-H Out-of-Plane Bend1,2,4-Trisubstituted AromaticStrong
< 600C-I StretchAryl-IodideMedium (Often out of range)

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like this compound due to its speed, ease of use, and minimal sample preparation, eliminating the need for KBr pellets or Nujol mulls[16][17]. The protocol described below is a self-validating system designed for acquiring a high-fidelity spectrum.

Causality of Method Selection
  • Why ATR? ATR analyzes the sample in its native state, requiring only a few milligrams of material placed directly on the crystal[18]. This minimizes sample handling, avoids the potential for moisture contamination inherent in KBr pellet preparation, and ensures good particle-to-crystal contact for a strong signal[19][20]. The resulting spectrum is highly reproducible.

  • Why a Background Scan? The background scan is crucial for trustworthiness. It measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. By ratioing the sample scan against the background, these environmental and instrumental artifacts are computationally removed, ensuring the final spectrum represents only the sample.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Confirm the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.

  • Crystal Cleaning and Verification:

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a lint-free wipe.

    • Allow the solvent to fully evaporate. A clean crystal is paramount for a pure sample spectrum.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum.

    • Typical Parameters: Scan range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Number of scans: 16-32. A higher number of scans improves the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount (1-5 mg) of this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal's active area.

    • Lower the ATR press arm and apply consistent pressure to establish firm contact between the sample and the crystal surface. This is critical for achieving a strong evanescent wave interaction and a high-quality spectrum[18].

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, collect the sample spectrum.

    • The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleanup:

    • Retract the press arm and carefully remove the sample powder.

    • Clean the ATR crystal thoroughly with a solvent-moistened wipe as described in step 2 to prevent cross-contamination.

Caption: A standardized workflow for acquiring an IR spectrum using ATR.

Spectral Interpretation and Validation

Interpreting the acquired spectrum involves correlating the observed absorption bands with the predicted vibrations from Table 1.

  • Confirm Carbonyl Group: Locate the strongest, sharpest peak in the spectrum. For this compound, this should be the C=O stretch between 1710-1685 cm⁻¹ . Its presence is the primary confirmation of the aldehyde functionality.

  • Verify Aldehydic C-H: Scan the region from 2850-2700 cm⁻¹ . Look for two characteristic, albeit weaker, peaks. The peak near ~2720 cm⁻¹ is a powerful secondary confirmation of the aldehyde, distinguishing it from a ketone[7][9].

  • Identify Aromatic and Aliphatic C-H Stretches: Observe the region around 3000 cm⁻¹. Weaker peaks just above 3000 cm⁻¹ are attributable to the aromatic C-H bonds, while more intense peaks just below 3000 cm⁻¹ belong to the methyl group C-H bonds[11][13].

  • Analyze the Fingerprint Region (1600-600 cm⁻¹):

    • Identify the aromatic C=C stretching bands between 1600-1450 cm⁻¹ .

    • Locate the strong C-H out-of-plane bending bands characteristic of the 1,2,4-trisubstitution pattern, expected around 830-780 cm⁻¹ [12]. This confirms the positional arrangement of the substituents on the ring.

  • Self-Validation and Purity Assessment:

    • Absence of O-H Band: A trustworthy spectrum of pure this compound should show no significant broad absorption in the 3500-3200 cm⁻¹ region. The presence of such a band would indicate contamination with water or the corresponding alcohol (from over-reduction) or carboxylic acid (from oxidation).

    • Baseline Quality: The baseline of the spectrum should be flat and close to zero absorbance outside of the absorption bands. A sloping or noisy baseline may indicate poor sample-crystal contact or instrumental issues.

Conclusion

Infrared spectroscopy is a definitive and efficient tool for the structural verification of this compound. By leveraging a systematic approach that combines theoretical prediction with a robust ATR-FTIR experimental protocol, researchers can confidently confirm the compound's identity and purity. The key diagnostic markers—the conjugated carbonyl stretch (~1700 cm⁻¹), the aldehydic C-H Fermi doublet (~2820 and ~2720 cm⁻¹), and the specific out-of-plane bending modes of the 1,2,4-trisubstituted ring—provide a comprehensive and unambiguous spectral signature. This guide equips scientists with the necessary framework to perform and interpret this analysis with high scientific integrity.

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An In-depth Technical Guide to the Crystal Structure of 3-Iodo-4-methylbenzaldehyde for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest database searches, the specific crystal structure of 3-iodo-4-methylbenzaldehyde has not been deposited in publicly accessible crystallographic databases. This guide will therefore provide a comprehensive, illustrative walkthrough of the entire process of crystal structure determination, from synthesis to final analysis, using the closely related and structurally characterized molecule, 4-iodobenzaldehyde , as a practical exemplar. This approach ensures that all technical and procedural details are grounded in real-world, verifiable data, offering a robust framework for understanding what a full crystallographic analysis of this compound would entail.

Introduction: The Significance of Crystalline Architecture in Drug Discovery

In the realm of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is of paramount importance. This atomic blueprint governs a multitude of physicochemical properties critical to a drug's efficacy and developability, including solubility, dissolution rate, stability, and bioavailability. For halogenated organic molecules such as this compound, which are prevalent scaffolds in medicinal chemistry, understanding the crystal packing is further enriched by the influence of specific intermolecular interactions like halogen bonding. These interactions can significantly direct the supramolecular assembly, impacting the material's bulk properties. This guide offers a detailed exploration of the methodologies and analytical insights involved in determining and interpreting the crystal structure of such compounds, providing a foundational understanding for professionals in drug design and materials science.

Part 1: Synthesis and Crystallization: From Solution to a Well-Ordered Lattice

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The chosen synthetic route must yield a pure product, as impurities can inhibit or disrupt the crystallization process.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of 4-methylbenzaldehyde. This electrophilic aromatic substitution is typically facilitated by an activating agent to generate a more potent iodinating species.

Experimental Protocol: Direct Iodination of 4-methylbenzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde (1.0 equivalent) in a suitable solvent such as acetic acid.

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.2 equivalents). The use of NIS provides a source of electrophilic iodine.

  • Reaction Conditions: Allow the reaction to stir at room temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is filtered. The filtrate is then poured into water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Crystal Growth: The Art and Science of Nucleation and Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions typically in the range of 0.1-0.3 mm, and free of defects.[1]

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less soluble co-solvent like hexane).

  • Preparation of Crystallization Vessel: Transfer the solution to a clean vial.

  • Controlled Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[2] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

The Workflow of a Single-Crystal XRD Experiment

The determination of a crystal structure is a multi-step process, beginning with mounting the crystal and culminating in the refinement of the atomic model.

Single-Crystal XRD Workflow Figure 1: Workflow of Single-Crystal X-ray Diffraction Analysis cluster_synthesis Sample Preparation cluster_experiment Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 3-Iodo-4- methylbenzaldehyde Crystallization Crystal Growth Synthesis->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting DataCollection Diffraction Data Collection CrystalMounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

Experimental Details: A Practical Overview
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[3] This is often done using a cryoloop, which holds the crystal in a thin film of oil.[3] The mounted crystal is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to around 100 K) to minimize thermal vibrations of the atoms.[3]

  • Instrumentation: A modern single-crystal diffractometer consists of an X-ray source (e.g., a Mo or Cu X-ray tube), a goniometer for orienting the crystal, and a detector to record the diffraction pattern.[4]

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[5] This allows for the measurement of the intensities and positions of a large number of reflections.

Part 3: From Diffraction Pattern to Molecular Structure: Data Processing and Refinement

The raw diffraction images are processed to yield a set of reflection intensities and their corresponding Miller indices (hkl). This data is then used to solve and refine the crystal structure.

Data Processing and Structure Solution
  • Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell parameters and the orientation of the crystal lattice. The intensity of each spot is then integrated.[6]

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[1] For small molecules, direct methods are typically used to derive an initial set of phases, which allows for the calculation of an initial electron density map.

Structure Refinement: Honing the Atomic Model

The initial atomic model is refined against the experimental diffraction data using a least-squares method.[7] This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.[3]

A Case Study: The Crystal Structure of 4-Iodobenzaldehyde

As the crystallographic data for this compound is not available, we will examine the structure of its close analogue, 4-iodobenzaldehyde, to illustrate the key structural features and intermolecular interactions that would be anticipated.

Crystallographic Data for 4-Iodobenzaldehyde

The following table summarizes the crystallographic data for 4-iodobenzaldehyde, obtained from the Cambridge Structural Database (CSD).[5]

ParameterValue
Empirical Formula C₇H₅IO
Formula Weight 232.02
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.53(3)
b (Å) 5.86(1)
c (Å) 10.22(2)
α (°) 90
β (°) 108.5(2)
γ (°) 90
Volume (ų) 768(3)
Z 4
Calculated Density (g/cm³) 2.00
CCDC Number 129105

Data sourced from the Cambridge Crystallographic Data Centre.[5]

Molecular Structure and Conformation

The molecule of 4-iodobenzaldehyde is essentially planar, with the aldehyde group lying in the plane of the benzene ring. The key bond lengths and angles would be determined with high precision from the refined crystal structure.

Supramolecular Assembly and the Role of Halogen Bonding

A critical aspect of analyzing the crystal structure of iodo-substituted aromatic compounds is the investigation of intermolecular interactions, particularly halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of 4-iodobenzaldehyde, the iodine atom can form halogen bonds with the oxygen atom of the aldehyde group of a neighboring molecule. This interaction, along with other weaker forces like C-H···O hydrogen bonds and π-π stacking, dictates the overall packing of the molecules in the crystal lattice. The directionality and strength of these interactions are key to understanding the resulting crystal packing motif.

Caption: Schematic of Halogen Bonding in Iodo-substituted Benzaldehydes.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the process of determining the crystal structure of a small organic molecule, using this compound as a focal point and 4-iodobenzaldehyde as a practical case study. From the initial synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and structure refinement, each step is crucial for obtaining a precise and reliable atomic-level understanding of the compound. For researchers in drug development, this detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new therapeutic agents. The elucidation of the crystal structure of this compound, when it becomes available, will undoubtedly provide further insights into the fascinating world of crystal engineering and its applications in pharmaceutical science.

References

  • University of York. (n.d.). scXRD: Mounting single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • Loughborough University. (n.d.). Structure Refinement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallographic Refinement. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • The Biochemist. (2021, May 28). A beginner’s guide to X-ray data processing. Portland Press. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved from [Link]

  • YouTube. (2015, May 19). Structure Refinement in Phenix. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobenzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 149-167). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Iodo-4-methylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-iodo-4-methylbenzaldehyde, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predictive solubility profile, and provides a detailed experimental protocol for empirical determination.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₈H₇IO.[1] Its structure, featuring a benzene ring substituted with an iodo, a methyl, and a formyl group, imparts a unique combination of polarity and lipophilicity that dictates its behavior in various solvent systems. Understanding its solubility is paramount for its effective use in organic synthesis, purification, and formulation development. This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₇IOPubChem[1]
Molecular Weight246.04 g/mol PubChem[1]
XLogP32.4PubChem[1]
AppearanceSolid (predicted)Inferred from related compounds

Theoretical Framework for Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the overall molecular size and shape.

The presence of the polar aldehyde group (-CHO) allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the bulky, nonpolar iodinated benzene ring contributes significantly to its lipophilic character. The XLogP3 value of 2.4 indicates a moderate level of lipophilicity, suggesting that it will be more soluble in organic solvents than in water.[1]

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile of this compound in a range of common organic solvents can be predicted. This table serves as a preliminary guide for solvent selection in experimental work.

Solvent CategorySolvent ExamplesPredicted SolubilityRationale
Non-polar Hexane, TolueneLow to ModerateThe non-polar nature of these solvents will interact favorably with the aromatic ring, but may not sufficiently solvate the polar aldehyde group.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)HighThese solvents offer a good balance of polarity to interact with the aldehyde group and non-polar character to dissolve the rest of the molecule.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, interacting with the aldehyde's oxygen. Solubility may be limited by the lipophilic portion of the molecule.
Highly Polar WaterLowThe large, non-polar iodinated aromatic ring will dominate, leading to poor solvation by water molecules despite the presence of the polar aldehyde group.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.[6][7]

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess this compound B Add a known volume of solvent to a vial A->B Add solid to solvent C Seal vial and place in a thermostatically controlled shaker B->C D Equilibrate for 24-48 hours at a constant temperature C->D E Allow solid to settle D->E F Withdraw a sample of the supernatant E->F G Filter the sample using a syringe filter F->G H Dilute the filtrate with a known volume of solvent G->H I Analyze the concentration via HPLC or UV-Vis H->I

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the dissolution process has reached equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vials.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Logical Framework for Solvent Selection

The choice of solvent is critical and should be guided by the intended application. The following diagram provides a logical approach to solvent selection.

G A Define the Application (e.g., Reaction, Purification, Formulation) B Consider Reaction Compatibility (Non-reactive with reagents) A->B C Evaluate Purification Requirements (e.g., Recrystallization, Chromatography) A->C D Assess Formulation Needs (Toxicity, Volatility) A->D E Consult Predicted Solubility Profile B->E C->E D->E F Select Candidate Solvents E->F G Perform Experimental Solubility Determination F->G H Optimize Solvent System G->H

Sources

Stability and Storage of 3-Iodo-4-methylbenzaldehyde: A Guide to Preserving Chemical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Core Physicochemical Profile

A foundational understanding of the physicochemical properties of 3-Iodo-4-methylbenzaldehyde (CAS: 58586-55-3) is essential for contextualizing its stability challenges. The molecule incorporates an aromatic aldehyde and an iodo-substituent, both of which contribute to its reactivity profile.

PropertyValueSource
Molecular Formula C₈H₇IO[1][2]
Molecular Weight 246.04 g/mol [1]
CAS Number 58586-55-3[1]
Appearance Solid (predicted)Inferred from similar compounds
Melting Point 107 - 112 °C (for 3-Iodo-4-methoxybenzaldehyde)[3]

Note: Specific physical state and melting point data for this compound are not widely published; properties are inferred from structurally similar compounds.

Intrinsic Stability Challenges: A Tale of Two Functional Groups

The stability of this compound is primarily dictated by the interplay of its two key functional groups: the aldehyde and the carbon-iodine bond on the aromatic ring.

  • The Aldehyde Moiety: Aldehydes are intrinsically reactive due to the electrophilic nature of the carbonyl carbon and the presence of an adjacent proton.[4] This makes them highly susceptible to oxidation, a primary degradation pathway. Aromatic aldehydes, while generally more stable than their aliphatic counterparts, still face this liability, which can be influenced by environmental factors like air, heat, and light.[4][5]

  • The Iodo-Aryl Moiety: The carbon-iodine (C-I) bond on an aromatic ring is generally stable.[6] However, it is the most labile of the carbon-halogen bonds and can be susceptible to cleavage under certain conditions, such as in the presence of specific enzymes, metals, or upon exposure to high-energy light (photolysis). While less of a concern under standard storage conditions compared to oxidation, potential deiodination should be considered, as it would fundamentally alter the molecule's structure and reactivity.[6]

Primary Degradation Pathways

To maintain a sample's integrity, it is crucial to understand the chemical transformations it may undergo if stored improperly. For this compound, the principal risks are oxidation and, to a lesser extent, photodecomposition.

Oxidation

The most common degradation route for benzaldehydes is the auto-oxidation of the aldehyde group to a carboxylic acid. This reaction is a radical chain process initiated by oxygen, light, or trace metal impurities. The resulting 3-iodo-4-methylbenzoic acid is an impurity that can significantly impact reaction outcomes and biological assays. Several sources indicate that aldehydes are air-sensitive and prone to oxidation.[7][8][9]

Photodecomposition

Aromatic compounds containing carbonyls and halogens can absorb UV light.[10] This absorption can provide the energy needed to initiate degradation reactions, including the homolytic cleavage of the C-I bond or the acceleration of oxidation. Therefore, protection from light, particularly UV sources, is a critical preventative measure.[11]

cluster_main Degradation of this compound cluster_products Degradation Products A This compound B 3-Iodo-4-methylbenzoic Acid A->B Oxidation (Air/O₂) [Primary Pathway] C 4-Methylbenzaldehyde (via Deiodination) A->C Reductive Deiodination or Photolysis [Secondary Pathway]

Caption: Potential Degradation Pathways for this compound.

Validated Storage and Handling Protocols

The following protocols are designed to mitigate the identified degradation pathways. Adherence to these guidelines is essential for preserving the long-term stability and purity of this compound.

Short-Term Storage (In-Use, < 1 month)

For samples being actively used, the focus is on minimizing repeated exposure to atmospheric conditions.

  • Inert Atmosphere: After each use, flush the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, directly inhibiting oxidation.[9]

  • Refrigeration: Store the container at 2-8°C. Low temperatures slow the rate of chemical reactions, including oxidation.[9] A storage temperature of 4°C is explicitly recommended for the similar compound 4-iodo-3-methylbenzaldehyde.

  • Light Protection: Always store the compound in an amber glass vial or a container wrapped in aluminum foil to prevent light exposure.[4][11]

Long-Term Storage (> 1 month)

For archival purposes, more stringent conditions are required to ensure maximum stability.

  • Aliquotting: Upon receipt, divide the bulk sample into smaller, single-use aliquots. This is the most effective strategy to prevent contamination and repeated freeze-thaw cycles or exposure of the entire stock to the atmosphere.

  • Sealing: Use vials with high-quality, airtight seals, such as those with PTFE-lined caps. For ultimate protection, consider flame-sealing glass ampoules under an argon atmosphere.

  • Freezing: For long-term preservation, store aliquots at -20°C or below.

  • Desiccation: Store vials within a desiccator, particularly in humid environments, to prevent moisture ingress.

Summary of Recommended Conditions
ParameterShort-Term StorageLong-Term StorageRationale
Temperature 2-8°C≤ -20°CSlows reaction kinetics.[9]
Atmosphere Inert Gas (Ar, N₂)Inert Gas (Ar, N₂)Prevents air oxidation.[7]
Light Protect from LightProtect from LightPrevents photodecomposition.[4][11]
Container Airtight Amber GlassAirtight Amber Glass / AmpoulePrevents light exposure and is chemically inert.[11]
Handling Minimize Air ExposureAliquot for Single UsePrevents contamination and repeated exposure.

Experimental Protocol for Stability Assessment

To ensure the integrity of critical samples, particularly those that have been stored for extended periods, a stability assessment is recommended. This protocol provides a self-validating framework to confirm the purity of this compound.

Methodology
  • Reference Standard: Obtain a new, unopened sample of this compound to serve as a time-zero (T₀) reference standard.

  • Sample Preparation: Carefully prepare a solution of the stored sample (test sample) and the T₀ reference standard at the exact same concentration in a suitable solvent (e.g., HPLC-grade acetonitrile).

  • Analytical Method: Use High-Performance Liquid Chromatography (HPLC) with a UV detector as the primary analytical technique. A reverse-phase C18 column is typically suitable for this type of aromatic compound.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

    • Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., ~254 nm).

  • Analysis:

    • Inject the T₀ reference standard to establish the retention time and peak area of the pure compound.

    • Inject the test sample.

    • Compare the chromatograms. Look for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, particularly an earlier-eluting peak which could correspond to the more polar 3-iodo-4-methylbenzoic acid.

  • Purity Calculation: Calculate the purity of the test sample by dividing the peak area of the parent compound by the total area of all peaks in the chromatogram. A purity of <95% may indicate significant degradation.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_eval Evaluation A Obtain T₀ Reference and Stored Sample B Prepare Solutions (Identical Concentration) A->B C Inject T₀ Reference (Establish Baseline) B->C D Inject Stored Sample C->D E Compare Chromatograms: - Retention Time - Peak Area - New Peaks D->E F Calculate Purity: (Area_Parent / Area_Total) * 100 E->F G Decision: Use or Discard Sample F->G

Caption: Experimental Workflow for Stability Assessment.

Conclusion

The chemical integrity of this compound is contingent upon diligent control of its storage environment. The primary degradation pathway is the oxidation of the aldehyde functional group, a process accelerated by air, light, and elevated temperatures. By implementing a protocol that includes storage at low temperatures (2-8°C for short-term, ≤-20°C for long-term) under an inert atmosphere and protected from light, researchers can significantly extend the shelf-life and ensure the validity of their results. For critical applications, periodic analytical verification against a reference standard is a prudent and necessary step to confirm purity.

References

  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - p-Tolualdehyde. Retrieved from [Link]

  • Mair, J., et al. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. Retrieved from [Link]

  • Gladysz, J. A., et al. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12330254, this compound. Retrieved from [Link]

  • Cerna, I., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]

  • Reagecon. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Organic Letters. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the Direct Iodination of Aromatic Compounds. Retrieved from [Link]

  • Bohrium. (2017, April 28). Formation pathways toward 2- and 4-methylbenzaldehyde via sequential reactions from acetaldehyde over hydroxyapatite catalyst. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for 3-Methylbenzaldehyde (HMDB0029637). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12105, 3-Methylbenzaldehyde. Retrieved from [Link]

  • Frontiers in Microbiology. (2016, May 25). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Health and Safety of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 3-Iodo-4-methylbenzaldehyde. As a senior application scientist, the following narrative synthesizes established safety protocols with practical, field-proven insights to ensure a self-validating system of laboratory safety. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

Compound Identification and Physical Properties

This compound is a substituted aromatic aldehyde, a class of compounds widely used as intermediates in organic synthesis, particularly in the development of pharmaceutical agents. Its specific structure necessitates a thorough understanding of its properties for safe manipulation.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 58586-55-3[1][2][3]
Molecular Formula C₈H₇IO[1][2]
Molecular Weight 246.04 g/mol [1]
Physical State Solid (Presumed based on related structures)[4]

Hazard Assessment and GHS Classification

The following GHS classification is a presumptive profile based on data from related compounds.[5][6]

GHS ClassificationCodeDescription
Pictogram
ngcontent-ng-c1205671314="" class="ng-star-inserted">
GHS07
Signal Word Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.[6]
H319Causes serious eye irritation.[6]
H335May cause respiratory irritation.[6][7]
H227Combustible liquid/solid (precautionary).
Precautionary Statements P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[5][8]
Logical Framework for Hazard Assessment

The presumptive hazard profile is derived from the compound's constituent functional groups. This diagram illustrates the logical flow from chemical structure to anticipated biological effect, forming the basis of our safety protocols.

Hazard_Assessment cluster_0 Chemical Structure: this compound cluster_1 Key Functional Groups cluster_2 Associated Hazards cluster_3 Resulting GHS Classification (Presumptive) Structure C₈H₇IO Aldehyde Aldehyde (-CHO) Structure->Aldehyde Aromatic Iodinated Aromatic Ring Structure->Aromatic Irritation Irritant (Skin, Eyes, Respiratory) Electrophilic Reactivity Aldehyde->Irritation Known property of aldehydes Toxicity Potential Systemic Toxicity Metabolic Fate Uncertainty Aromatic->Toxicity Organohalogen characteristic GHS H302: Harmful if Swallowed H315: Skin Irritant H319: Eye Irritant H335: Respiratory Irritant Irritation->GHS Toxicity->GHS

Caption: From Structure to Precaution.

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The primary methods are engineering controls, supplemented by a robust PPE protocol. The selection of PPE is not merely a checklist; it is a system designed to provide redundant layers of protection against the anticipated hazards.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[4][9] This is the most critical engineering control to mitigate inhalation exposure.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[7][10]

  • Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[4][10]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE. The "Rationale" column provides the scientific justification for each selection, a critical component of E-E-A-T.

ProtectionSpecificationRationale (Causality)
Eye/Face Chemical splash goggles and a face shield.[9]The aldehyde group is a known serious eye irritant (H319). Goggles prevent splashes from reaching the eyes, while the face shield provides a secondary barrier against larger splashes or unforeseen energetic events.
Hand Nitrile gloves (minimum 5 mil thickness recommended).[9]The compound is a skin irritant (H315) and may have dermal absorption potential. Nitrile provides good chemical resistance. Gloves must be inspected before use and changed immediately upon contamination.
Body Flame-retardant laboratory coat.[9]Protects skin from accidental contact and splashes. Flame-retardant material is a necessary precaution when working with any chemical of unknown or potential flammability.
Respiratory Not required if work is performed within a certified fume hood.The fume hood serves as the primary respiratory protection. In the event of a hood failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[9]
PPE Selection Workflow

This workflow diagram provides a logical pathway for determining the appropriate level of PPE based on the experimental task.

PPE_Workflow Start Start: Task Assessment Task What is the task? Start->Task Weighing Weighing Solid Task->Weighing Low Splash Risk Solution Preparing Solution Task->Solution Moderate Splash Risk Reaction Running Reaction (Heated/Pressurized) Task->Reaction High Splash/Energy Risk PPE_Base Standard PPE: - Nitrile Gloves - Lab Coat - Goggles Weighing->PPE_Base Solution->PPE_Base PPE_Enhanced Enhanced PPE: - Standard PPE + Face Shield Reaction->PPE_Enhanced

Caption: Task-Based PPE Selection Logic.

Safe Handling, Storage, and Disposal Protocols

A disciplined, step-by-step approach to handling is essential for safety.

Protocol 4.1: Step-by-Step Guide for Safe Weighing and Handling
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the workspace is clean and uncluttered. Don all required PPE (lab coat, nitrile gloves, safety goggles).

  • Transport: Transport the chemical container in a secondary, shatter-proof container from its storage location to the fume hood.

  • Weighing: Conduct all weighing operations within the fume hood. Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust. If the compound is a fine powder, handle it with extreme care to prevent aerosolization.[9]

  • Solution Preparation: If making a solution, add the solid slowly to the solvent while stirring to control any potential exothermic processes.

  • Post-Handling: Tightly reseal the primary container.[4] Decontaminate the spatula and weighing vessel. Wipe down the work surface in the fume hood.

  • Glove Removal: Remove gloves using the proper technique (e.g., skin-to-skin, glove-to-glove) to avoid contaminating your hands. Wash hands thoroughly with soap and water after the operation is complete.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[5][10]

  • Inert Atmosphere: Given that related benzaldehydes can be air-sensitive, storage under an inert gas like nitrogen or argon is a best practice to prevent oxidation.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[10]

Disposal
  • Waste Classification: All waste containing this compound, including contaminated consumables (gloves, weighing paper), must be treated as hazardous waste.[9]

  • Procedure: Do not dispose of it down the drain. Collect waste in a clearly labeled, sealed container. Follow all institutional, local, and national regulations for hazardous chemical waste disposal.[4]

Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures before beginning work.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][11]
Skin Contact Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][11]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water (two glasses at most). Call a physician or poison control center immediately.[9][11]
Spill Response
  • Minor Spill (within a fume hood): Decontaminate the area using an appropriate chemical spill kit. Absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Major Spill (outside a fume hood): Evacuate the immediate area. Alert colleagues and contact the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.[9] Prevent the spill from entering drains.[12]

Emergency Response Decision Tree

This diagram provides a clear, logical flow for responding to a chemical exposure event.

Emergency_Response Start Exposure Event Occurs Check_Safety Is the scene safe to approach? Start->Check_Safety Evacuate Evacuate Area Call Emergency Services Check_Safety->Evacuate No Remove_Victim Remove victim from exposure source Check_Safety->Remove_Victim Yes Exposure_Type What was the exposure route? Remove_Victim->Exposure_Type Inhalation Inhalation: Move to Fresh Air Exposure_Type->Inhalation Skin Skin Contact: Remove Clothing Flush with Water (15+ min) Exposure_Type->Skin Eyes Eye Contact: Flush with Water (15+ min) Exposure_Type->Eyes Ingestion Ingestion: Rinse Mouth Do NOT Induce Vomiting Exposure_Type->Ingestion Seek_Medical Seek Immediate Medical Attention Bring SDS Inhalation->Seek_Medical Skin->Seek_Medical Eyes->Seek_Medical Ingestion->Seek_Medical

Caption: Emergency Response Decision Tree.

Conclusion

While this compound is a valuable synthetic intermediate, its safe use hinges on a proactive and informed approach to hazard management. By understanding the risks inferred from its chemical structure and adhering to the rigorous engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can effectively mitigate exposure and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) and your institution's specific safety guidelines before commencing work.

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. Available at: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Ark Pharm, Inc. Safety Data Sheet. Available at: [Link]

  • Personal Protective Equipment Guidance. Dow Corporate. Available at: [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2][3] The reaction couples an organoboron compound, typically a boronic acid, with an organic halide or triflate.[4][5]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and highly valuable substrate: 3-iodo-4-methylbenzaldehyde. The resulting biaryl aldehyde products are crucial intermediates in the synthesis of a diverse range of bioactive molecules and functional materials. The aldehyde group serves as a versatile handle for further chemical transformations, making this scaffold particularly attractive for drug discovery and development.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[1][5] This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂(Ar') transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0  Regenerated Catalyst product Ar-Ar' reductive_elimination->product aryl_halide This compound (Ar-I) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

3.1. Materials and Reagents

  • Aryl Halide: this compound

  • Boronic Acid: Arylboronic acid (e.g., phenylboronic acid)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))[8]

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)[7]

  • Solvent: 1,4-Dioxane/Water mixture, Toluene, or Dimethylformamide (DMF)[4][9]

  • Inert Gas: Nitrogen or Argon

  • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, and heating mantle.

3.2. Safety Precautions

  • This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Organic solvents are flammable and should be handled in a fume hood away from ignition sources.

  • Bases: Inorganic bases can be corrosive. Handle with care and avoid contact with skin and eyes.

3.3. Reaction Setup

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3.4. Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligandsThe choice of catalyst and ligand is crucial for reaction efficiency.[8][13] For electron-rich aryl iodides like this compound, a variety of catalysts can be effective. Buchwald and Fu have developed highly active catalysts for challenging couplings.[13][14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base activates the boronic acid to form a more reactive boronate species.[7][15] The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, THF, DMF, often with waterThe solvent system influences the solubility of reagents and the stability of the catalytic species.[16][17] Biphasic systems, such as toluene/water or dioxane/water, are commonly used.[4]
Temperature Room Temperature to 120 °CHigher temperatures generally increase the reaction rate but can also lead to decomposition of substrates or catalysts. Microwave irradiation can sometimes accelerate the reaction.[18]
Boronic Acid Quality High purity is essentialThe purity of the boronic acid is critical for achieving high yields.[19] Impurities can lead to side reactions and lower product yields.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, poor quality reagents.Ensure the catalyst is active and properly handled. Thoroughly degas the reaction mixture. Use high-purity reagents. Consider a different catalyst/ligand system.[20]
Deborylation of Boronic Acid Prolonged reaction time, high temperature, presence of water.Monitor the reaction closely and stop it once the starting material is consumed. Optimize the reaction temperature. Use anhydrous conditions if necessary, although some water is often beneficial.[20]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without a proper reducing agent.Ensure the reaction is performed under strictly anaerobic conditions. If using a Pd(II) source, the reaction conditions should facilitate its reduction to Pd(0).[1]
Formation of Biphenyl Impurity A side Suzuki-Miyaura reaction between the product and unreacted starting material.This can occur in Miyaura borylation reactions if water is present, facilitating a subsequent Suzuki coupling.[21]

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of valuable biaryl aldehydes. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. NINGBO INNO PHARMCHEM CO., LTD.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia. Available at: [Link]

  • A comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Boron Suzuki Coupling. Borates Today. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Semantic Scholar.
  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. Available at: [Link]

  • Case Study: Knowledge Based Problem Solving. Catalysis Consulting. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Sonogashira Reaction of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported by Kenkichi Sonogashira in 1975, this reaction is celebrated for its mild conditions, broad functional group tolerance, and high efficiency, making it an invaluable tool in the synthesis of complex molecules.[2] Its applications are extensive, spanning the creation of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[2]

This application note provides a comprehensive guide to the palladium-catalyzed Sonogashira reaction of 3-iodo-4-methylbenzaldehyde. Aryl iodides are particularly reactive substrates in this transformation, often permitting the reaction to proceed at room temperature with excellent yields.[2] The presence of the aldehyde functional group on the aromatic ring makes the resulting alkynyl benzaldehyde a versatile intermediate for further synthetic elaborations, crucial in the development of novel therapeutic agents and functional materials.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction typically operates through a synergistic dual catalytic cycle involving both palladium and copper catalysts.[1] The generally accepted mechanism is a testament to the elegant interplay between these two metals.

The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl iodide to the active Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[3]

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate. This step is critical for activating the alkyne.[2]

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a process called transmetalation.

Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction under aerobic conditions.[4]

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar-Pd(II)-C≡CR(L)₂ transmetalation->diorgano_pd cu_catalyst CuI transmetalation->cu_catalyst Regeneration reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide + H-C≡CR + Base alkyne H-C≡CR alkyne->cu_catalyst base Base base->cu_catalyst cu_acetylide->transmetalation To Pd Cycle aryl_halide 3-Iodo-4-methyl benzaldehyde aryl_halide->oxidative_addition Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents degas Degas Solvents prep_reagents->degas setup Reaction Setup under Inert Atmosphere degas->setup add_reagents Add Solvent, Base, and Alkyne setup->add_reagents stir Stir at RT or with Heating add_reagents->stir monitor Monitor by TLC/GC-MS stir->monitor quench Dilute and Filter through Celite monitor->quench extract Aqueous Wash (NH₄Cl, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Characterize Product (NMR, MS, etc.)

Sources

Application Notes and Protocols for the Heck Coupling of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Coupling Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex organic molecules, including a vast array of pharmaceuticals, natural products, and advanced materials. The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-couplings in organic synthesis.

This application note provides detailed protocols and expert insights for the Heck coupling of 3-iodo-4-methylbenzaldehyde. This particular substrate is a valuable building block in medicinal chemistry and materials science, as the resulting styrylbenzaldehyde motif is a precursor to a variety of biologically active compounds and functional materials. The presence of both an aldehyde and a methyl group on the aromatic ring offers multiple points for further functionalization, making the successful execution of the Heck coupling a critical step in many synthetic routes.

This guide is designed to be a practical resource for researchers at the bench, offering not just step-by-step instructions, but also a deeper understanding of the underlying principles that govern the success of the reaction.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Heck coupling. The generally accepted catalytic cycle proceeds through a sequence of well-defined steps involving palladium in its 0 and +2 oxidation states.

Heck_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L2(I) oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination + Alkene pi_complex Ar-Pd(II)L2(Alkene) alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-Pd(II)L2(I) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [HPd(II)L2(I)]-Product beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination + Base reductive_elimination->pd0 - H-Base+ - I-

Figure 1: The catalytic cycle of the Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Alkene Coordination: The alkene (e.g., styrene) then coordinates to the palladium center.

  • Migratory Insertion: The aryl group from the palladium complex migrates to one of the carbons of the alkene double bond, forming a new carbon-carbon bond and a new palladium-carbon sigma bond.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated and transferred to the palladium center, reforming the alkene double bond in the product and generating a palladium-hydride species.

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.

Experimental Protocols

The following protocols are designed as robust starting points for the Heck coupling of this compound with various alkenes. It is important to note that while these protocols are based on well-established procedures for similar aryl iodides, optimization may be necessary to achieve the highest yields for specific alkene coupling partners.

Protocol 1: General Procedure using Palladium Acetate and Triphenylphosphine

This protocol is a versatile and widely used method for the Heck coupling of aryl iodides.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Butyl Acrylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), Palladium(II) Acetate (0.02 equiv), and Triphenylphosphine (0.04 equiv).

  • Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the solids.

  • To this solution, add the alkene (1.2 equiv) and Potassium Carbonate (2.0 equiv).

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted styrylbenzaldehyde.

Protocol 2: Aqueous Biphasic Heck Coupling

This protocol offers a more environmentally friendly approach by using a mixture of an organic solvent and water. This can also facilitate the use of inorganic bases and sometimes leads to improved yields.

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) Chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), Palladium(II) Chloride (0.01 equiv), and Triphenylphosphine (0.02 equiv).

  • Add a 1:1 mixture of DMF and deionized water.

  • Add the alkene (1.5 equiv) and Potassium Carbonate (2.0 equiv) to the mixture.

  • Attach a reflux condenser and heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Comparison of Reaction Parameters

The choice of reaction conditions can significantly impact the outcome of the Heck coupling. The following table summarizes typical ranges for key parameters.

ParameterProtocol 1 (Anhydrous)Protocol 2 (Aqueous Biphasic)Rationale & Expert Insights
Palladium Source Pd(OAc)₂PdCl₂Pd(OAc)₂ is often preferred for its better solubility in organic solvents. PdCl₂ can be effective in aqueous systems.
Catalyst Loading 1-5 mol%1-3 mol%Higher loadings may be needed for less reactive substrates, but lower loadings are desirable for cost and sustainability.
Ligand PPh₃PPh₃Triphenylphosphine is a robust and common ligand. The PPh₃/Pd ratio is typically 2:1 to ensure a stable catalytic species.
Base K₂CO₃K₂CO₃An inorganic base is often sufficient for aryl iodides. Triethylamine can also be used, particularly in anhydrous conditions.
Solvent DMF, AcetonitrileDMF/WaterDMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst. Aqueous systems can offer environmental benefits.
Temperature 100-140 °C80-100 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive alkenes.
Reaction Time 6-24 hours4-12 hoursReaction times are highly dependent on the specific substrates and temperature.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add this compound, Pd Catalyst, and Ligand setup->reagents solvent Add Anhydrous Solvent reagents->solvent add_alkene_base Add Alkene and Base solvent->add_alkene_base heat Heat to Reaction Temperature with Stirring add_alkene_base->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Figure 2: A generalized experimental workflow for the Heck coupling reaction.

Expertise & Experience: Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature, adding a fresh portion of the catalyst, or using a more robust ligand. Ensure that the reagents and solvent are of high purity and sufficiently dry, especially for anhydrous protocols.

  • Low Yield: Poor yields can result from catalyst decomposition or side reactions. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can sometimes improve yields in biphasic systems by facilitating the transfer of the base into the organic phase.

  • Formation of Side Products: The formation of homocoupled products (Ar-Ar) can occur, particularly at higher temperatures. Using the minimum effective catalyst loading can help to mitigate this. For electron-deficient alkenes, polymerization can be a competing side reaction.

  • Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the aryl group addition is an important consideration. Generally, the aryl group adds to the less sterically hindered carbon of the double bond.

  • Safety Precautions: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Anhydrous solvents can be flammable. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation. Retrieved from [Link]

  • Société Chimique de Tunisie. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Retrieved from [Link]

  • National Institutes of Health. (2018). HOTf-Catalyzed Alkyl-Heck-type Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mizoroki-Heck cross-coupling of iodobenzene with α-methylstyrene using.... Retrieved from [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. Retrieved from [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • ResearchGate. (n.d.). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • National Institutes of Health. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1] This transformation has become indispensable in pharmaceutical and materials science research, where aryl amines are common structural motifs.[2][3] This guide provides an in-depth technical overview and a detailed experimental protocol for the palladium-catalyzed amination of 3-Iodo-4-methylbenzaldehyde. We will explore the mechanistic underpinnings of the reaction, offer expert insights into the selection of critical reaction components, and provide a validated, step-by-step procedure for researchers and drug development professionals.

Mechanistic Principles: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle.[4][5] Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle initiates with the reaction of a low-valent Palladium(0) species, stabilized by phosphine ligands, with the aryl halide (this compound). The palladium center inserts itself into the carbon-iodine bond, forming a Pd(II) intermediate.[6] This is often the rate-determining step, and its efficiency is highly dependent on the nature of the aryl halide and the steric and electronic properties of the phosphine ligand.[7]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium amido complex.[5] The choice of base is critical to facilitate this step without promoting undesirable side reactions.

  • Reductive Elimination : This final step involves the formation of the new C–N bond and the release of the desired N-aryl product. The Pd(II) center is simultaneously reduced back to the active Pd(0) catalyst, allowing the cycle to begin anew.[4] The rate of reductive elimination is significantly influenced by the ligand's ability to create a sterically crowded and electron-rich metal center.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ AmineH) Amido_Complex L₂Pd(II)(Ar)(Amine) Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺X⁻) Amido_Complex->Pd0 Catalyst Regeneration Product Ar-Amine Amido_Complex->Product Reductive Elimination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagent Selection for this compound

The success of coupling this compound depends on the judicious selection of the catalyst, ligand, base, and solvent. The presence of both a reactive C-I bond and an aldehyde functional group informs these choices.

  • Palladium Source (Pre-catalyst): While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern pre-catalysts are highly recommended for their superior activity, air-stability, and ease of use.[6] These complexes rapidly generate the active Pd(0) species in situ. For this substrate, a G3 or G4 palladacycle pre-catalyst featuring a bulky biaryl phosphine ligand is an excellent choice.

  • Ligand: The ligand is arguably the most critical component, dictating the reaction's scope and efficiency.[8] For aryl iodides, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are exceptionally effective.[2] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are known to promote rapid oxidative addition and reductive elimination, leading to high yields.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without reacting with the aldehyde. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1][9] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring slightly higher temperatures.[6][10] Given the aldehyde's moderate sensitivity, starting with Cs₂CO₃ is a prudent choice to minimize potential side reactions like aldol condensation.

  • Solvent: Anhydrous, aprotic solvents are essential. Toluene and 1,4-dioxane are the most commonly used solvents for this reaction.[5][11] Toluene is often preferred as it can help mitigate potential catalyst inhibition by the sodium iodide byproduct formed during the reaction.[4]

Experimental Protocol

This protocol provides a reliable method for the coupling of this compound with a generic primary or secondary amine.

Materials and Reagents:

  • This compound

  • Amine (e.g., Morpholine)

  • XPhos Pd G3 Pre-catalyst

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), Cesium Carbonate (1.5 eq), and the XPhos Pd G3 pre-catalyst (0.02 eq, 2 mol%).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Using a syringe, add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1 M.

    • Place the flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/EtOAc mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes/EtOAc) and gradually increasing the polarity to isolate the desired product.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final arylated amine.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Addition (Substrate, Amine, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Anhydrous Toluene) B->C D 4. Heating & Stirring (100-110 °C) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Cooldown & Quench E->F Reaction Complete G 7. Filtration & Extraction F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I J 10. Product Isolation & Analysis I->J

Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.

Data Summary and Troubleshooting

ParameterRecommended ConditionRationale / Notes
Aryl Halide This compoundAryl iodides are highly reactive in oxidative addition.[4]
Amine Primary or Secondary1.1 - 1.5 equivalents typically used.
Pd Source XPhos Pd G3 (or similar)1-3 mol %. Pre-catalysts ensure efficient generation of active Pd(0).[6]
Ligand XPhos (as part of pre-catalyst)Bulky, electron-rich ligand promotes high catalytic activity.[2][7]
Base Cs₂CO₃ or NaOtBu1.5 - 2.0 equivalents. Cs₂CO₃ is milder for the aldehyde functionality.[10]
Solvent Anhydrous TolueneGood solvent choice; may reduce iodide-based catalyst inhibition.[4]
Temperature 80 - 110 °CTypical range to ensure a reasonable reaction rate.[5]
Expected Yield >80%Dependent on the specific amine used and purity of reagents.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen or moisture contamination. Inefficient degassing.

    • Solution: Ensure all glassware is rigorously dried. Use properly degassed, anhydrous solvents. Use a fresh bottle of pre-catalyst and ensure the inert atmosphere is maintained throughout the reaction.[12]

  • Formation of Side Products (Hydrodehalogenation):

    • Cause: A competitive pathway where the aryl halide is reduced instead of aminated.

    • Solution: This is often ligand-dependent. Using a high-quality, bulky biaryl phosphine ligand generally minimizes this side reaction.[1]

  • Inhibition by Iodide:

    • Cause: The iodide salt byproduct can sometimes inhibit the palladium catalyst.[6]

    • Solution: While challenging to completely avoid, using toluene as a solvent (where NaI is less soluble) and ensuring efficient stirring can help.[4] If the problem persists, screening different ligands may be necessary.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and high-yielding transformation when conducted with appropriate attention to reagent selection and experimental technique. The use of modern palladium pre-catalysts equipped with sterically demanding biaryl phosphine ligands, coupled with the correct choice of base and solvent, provides a reliable pathway to valuable N-aryl benzaldehyde derivatives. This protocol serves as a validated starting point for researchers, enabling the efficient synthesis of key intermediates for drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Topics in Current Chemistry, 292, 1-35. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). [Link]

  • ResearchGate. Prototypical Buchwald-Hartwig amination mechanism. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? (2018). [Link]

  • Viciu, M. S., et al. (2004). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 69(24), 8090–8095. [Link]

  • ACS Publications. Honoring 25 Years of the Buchwald–Hartwig Amination. (2019). [Link]

  • ResearchGate. A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022). [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • R Discovery. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Use of base metals in Buchwald-Hartwig coupling. [Link]

  • Hartwig, J. F., & Louie, J. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 66(10), 3422–3425. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Wang, D., et al. (2018). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 16(39), 7114-7120. [Link]

  • Reddy, K. S., & Kumar, A. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(18), 9714-9794. [Link]

  • Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 6(14), 2265–2268. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). [Link]

Sources

Application Notes & Protocols: 3-Iodo-4-methylbenzaldehyde as a Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Iodo-4-methylbenzaldehyde

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS: 58586-55-3) has emerged as a particularly valuable and versatile building block for researchers in medicinal chemistry and total synthesis.[1][2] Its utility stems from the orthogonal reactivity of its two key functional groups: the aldehyde and the aryl iodide.

The aldehyde group serves as a classical electrophilic handle for a wide array of transformations, including nucleophilic additions, condensations, and reductive aminations, which are fundamental to elongating carbon chains and introducing diverse functionalities.[3][4] Concurrently, the carbon-iodine bond is an exceptionally reactive site for transition-metal-catalyzed cross-coupling reactions. Among the aryl halides, the C-I bond is the most readily activated, allowing for coupling reactions to proceed under milder conditions and with higher efficiency compared to its bromo- or chloro-analogues. This high reactivity makes it a preferred substrate for constructing carbon-carbon and carbon-heteroatom bonds, which are central to the core scaffolds of numerous natural products and active pharmaceutical ingredients (APIs).[5][6]

This guide provides an in-depth exploration of the key synthetic transformations enabled by this compound, complete with detailed, field-proven protocols designed for immediate application in a research setting.

Core Synthetic Applications & Methodologies

The strategic power of this compound lies in its ability to participate in a sequence of reactions, allowing for the stepwise, controlled elaboration of a molecular scaffold. Typically, the robust C-I bond is addressed first via cross-coupling, followed by modification of the aldehyde.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds through the palladium-catalyzed coupling of an organohalide with an organoboron reagent.[7] this compound is an excellent substrate for this transformation due to the high reactivity of the aryl iodide bond, which facilitates the initial oxidative addition step in the catalytic cycle. This reaction is fundamental for synthesizing biaryl structures, which are prevalent in pharmaceuticals and material science.

Suzuki_Coupling sub This compound reagents Pd Catalyst Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) sub->reagents boronic Arylboronic Acid (R-B(OH)2) boronic->reagents prod 4-Methyl-3-arylbenzaldehyde reagents->prod C-C Bond Formation Sonogashira_Coupling sub This compound reagents Pd Catalyst Cu(I) Co-catalyst Base (e.g., Et3N) Solvent (e.g., THF) sub->reagents alkyne Terminal Alkyne (R-C≡CH) alkyne->reagents prod 3-Alkynyl-4-methylbenzaldehyde reagents->prod C-C≡ Bond Formation Buchwald_Hartwig_Amination sub This compound reagents Pd Pre-catalyst Phosphine Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) sub->reagents amine Primary/Secondary Amine (R1R2NH) amine->reagents prod 3-(Amino)-4-methylbenzaldehyde reagents->prod C-N Bond Formation Workflow start This compound suzuki Suzuki Coupling (Biaryl Aldehyde) start->suzuki R-B(OH)2 [Pd] sonogashira Sonogashira Coupling (Alkynyl Aldehyde) start->sonogashira R-C≡CH [Pd], [Cu] buchwald Buchwald-Hartwig (Amino Aldehyde) start->buchwald R1R2NH [Pd] suzuki_reduct Biaryl Alcohol suzuki->suzuki_reduct NaBH4 suzuki_oxime Biaryl Oxime suzuki->suzuki_oxime NH2OH·HCl sonogashira_reduct Alkynyl Alcohol sonogashira->sonogashira_reduct NaBH4 sonogashira_wittig Alkynyl Alkene sonogashira->sonogashira_wittig Wittig Reagent buchwald_reduct_amin Amino Benzylamine buchwald->buchwald_reduct_amin R-NH2 [H2], Pd/C buchwald_schiff Amino Schiff Base buchwald->buchwald_schiff R-NH2

Sources

Synthesis of heterocyclic compounds from 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 3-Iodo-4-methylbenzaldehyde

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound in Heterocyclic Chemistry

This compound is a trifunctional synthetic building block of significant strategic value for chemists, particularly those engaged in drug discovery and materials science. Its utility is rooted in the orthogonal reactivity of its three key functional groups: the iodo group , a highly effective leaving group for transition-metal-catalyzed cross-coupling reactions; the aldehyde , a versatile electrophilic center for condensation and cyclization reactions; and the methyl group , which provides a steric and electronic handle that can influence reactivity and the properties of the final products.

The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—is a cornerstone of modern medicinal chemistry.[1][2] These scaffolds are prevalent in a vast number of FDA-approved drugs and biologically active natural products, owing to their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[3] The application of heterocycles allows for the fine-tuning of critical drug properties such as solubility, lipophilicity, and metabolic stability.[1]

This guide provides an in-depth exploration of key synthetic pathways originating from this compound. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the underlying principles and causality behind experimental choices. We will detail robust protocols for cornerstone reactions, including palladium-catalyzed cross-couplings and classical condensation chemistry, offering a practical framework for the construction of diverse and complex heterocyclic systems.

Core Synthetic Strategies and Mechanistic Insights

The synthetic versatility of this compound stems from the ability to selectively target either the C-I bond or the aldehyde group. This allows for a modular approach to building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition by a low-valent palladium catalyst. This reactivity is the entry point into a suite of powerful C-C and C-N bond-forming reactions.[4] The use of N-heterocyclic carbene (NHC) ligands, in particular, has revolutionized this field by providing stable, highly active catalysts that are often superior to traditional phosphine-based systems.[5]

  • Suzuki-Miyaura Coupling: This reaction forges a new carbon-carbon bond between the aryl iodide and an organoboron species (e.g., a boronic acid). It is exceptionally tolerant of various functional groups, making it a workhorse in complex molecule synthesis.[6] The resulting biaryl aldehydes are key intermediates for quinolines, dibenzofurans, and other fused systems.

  • Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating an internal alkyne.[7][8] This transformation is invaluable as the alkyne moiety is a versatile precursor for a wide range of heterocycles, including indoles, pyrazoles, and isoxazoles, through subsequent cyclization reactions.[9][10]

  • Buchwald-Hartwig Amination: A powerful method for forming carbon-nitrogen bonds, this reaction couples the aryl iodide with a primary or secondary amine.[11][12] This directly installs a nitrogen substituent, providing immediate access to precursors for N-heterocycles like benzimidazoles, quinazolines, and phenothiazines.[13]

Below is a diagram illustrating the divergent pathways available from the starting material.

G cluster_0 Pd-Catalyzed Cross-Coupling cluster_1 Aldehyde Chemistry A This compound B Suzuki Coupling (+ R-B(OH)₂) A->B C Sonogashira Coupling (+ R-C≡CH) A->C D Buchwald-Hartwig (+ R₂NH) A->D E Aldol Condensation (+ Ketone) A->E F Biaryl Aldehydes B->F G Aryl-Alkynyl Aldehydes C->G H Arylamine Aldehydes D->H I Chalcones (α,β-Unsaturated Ketones) E->I J Fused Heterocycles (e.g., Dibenzofurans) F->J K N- & O-Heterocycles (e.g., Indoles, Isoxazoles) G->K L N-Heterocycles (e.g., Benzimidazoles) H->L M N- & S-Heterocycles (e.g., Pyrimidines, Pyrazoles) I->M

Caption: Synthetic pathways from this compound.

Condensation Reactions at the Aldehyde Group

The aldehyde functionality is a classic electrophile that readily reacts with a wide range of nucleophiles. Because this compound lacks α-protons, it cannot enolize, which simplifies its reaction profile and prevents self-condensation.[14]

  • Aldol and Claisen-Schmidt Condensation: The reaction of the aldehyde with an enolizable ketone (like acetophenone) under basic or acidic conditions is known as a Claisen-Schmidt condensation, a type of crossed aldol reaction.[15] This reaction generates an α,β-unsaturated ketone, commonly known as a chalcone.[16][17] Chalcones are highly valuable intermediates, as the conjugated system provides multiple reactive sites for subsequent cyclization with binucleophiles (e.g., hydrazine, guanidine) to form five- and six-membered heterocycles like pyrazolines and pyrimidines.

Application Protocols

The following protocols are designed as robust starting points. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Protocol 1: Synthesis of a Biaryl Aldehyde via Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid to form a C-C bond, yielding a substituted 4-formylbiphenyl derivative.[18][19]

Reaction Scheme: (Self-generated image of a Suzuki reaction)

Reagent/MaterialAmount (1.0 mmol scale)Moles (mmol)Eq.
This compound246 mg1.01.0
Arylboronic Acid1.2 mmol1.21.2
Pd(PPh₃)₄ (Palladium Catalyst)23 mg0.020.02
Potassium Carbonate (K₂CO₃)276 mg2.02.0
Toluene8 mL--
Ethanol2 mL--
Deionized Water2 mL--

Step-by-Step Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Causality and Trustworthiness: The three-phase solvent system (Toluene/Ethanol/H₂O) is crucial; toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base (K₂CO₃). Ethanol acts as a co-solvent to improve miscibility.[20] Using a pre-catalyst like Pd(PPh₃)₄ ensures the active Pd(0) species is readily available. The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)(I)L₂] Oxidative Addition Complex A->B Oxidative Addition C [Ar-Pd(II)(Ar')L₂] Transmetalation Intermediate B->C Transmetalation C->A Reductive Elimination H Ar-Ar' C->H D Ar-B(OH)₂ F [Ar-B(OH)₃]⁻ D->F E Base (OH⁻) E->F F->C G Ar-I G->B

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Synthesis of an Aryl-Alkynyl Aldehyde via Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne using a dual palladium/copper catalyst system.[8][21]

Reaction Scheme: (Self-generated image of a Sonogashira reaction)

Reagent/MaterialAmount (1.0 mmol scale)Moles (mmol)Eq.
This compound246 mg1.01.0
Terminal Alkyne1.1 mmol1.11.1
PdCl₂(PPh₃)₂ (Palladium Catalyst)14 mg0.020.02
Copper(I) Iodide (CuI)4 mg0.020.02
Triethylamine (Et₃N)5 mL--
Tetrahydrofuran (THF), anhydrous5 mL--

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF and triethylamine.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI to the solution.

  • Reagent Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC until the starting iodide is consumed.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate (25 mL).

  • Filtration: Filter the mixture through a pad of Celite to remove the triethylammonium iodide salt and catalyst residues.

  • Purification: Concentrate the filtrate and purify the resulting crude product by flash column chromatography (hexane/ethyl acetate).

Causality and Trustworthiness: This reaction operates via two interconnected catalytic cycles.[8] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle generates a copper(I) acetylide intermediate that facilitates the transmetalation step with the palladium complex. Triethylamine acts as both the solvent and the base, neutralizing the HI generated during the reaction. Anhydrous conditions are typically preferred to prevent side reactions.[7]

Protocol 3: Synthesis of an Arylamine Aldehyde via Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between this compound and a primary or secondary amine.[12][13]

Reaction Scheme: (Self-generated image of a Buchwald-Hartwig reaction)

Reagent/MaterialAmount (1.0 mmol scale)Moles (mmol)Eq.
This compound246 mg1.01.0
Amine (Primary or Secondary)1.2 mmol1.21.2
Pd₂(dba)₃ (Palladium Pre-catalyst)9 mg0.010.02 (Pd)
Xantphos (Ligand)12 mg0.020.02
Sodium tert-butoxide (NaOtBu)135 mg1.41.4
Toluene, anhydrous5 mL--

Step-by-Step Procedure:

  • Setup: In an oven-dried vial or Schlenk tube inside a glovebox, combine Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Reagent Addition: Add this compound, the amine, and anhydrous toluene.

  • Reaction: Seal the vessel and heat the mixture to 100°C with stirring. Monitor the reaction by LC-MS or TLC. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and pass through a short plug of silica gel, eluting with more ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography.

Causality and Trustworthiness: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[13] Bulky, electron-rich phosphine ligands like Xantphos facilitate the rate-limiting reductive elimination step.[22] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine within the palladium coordination sphere to form the key palladium-amido complex.[12] The reaction must be run under strictly anhydrous and anaerobic conditions.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)(I)L₂] Oxidative Addition Complex A->B Oxidative Addition C [Ar-Pd(II)(NR₂)L₂] Amido Complex B->C Amine Coordination & Deprotonation C->A Reductive Elimination F [R₂NH₂]⁺ C->F H Ar-NR₂ C->H D R₂NH D->B E Base E->C deprotonates amine G Ar-I G->B

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol 4: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of this compound with acetophenone to produce a chalcone derivative.[15][23]

Reaction Scheme: (Self-generated image of a Claisen-Schmidt reaction)

Reagent/MaterialAmount (10 mmol scale)Moles (mmol)Eq.
This compound2.46 g101.0
Acetophenone1.20 g (1.17 mL)101.0
Sodium Hydroxide (NaOH)0.80 g202.0
Ethanol (95%)20 mL--
Water25 mL--

Step-by-Step Procedure:

  • Setup: In a 100 mL Erlenmeyer flask, dissolve this compound and acetophenone in 95% ethanol.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide in water. Slowly add the NaOH solution to the stirred ethanolic solution of the carbonyl compounds.

  • Reaction: Stir the mixture at room temperature. A precipitate should begin to form, often within 30 minutes. Continue stirring for 2-3 hours.

  • Isolation: Cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.

  • Purification: Air-dry the solid. The product is often pure enough for subsequent steps, but it can be recrystallized from ethanol if necessary.

Causality and Trustworthiness: The base (NaOH) deprotonates the α-carbon of acetophenone to form an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the non-enolizable this compound.[15] The resulting β-hydroxy ketone intermediate rapidly dehydrates under the basic conditions to form the highly conjugated and stable α,β-unsaturated ketone (chalcone) product, which often precipitates from the reaction mixture, driving the equilibrium forward.[16]

Conclusion and Future Perspectives

This compound stands out as a remarkably versatile and powerful starting material for the synthesis of diverse heterocyclic frameworks. By leveraging the distinct and predictable reactivity of its iodo and aldehyde functionalities, chemists can execute a modular and strategic approach to molecular construction. The palladium-catalyzed cross-coupling reactions provide a robust platform for installing key carbon-carbon and carbon-nitrogen bonds, while classic condensation chemistry offers a reliable route to versatile intermediates like chalcones. The protocols detailed herein serve as a validated foundation for researchers to build upon, enabling the exploration of novel chemical space in the pursuit of new therapeutics and advanced materials. Future work will undoubtedly focus on expanding the library of heterocycles accessible from this scaffold through the development of novel one-pot, multi-component reactions and the application of other modern synthetic methodologies like photoredox catalysis.

References

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  • Supporting Information For - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

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Application Notes and Protocols: 3-Iodo-4-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Iodo-4-methylbenzaldehyde in Drug Discovery

This compound is a bifunctional aromatic compound that has emerged as a strategic building block in the landscape of medicinal chemistry. Its molecular architecture, featuring a reactive aldehyde and a versatile aryl iodide, offers a powerful platform for the synthesis of complex molecular scaffolds. The aldehyde group serves as a key handle for constructing carbon-nitrogen bonds through reactions like reductive amination, while the iodo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] This dual reactivity allows for a modular and convergent approach to the synthesis of diverse compound libraries, accelerating the hit-to-lead optimization process in drug discovery.

The strategic placement of the methyl group ortho to the iodine atom can also impart favorable steric and electronic properties to the final drug candidate, potentially influencing its binding affinity and metabolic stability. This guide provides a detailed exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and agents targeting neurodegenerative diseases. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for key chemical transformations.

Core Applications in Medicinal Chemistry: A Gateway to Diverse Pharmacophores

The unique combination of functional groups in this compound makes it a valuable precursor for a range of pharmacologically relevant scaffolds. Its applications span multiple therapeutic areas, with notable examples in the development of kinase inhibitors for oncology and agents targeting the multifaceted pathology of Alzheimer's disease.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[2] The aryl iodide moiety of this compound is particularly well-suited for Suzuki and Sonogashira cross-coupling reactions, which are instrumental in constructing the biaryl and aryl-alkynyl cores found in many kinase inhibitors. These reactions allow for the systematic exploration of the chemical space around the core scaffold, a critical step in optimizing potency and selectivity.

Application Focus: Synthesis of Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Alzheimer's Disease

Alzheimer's disease is a complex neurodegenerative disorder with a multifaceted pathology. One promising therapeutic target is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, a hallmark of the disease.[3] The following section details the application of this compound in the synthesis of potent GSK-3β inhibitors, drawing parallels from the synthesis of structurally related compounds with demonstrated efficacy.[1]

The core synthetic strategy involves the formation of an imine bond between this compound and a suitable amine-containing pharmacophore, followed by reduction to the corresponding secondary amine. This approach allows for the modular assembly of multifunctional agents that can also incorporate features like metal chelation and antioxidant properties to address other aspects of Alzheimer's pathology.[1]

Logical Workflow for the Synthesis of a GSK-3β Inhibitor Analog

The following diagram illustrates the key synthetic transformations starting from this compound to generate a potential GSK-3β inhibitor.

GSK-3b_Inhibitor_Synthesis_Workflow Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Step 1 Amine Bioactive Amine (e.g., 2,3-diaminopyridine derivative) Amine->ReductiveAmination GSK3_inhibitor GSK-3β Inhibitor Analog ReductiveAmination->GSK3_inhibitor Formation of C-N bond CrossCoupling Suzuki or Sonogashira Cross-Coupling GSK3_inhibitor->CrossCoupling Step 2 (Optional) FinalProduct Diversified Inhibitor Library CrossCoupling->FinalProduct Formation of C-C bond BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->CrossCoupling Alkyne Terminal Alkyne Alkyne->CrossCoupling

Caption: Synthetic workflow for a GSK-3β inhibitor analog.

Experimental Protocols

The following protocols are provided as a guide for researchers. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reductive Amination for the Synthesis of a GSK-3β Inhibitor Analog

This protocol describes the synthesis of an N-arylmethyl-2,3-diaminopyridine derivative, a scaffold found in potent GSK-3β inhibitors.[1]

Materials:

  • This compound

  • 2,3-Diaminopyridine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Acetic acid (glacial)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and 2,3-diaminopyridine (1.1 eq) in anhydrous methanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine intermediate by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the imine.

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a good solvent for both the aldehyde and the amine, and it is compatible with sodium borohydride.

  • Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion, which is the reactive electrophile in the reduction step.[4]

  • Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent for imines in the presence of other functional groups.[4]

  • Aqueous Work-up: The work-up procedure is designed to remove unreacted reagents, byproducts, and the solvent.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an aryl iodide with an arylboronic acid, a key reaction for building biaryl scaffolds.[5][6]

Materials:

  • Aryl iodide (e.g., the product from Protocol 1)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl iodide (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Solvent Addition: Under the inert atmosphere, add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in Protocol 1.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃Toluene/EtOH/H₂O90692
21-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O85888
32-Iodopyridine3-Thienylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane/H₂O1001295

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 3: Sonogashira Cross-Coupling

This protocol outlines the synthesis of aryl-alkynyl structures, another important motif in medicinal chemistry.[7][8]

Materials:

  • Aryl iodide (e.g., the product from Protocol 1)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of Key Reaction Mechanisms

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition of Ar-I Pd0->OxAdd PdII_ArI Ar-Pd(II)-I(Ln) OxAdd->PdII_ArI Ar-I Transmetalation Transmetalation with Ar'B(OH)₂ PdII_ArI->Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_ArAr Ar'B(OH)₂ RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Reductive Amination Pathway

Reductive_Amination_Pathway Aldehyde 3-Iodo-4-methyl- benzaldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary/Secondary Amine Amine->Imine_Formation Imine Imine/Iminium Intermediate Imine_Formation->Imine Reduction Reduction (e.g., NaBH₄) Imine->Reduction Final_Amine Final Amine Product Reduction->Final_Amine

Caption: General pathway for reductive amination.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity enables the efficient construction of complex molecular architectures through a variety of robust and well-established chemical transformations. The protocols and applications detailed in this guide underscore its potential in the synthesis of kinase inhibitors and agents for neurodegenerative diseases. As the demand for novel therapeutics continues to grow, the strategic application of such bifunctional intermediates will undoubtedly play a crucial role in accelerating the discovery and development of next-generation medicines.

References

  • Liu, X., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 211-225. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Icahn School of Medicine at Mount Sinai. (2025). Kinase inhibitor compounds and compositions and methods of use. Justia Patents. [Link]

  • Nerviano Medical Systems S.r.l. (2013). 3,4-diarylpyrazoles as protein kinase inhibitors.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Pfizer Inc. (2003). Tyrosine kinase inhibitors.
  • Wang Lab, University of California, Berkeley. (n.d.). Example Experimental Sections. [Link]

  • National Institutes of Health. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

  • Frontiers. (2017). Novel GSK-3 Inhibitors for Treating CNS Disorders. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • ResearchGate. (2018). Reductive aminations of benzaldehyde. [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (2011). Total synthesis and development of bioactive natural products. [Link]

  • National Institutes of Health. (2021). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. [Link]

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Application Notes and Protocols: 3-Iodo-4-methylbenzaldehyde as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular architectures. 3-Iodo-4-methylbenzaldehyde has emerged as a highly valuable and versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility stems from the presence of three key functional groups: an aldehyde, an iodine atom, and a methyl group on a benzene ring. The aldehyde functionality provides a handle for a wide range of classical and contemporary organic transformations. The iodine atom, being an excellent leaving group, serves as a key reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The methyl group can influence the electronic and steric properties of the molecule and its derivatives, potentially impacting biological activity and pharmacokinetic profiles.

This comprehensive guide provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of APIs. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design, optimization, and safety. The key properties of this compound are summarized in the table below.[1]

PropertyValue
Molecular Formula C₈H₇IO
Molecular Weight 246.04 g/mol
CAS Number 58586-55-3
Appearance Off-white to yellow crystalline powder
Melting Point 98-102 °C
Boiling Point 285.6 °C at 760 mmHg
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Insoluble in water.

Key Synthetic Applications in API Synthesis

The strategic positioning of the iodo and aldehyde functionalities makes this compound a linchpin in the synthesis of several important APIs. Its application is particularly prominent in the construction of complex diaryl structures, which are common motifs in many kinase inhibitors and other therapeutic agents.

Case Study: Synthesis of Trametinib, a MEK Inhibitor

A notable example of the application of this compound is in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[2] Aberrant activation of this pathway is implicated in a significant portion of human cancers.[2]

The synthesis of Trametinib highlights the utility of this compound in a crucial carbon-nitrogen bond-forming step, typically achieved through a Buchwald-Hartwig amination reaction.[3][4][5]

Detailed Experimental Protocols

The following protocols are provided as a guide for the application of this compound in key synthetic transformations. These protocols are based on established methodologies and should be adapted and optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it is widely used to couple aryl halides with boronic acids or their esters.[6][7][8] This reaction is particularly useful for the synthesis of biaryl scaffolds present in many APIs.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products cluster_reagents Reagents Reactant1 This compound Plus1 Plus1 Reactant1->Plus1 + Reactant2 Ar-B(OH)2 Arrow Arrow Reactant2->Arrow Product 3-Aryl-4-methylbenzaldehyde Catalyst Pd(PPh3)4 Base K2CO3 Solvent Toluene/Ethanol/H2O Plus1->Reactant2 Arrow->Product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (0.03-0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Rationale: The choice of a palladium catalyst is crucial for the efficiency of the Suzuki coupling.[9] Pd(PPh₃)₄ is a common and effective catalyst for this transformation. The base is required to activate the boronic acid for transmetalation to the palladium center.[7] A mixed solvent system is often employed to ensure the solubility of both the organic and inorganic reagents.

Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs found in various pharmaceuticals.[10][11]

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products cluster_reagents Reagents Reactant1 This compound Plus1 Plus1 Reactant1->Plus1 + Reactant2 R-C≡CH Arrow Arrow Reactant2->Arrow Product 3-(Alkynyl)-4-methylbenzaldehyde Catalyst1 Pd(PPh3)2Cl2 Catalyst2 CuI Base Triethylamine Solvent THF Plus1->Reactant2 Arrow->Product

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02-0.03 mmol), and CuI (0.04-0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The Sonogashira reaction is co-catalyzed by palladium and copper.[10] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne.[11] An amine base, such as triethylamine, is used to neutralize the hydrogen iodide formed during the reaction and to deprotonate the alkyne.[10]

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many nitrogen-containing APIs.[12][13][14][15]

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products cluster_reagents Reagents Reactant1 This compound Plus1 Plus1 Reactant1->Plus1 + Reactant2 R1R2NH Arrow Arrow Reactant2->Arrow Product 3-(Amino)-4-methylbenzaldehyde Catalyst Pd2(dba)3 Ligand Xantphos Base Cs2CO3 Solvent Dioxane Plus1->Reactant2 Arrow->Product

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 mmol) and Xantphos (0.02-0.04 mmol) to a flame-dried Schlenk tube.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and cesium carbonate (1.5 mmol).

  • Add anhydrous 1,4-dioxane (5-10 mL).

  • Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium source, ligand, and base.[12] Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to facilitate the reductive elimination step and improve catalytic activity.[12] A strong, non-nucleophilic base like cesium carbonate is commonly used to deprotonate the amine.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[16] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][18] Avoid inhalation of dust and contact with skin and eyes.[18] In case of contact, rinse immediately with plenty of water.[16] For detailed safety information, refer to the Safety Data Sheet (SDS).[17]

Conclusion

This compound is a valuable and versatile building block for the synthesis of active pharmaceutical ingredients. Its unique combination of functional groups allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important precursor in their synthetic endeavors, ultimately contributing to the discovery and development of new medicines.

References

Application Notes & Protocols: Aldol Condensation Reactions Involving 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-202601-IC

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting Claisen-Schmidt condensation reactions using 3-Iodo-4-methylbenzaldehyde. The Claisen-Schmidt reaction, a variant of the aldol condensation, is a robust method for forming carbon-carbon bonds and is instrumental in synthesizing α,β-unsaturated ketones, commonly known as chalcones.[1][2] Chalcones are valuable precursors for flavonoids and other biologically active compounds, making their synthesis a key focus in medicinal chemistry.[1][3] This guide delves into the reaction mechanism, the specific reactivity imparted by the substituents of this compound, and provides detailed, field-proven protocols for synthesis, purification, and characterization.

Introduction: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol reaction between an aromatic aldehyde (which lacks α-hydrogens and thus cannot self-condense) and an enolizable ketone or aldehyde.[2] This reaction is typically performed under basic conditions, where a base such as sodium hydroxide (NaOH) abstracts an acidic α-hydrogen from the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).[1]

The subject of this guide, this compound, is a substituted aromatic aldehyde whose reactivity is modulated by its unique substitution pattern, offering a specific building block for novel chalcone derivatives.

Reactivity and Mechanistic Considerations

Base-Catalyzed Reaction Mechanism

The reaction proceeds through a well-established three-step mechanism:

  • Enolate Formation: A base (e.g., OH⁻) removes an acidic α-hydrogen from the ketone (e.g., acetophenone) to create a resonance-stabilized enolate. This is the rate-determining step.

  • Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the carbonyl carbon of this compound.

  • Dehydration: The initially formed aldol addition product is a β-hydroxy ketone. This intermediate is rapidly dehydrated under the reaction conditions to form a conjugated enone, which is the final chalcone product. This dehydration step is often spontaneous as it extends the conjugated π-system, providing a strong thermodynamic driving force.[1]

References

Application Notes & Protocols for the Wittig Reaction of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination via the Wittig Reaction

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2][3] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form a new carbon-carbon double bond.[2][4] A key advantage of the Wittig reaction is its regioselectivity; the double bond is formed precisely at the location of the original carbonyl group, avoiding the isomeric mixtures that can arise from elimination reactions.[5][6]

This guide provides a detailed examination of the Wittig reaction as applied to 3-Iodo-4-methylbenzaldehyde, a substituted aromatic aldehyde. We will explore the critical parameters that govern the reaction's success and stereochemical outcome, provide detailed experimental protocols, and discuss the underlying mechanistic principles that inform procedural choices. The presence of the aryl iodide functionality is well-tolerated under typical Wittig conditions, making this a robust transformation for building complex molecular architectures.

Mechanistic Rationale: Controlling Stereoselectivity

The stereochemistry of the resulting alkene is a primary consideration in any Wittig reaction and is largely dictated by the nature of the phosphorus ylide employed.[7] The reaction is understood to proceed through a concerted [2+2] cycloaddition under lithium-salt-free conditions, forming a four-membered oxaphosphetane intermediate.[1][8] The stability of this intermediate and the reversibility of its formation determine whether the reaction is under kinetic or thermodynamic control, which in turn dictates the final E/Z ratio of the alkene.

  • Unstabilized Ylides: These ylides, typically bearing alkyl or other electron-donating groups, are highly reactive. The formation of the oxaphosphetane is rapid and irreversible, leading to the kinetically favored syn-oxaphosphetane, which collapses to yield the (Z)-alkene with high selectivity.[1][8] These reactions are best performed under salt-free conditions (e.g., using sodium or potassium bases) to prevent equilibration.[4]

  • Stabilized Ylides: These ylides feature an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, which delocalizes the negative charge through resonance.[9] This increased stability makes the ylide less reactive and the initial cycloaddition reversible.[8] Consequently, the reaction favors the formation of the more thermodynamically stable anti-oxaphosphetane, which preferentially collapses to the (E)-alkene .[7][8]

The presence of lithium salts can significantly influence the reaction's stereochemical course, often promoting equilibration of intermediates and leading to a higher proportion of the (E)-alkene, a phenomenon termed "stereochemical drift".[1][10]

Wittig_Mechanism cluster_unstabilized Unstabilized Ylide (Kinetic Control) cluster_stabilized Stabilized Ylide (Thermodynamic Control) ylide_u R¹-CH=PPh₃ (R¹ = Alkyl) ts_syn [Syn TS]‡ ylide_u->ts_syn + Ar-CHO (Fast, Irreversible) aldehyde Ar-CHO ts_anti [Anti TS]‡ ox_syn Syn-Oxaphosphetane ts_syn->ox_syn alkene_z (Z)-Alkene ox_syn->alkene_z Fast Decomposition ylide_s R¹-CH=PPh₃ (R¹ = EWG) ylide_s->ts_anti + Ar-CHO (Slow, Reversible) ox_anti Anti-Oxaphosphetane (More Stable) ts_anti->ox_anti alkene_e (E)-Alkene ox_anti->alkene_e Decomposition Wittig_Workflow cluster_prep Part A: Reagent Preparation cluster_reaction Part B: Reaction Execution cluster_purification Part C: Work-up & Purification p1 1. Synthesize & Dry Phosphonium Salt p2 2. Flame-Dry Glassware & Add Salt p1->p2 p3 3. Add Anhydrous THF under N₂ Atmosphere p2->p3 r1 4. Cool to -78 °C p3->r1 r2 5. Add Strong Base (e.g., n-BuLi) Dropwise → Ylide Formation r1->r2 r3 6. Stir & Warm to 0 °C r2->r3 r4 7. Re-cool to -78 °C r3->r4 r5 8. Add Aldehyde Solution Dropwise r4->r5 r6 9. Warm to RT & Stir Overnight r5->r6 w1 10. Quench with sat. NH₄Cl(aq) r6->w1 w2 11. Extract with Organic Solvent w1->w2 w3 12. Dry, Filter & Concentrate w2->w3 w4 13. Purify Crude Product (Chromatography/Recrystallization) w3->w4

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Iodo-4-methylbenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 3-iodo-4-methylbenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the purification of this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that are critical for success in the column chromatography of this compound.

Question 1: What are the key physical and chemical properties of this compound that influence its chromatographic behavior?

Answer: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Its behavior on a silica gel column is primarily dictated by its moderate polarity, conferred by the aldehyde functional group, and its relatively high molecular weight.

PropertyValueSignificance in Chromatography
Molecular Formula C₈H₇IOIndicates a relatively non-polar aromatic structure with a polar aldehyde group.
Molecular Weight 246.04 g/mol [1]A higher molecular weight can sometimes lead to slower diffusion and broader peaks.
Polarity Moderately PolarThe aldehyde group can engage in hydrogen bonding with the silanol groups of the silica gel stationary phase, leading to retention. The iodinated benzene ring contributes to its non-polar character.
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes.This allows for flexibility in choosing a suitable mobile phase and loading solvent.
Stability Stable under standard laboratory conditions, but aldehydes can be susceptible to oxidation.It is advisable to use fresh solvents and avoid prolonged exposure to air and light to prevent the formation of the corresponding carboxylic acid impurity.

Question 2: How do I select an appropriate solvent system (mobile phase) for the column chromatography of this compound?

Answer: The selection of the mobile phase is arguably the most critical parameter in achieving good separation. For a compound of moderate polarity like this compound on a normal-phase silica gel column, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically employed.

The ideal solvent system should provide a retention factor (Rf) value for this compound in the range of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[2] This Rf range generally ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent consumption).

A common starting point for developing a suitable mobile phase is a 9:1 or 8:2 mixture of hexanes:ethyl acetate. The polarity of the mobile phase can then be fine-tuned by adjusting the ratio of these solvents based on the results of TLC analysis.

Question 3: What is the importance of the Retention Factor (Rf) and how is it calculated?

Answer: The Retention Factor (Rf) is a critical parameter used in TLC to predict the behavior of a compound during column chromatography.[3][4][5][6] It is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An ideal Rf value for the target compound is between 0.2 and 0.4 to ensure good separation on a column.[2] A higher Rf value indicates lower retention, meaning the compound will elute faster from the column. Conversely, a lower Rf value signifies stronger retention and slower elution.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that you may encounter during the purification of this compound.

Problem 1: My compound is not moving off the column, or is eluting very slowly.

Possible Causes & Solutions:

  • Mobile Phase Polarity is Too Low: If the solvent system is not polar enough, the compound will have a strong affinity for the polar silica gel and will not move.

    • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. It's advisable to do this in a stepwise gradient to ensure good separation from any strongly retained impurities.

  • Compound Degradation on Silica: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or strong, irreversible binding.[7]

    • Solution: Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is suspected, you can use deactivated silica gel (by adding a small percentage of triethylamine to the mobile phase, e.g., 0.1-1%) or switch to a different stationary phase like alumina.[7]

Problem 2: My compound is eluting too quickly, resulting in poor separation from non-polar impurities.

Possible Causes & Solutions:

  • Mobile Phase Polarity is Too High: A highly polar mobile phase will compete effectively with your compound for binding sites on the silica, causing it to travel with the solvent front.

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). Aim for an Rf value between 0.2 and 0.4 on TLC before starting the column.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.

Problem 3: The separation is poor, and I'm getting mixed fractions of my product and impurities.

Possible Causes & Solutions:

  • Improper Column Packing: Air bubbles, cracks, or an uneven surface in the silica gel bed can lead to channeling of the mobile phase and result in poor separation.[8]

    • Solution: Ensure the column is packed uniformly. Both dry packing and wet slurry packing methods can be effective if done carefully.[9] After packing, gently tap the column to settle the silica and ensure a flat top surface. Adding a thin layer of sand on top of the silica can help prevent disturbance during solvent addition.

  • Inappropriate Loading Technique: Loading the sample in a large volume of strong solvent can cause the initial band to be very broad.

    • Solution: Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble, and that is ideally a component of the mobile phase or less polar.[10] Alternatively, for less soluble samples, use the "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is loaded onto the column.[10]

Problem 4: The compound appears as a streak or "tailing" peak on the TLC plate and in the column fractions.

Possible Causes & Solutions:

  • Compound Overloading on TLC: Spotting too much material on the TLC plate can lead to tailing.

    • Solution: Dilute the sample before spotting it on the TLC plate.

  • Acidic Impurities or Compound Instability: The presence of acidic impurities (like the corresponding carboxylic acid from oxidation) can cause tailing on silica gel.

    • Solution: As mentioned earlier, adding a small amount of a basic modifier like triethylamine to the mobile phase can help to mitigate this issue by neutralizing acidic sites on the silica gel.

Section 3: Experimental Protocols & Visual Workflows

This section provides detailed step-by-step protocols for key procedures in the column chromatography of this compound.

Protocol 1: Slurry Packing a Silica Gel Column
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.

  • Packing: Swirl the slurry to ensure it is homogenous and quickly pour it into the column.

  • Settling: Open the stopcock to allow the solvent to drain, and gently tap the sides of the column to encourage even packing and remove any air bubbles.

  • Equilibration: Once the silica has settled, add a protective layer of sand on top and run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.

Protocol 2: Dry Loading the Sample
  • Adsorption: Dissolve your crude this compound in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 1-2 times the mass of your crude product).

  • Evaporation: Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Gently add the mobile phase and begin the elution process.

Visual Workflow: Column Chromatography of this compound

Chromatography_Workflow cluster_prep Preparation Phase cluster_elution Elution & Collection Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize mobile phase for Rf 0.2-0.4) Pack 2. Pack Column (Slurry or Dry Pack) TLC->Pack Mobile Phase Determined Load 3. Load Sample (Wet or Dry Load) Pack->Load Column Ready Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Sample Loaded Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure 3-Iodo-4- methylbenzaldehyde Evaporate->Pure_Product

Caption: A typical workflow for the purification of this compound by column chromatography.

Visual Troubleshooting Logic

Troubleshooting_Logic cluster_solutions Potential Solutions Start Problem Encountered Poor_Sep Poor Separation Mixed Fractions Start->Poor_Sep No_Elution No Elution Slow Elution Start->No_Elution Fast_Elution Fast Elution Co-elution with Front Start->Fast_Elution Tailing Streaking / Tailing Start->Tailing Repack Repack Column Carefully Poor_Sep->Repack Adj_Load Adjust Loading Technique (e.g., Dry Load) Poor_Sep->Adj_Load Inc_Pol Increase Mobile Phase Polarity No_Elution->Inc_Pol Check_Stab Check Compound Stability (Use Deactivated Silica/Alumina) No_Elution->Check_Stab Dec_Pol Decrease Mobile Phase Polarity Fast_Elution->Dec_Pol Tailing->Adj_Load Add_Base Add Base (e.g., Triethylamine) to Mobile Phase Tailing->Add_Base

Caption: A decision-making diagram for troubleshooting common column chromatography issues.

References

Technical Support Center: Recrystallization of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 3-Iodo-4-methylbenzaldehyde. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a nuanced understanding of solubility principles and methodical execution. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using recrystallization to purify this compound?

Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures.[1] The core principle is based on the observation that the solubility of most solids increases with temperature.[2]

The process involves:

  • Dissolution: Dissolving the impure this compound in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtration (Optional): If insoluble impurities are present, a hot filtration is performed to remove them.

  • Crystallization: The hot, saturated solution is cooled slowly. As the temperature decreases, the solubility of the this compound drops, and it crystallizes out of the solution, leaving the more soluble impurities behind.[3]

  • Isolation: The purified crystals are then collected by vacuum filtration.

The slow formation of a crystal lattice is a highly selective process, effectively excluding impurity molecules and leading to a significant increase in the purity of the final product.

Q2: How do I select the ideal solvent for the recrystallization of this compound?

The choice of solvent is the most critical factor in a successful recrystallization.[3] An ideal solvent should exhibit the following characteristics:

  • High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize crystal recovery.[1]

  • Inertness: The solvent must not react chemically with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of this compound to prevent the compound from "oiling out" (melting in the solvent instead of dissolving).[3]

Given the aromatic aldehyde structure of this compound, which has both polar (aldehyde) and non-polar (iodinated aromatic ring) characteristics, alcohols or mixed solvent systems are often a good starting point.[4] For instance, a mixture like ethanol/water or hexane/ethyl acetate can be effective.[5][6]

Q3: What are the likely impurities in a crude sample of this compound?

Impurities in a synthesized compound typically stem from the starting materials, side reactions, or subsequent degradation.[7][8] For this compound, common impurities may include:

  • Unreacted Starting Materials: Such as 4-methylbenzaldehyde (p-tolualdehyde) if the iodination reaction did not proceed to completion.

  • Positional Isomers: Depending on the synthetic route, other iodinated isomers could be present.

  • Over-reaction or Side-reaction Products: Products from reactions at other positions on the aromatic ring.

  • Benzoic Acid Derivatives: Aldehyd groups are susceptible to oxidation to carboxylic acids. Therefore, 3-Iodo-4-methylbenzoic acid could be a significant impurity, especially if the crude product has been exposed to air for an extended period.[9]

Q4: What essential safety precautions should be observed during this procedure?

Standard laboratory safety protocols must be followed. Specifically:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • When heating flammable organic solvents, always use a heating mantle or a steam bath. Never use an open flame.

  • Handle this compound with care, as related compounds can cause skin and eye irritation.[10]

Troubleshooting Guide

Problem: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Cause: Oiling out occurs when the solid melts in the hot solvent before it dissolves, forming a liquid-liquid phase instead of a solid-liquid phase.[3] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. The oil is essentially an impure liquid form of your compound and will not form a pure crystal lattice.

Solution:

  • Re-dissolve: Reheat the solution until the oil completely dissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Slow cooling is crucial for the formation of well-ordered crystals.[11]

  • Change Solvent: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or use a mixed-solvent system.

Problem: The yield of my recrystallized product is very low.

Cause: A low yield is one of the most common issues in recrystallization. Several factors can contribute:

  • Using too much solvent: This is the most frequent error. An excessive volume of solvent will keep a significant portion of your compound dissolved even when the solution is cold.[11]

  • Premature crystallization: The compound crystallizes on the filter paper or in the funnel during a hot filtration step.

  • Incomplete crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble.

Solution:

  • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.

  • Reduce Solvent Volume: If you've already added too much solvent, you can carefully evaporate some of it off by gently heating the solution in the fume hood to re-concentrate it, then attempt the cooling process again.[11]

  • Pre-heat Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask with hot solvent or by placing them under a heat lamp.[6]

  • Maximize Crystallization Time/Temperature: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid.[2]

  • Wash Correctly: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[3]

Problem: No crystals are forming, even after the solution has cooled in an ice bath.

Cause: This indicates that the solution is not supersaturated, either because too much solvent was used or because the compound requires a nucleation site to begin crystallization.

Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small crystal of pure this compound, add it to the solution. A seed crystal provides a template for further crystal formation.[6]

  • Concentrate the Solution: As mentioned previously, if the solution is too dilute, carefully boil off some of the solvent and attempt to cool it again.[11]

  • Cool to a Lower Temperature: In some cases, a Dry Ice/acetone bath may be used to reach lower temperatures, but be mindful of the solvent's freezing point.[6]

Problem: The final product is still impure, as indicated by a broad or depressed melting point.

Cause: The chosen solvent may not be effective at separating the specific impurities present, or the recrystallization was performed too quickly.

Solution:

  • Second Recrystallization: Perform the recrystallization a second time. This can often significantly improve purity.

  • Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.

  • Alternative Purification Method: If recrystallization fails to yield a pure product, the impurities may have very similar solubility properties to your compound. In this case, an alternative purification technique like column chromatography may be necessary.[8][12]

Data & Protocols

Table 1: Solvent Selection Guide for this compound

This table provides a qualitative guide to potential solvents. Experimental verification is essential. The solubility of 4-methylbenzaldehyde (p-tolualdehyde), a structurally similar compound, is high in organic solvents and low in water.[13] This suggests a similar profile for its iodinated derivative.

Solvent SystemSuitability for Primary RecrystallizationRationale & Key Considerations
Ethanol/Water Excellent This compound is likely soluble in hot ethanol. Water is added dropwise to the hot solution until it becomes slightly cloudy (the cloud point), then a drop of ethanol is added to re-clarify. This creates a solvent system where solubility drops dramatically upon cooling.[6]
Hexane/Ethyl Acetate Good A good choice for less polar compounds. Dissolve in a minimum of hot ethyl acetate and add hot hexane until the cloud point is reached. This is effective for removing impurities of different polarities.[5]
Isopropanol Fair to Good May work as a single solvent. Test a small sample first to see if there is a significant difference in solubility between hot and cold conditions.
Toluene Poor (Use with caution) While aromatic compounds often dissolve in hot toluene, the risk of "oiling out" is higher due to toluene's high boiling point (111 °C).[5]
Water Poor The compound is expected to have very low solubility in water even when hot, due to its largely non-polar structure.[13]
Experimental Protocol: Recrystallization using an Ethanol/Water System
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat approximately 20-30 mL of ethanol on a hot plate.

  • Add Hot Solvent: Using a pipette, add the hot ethanol to the Erlenmeyer flask in small portions while swirling. Add just enough hot ethanol to completely dissolve the solid.

  • Add Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until you observe a persistent cloudiness. This indicates the solution is saturated.

  • Re-clarify: Add one or two drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount (a few mL) of an ice-cold ethanol/water mixture (using the same approximate ratio as the crystallization solution).

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. A final drying can be done in a desiccator.

  • Analysis: Determine the mass and melting point of the purified product to assess yield and purity.

Visualization

Diagram: Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start: Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiled_out Did it 'oil out'? cool->oiled_out crystals_form Do crystals form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals Problem: No Crystals crystals_form->no_crystals No oiled_out->crystals_form No oiling_out_issue Problem: Oiling Out oiled_out->oiling_out_issue Yes check_purity Check Purity (e.g., Melting Point) collect->check_purity induce Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce induce->cool concentrate Concentrate solution (evaporate some solvent) induce->concentrate if needed concentrate->cool reheat Reheat, add more solvent, cool very slowly oiling_out_issue->reheat reheat->cool change_solvent Change to a lower-boiling solvent reheat->change_solvent if persists

Sources

Technical Support Center: Purification of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-iodo-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them, enabling you to adapt and optimize these methods for your specific experimental context.

I. Understanding the Chemistry of Purification

The successful purification of this compound hinges on understanding its chemical properties and the nature of the impurities that may be present. The primary synthetic route to this compound often involves the direct iodination of 4-methylbenzaldehyde. This process can lead to a variety of impurities that must be removed to ensure the integrity of subsequent reactions.

Common Impurities to Consider:

  • Unreacted Starting Material: 4-methylbenzaldehyde is a common impurity if the iodination reaction does not proceed to completion.

  • Di-iodinated Byproducts: Over-iodination can lead to the formation of di-iodo-4-methylbenzaldehyde isomers.

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation, which can result in the formation of 3-iodo-4-methylbenzoic acid, particularly upon prolonged exposure to air.

  • Residual Reagents and Solvents: Impurities from the reaction workup, such as residual iodine or solvents, may also be present.

The choice of purification strategy will depend on the scale of your synthesis and the impurity profile of your crude product. For most applications, a combination of liquid-liquid extraction, followed by either recrystallization or column chromatography, will yield material of high purity.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question: My crude product is a dark-colored oil or solid. What is the likely cause and how can I address it?

Answer: A dark coloration in your crude product is often indicative of residual iodine from the iodination reaction. It is crucial to quench any unreacted iodine during the workup.

  • Causality: Iodine is a colored solid that can persist through an initial extraction if not chemically removed.

  • Recommended Action: During your aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1] These reducing agents will react with the elemental iodine (I₂) to form colorless iodide ions (I⁻), which are soluble in the aqueous phase and can be separated. The disappearance of the iodine color is a visual indicator of a successful quench.

Question: After purification, my NMR spectrum shows signals corresponding to the starting material, 4-methylbenzaldehyde. How can I improve its removal?

Answer: The presence of the starting material indicates an incomplete reaction and/or inefficient purification. 4-methylbenzaldehyde is less polar than the iodinated product, a property that can be exploited for its removal.

  • Causality: The introduction of the iodine atom increases the molecular weight and alters the polarity of the molecule.

  • Recommended Actions:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities. A carefully chosen eluent system will allow the less polar 4-methylbenzaldehyde to elute before the more polar this compound. See the detailed protocol in Section IV.

    • Recrystallization: If the concentration of the starting material is not too high, a carefully selected solvent system for recrystallization may preferentially crystallize the desired product, leaving the more soluble starting material in the mother liquor.

Question: I suspect my purified product contains the corresponding carboxylic acid. How can I confirm this and remove it?

Answer: The oxidation of the aldehyde to a carboxylic acid is a common side reaction. The acidic nature of this impurity allows for its straightforward removal.

  • Confirmation:

    • IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretch.

    • ¹H NMR Spectroscopy: The aldehydic proton signal (around 9-10 ppm) will be absent, and a broad singlet for the carboxylic acid proton will appear downfield (typically >10 ppm).

  • Removal:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 3-iodo-4-methylbenzoic acid will be deprotonated to its sodium salt and extracted into the aqueous layer. The organic layer, containing your purified aldehyde, can then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: While a definitive melting point for highly pure this compound is not widely reported in the literature, a broad range would suggest the presence of impurities. For comparison, the structurally similar 3-iodo-4-methoxybenzaldehyde has a reported melting point of 107-112 °C.[2] A sharp melting point is a good indicator of purity.

Q2: What are the ideal storage conditions for purified this compound?

A2: Benzaldehyde derivatives are susceptible to oxidation by atmospheric oxygen. To maintain the purity of your compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and refrigerated.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the aldehyde functional group and the absence of impurities like carboxylic acids.

IV. Experimental Protocols

These protocols provide a starting point for the purification of this compound. Optimization may be necessary based on your specific impurity profile and scale.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solids when the impurities have different solubility profiles from the desired compound.[3]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for recrystallization of aromatic compounds include mixtures of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble).[4] Good starting points for screening are:

    • Ethanol/Water

    • Ethyl acetate/Hexanes

    • Toluene/Hexanes

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent (or the hot solvent mixture).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent SystemRationale
Ethanol/Water Ethanol is a good solvent for many organic compounds, while water is a poor solvent for non-polar compounds.
Ethyl Acetate/Hexanes Ethyl acetate is a moderately polar solvent, while hexanes are non-polar. This is a versatile system.[4]
Toluene/Hexanes Toluene is a good solvent for aromatic compounds, and hexanes act as the anti-solvent.
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[5]

Step-by-Step Methodology:

  • Eluent System Selection: The choice of eluent is critical for a successful separation. Use thin-layer chromatography (TLC) to determine the optimal eluent system. A good target R_f value for the desired compound is between 0.2 and 0.4. A common and effective eluent system for moderately polar compounds is a mixture of ethyl acetate and hexanes.[6] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. The less polar impurities (like 4-methylbenzaldehyde) will elute first, followed by the more polar this compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

V. Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude this compound workup Aqueous Workup with Na2S2O3 wash start->workup extraction Acid-Base Extraction (if carboxylic acid is suspected) workup->extraction purity_check1 Purity Assessment (TLC, NMR) extraction->purity_check1 high_purity High Purity Product purity_check1->high_purity >98% Pure low_purity Significant Impurities Present purity_check1->low_purity <98% Pure purification_choice Select Purification Method low_purity->purification_choice column Column Chromatography purification_choice->column Complex mixture or closely related impurities recrystallization Recrystallization purification_choice->recrystallization Mainly one major impurity purity_check2 Final Purity Assessment column->purity_check2 recrystallization->purity_check2 purity_check2->high_purity >98% Pure purity_check2->column Further purification needed

Caption: Decision workflow for purifying this compound.

VI. References

  • Chegg. If a mixture of 1-iodo-4-methylbenzene and 4-hydroxybenzaldehyde is separated by column chromatography using 9:1 toluene–EtOAc as eluent, which compound will elute first, and why?. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Google Patents. Iodination of 4-fluoro-benzaldehyde.

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • NIST WebBook. Benzaldehyde, 4-methyl-. [Link]

  • Organic Chemistry at CU Boulder. Example 7. [Link]

  • PubChem. This compound. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • SciSpace. APPENDIX 3E Column Chromatography. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Wikipedia. 4-Methylbenzaldehyde. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-iodo-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the nuances of these powerful synthetic transformations. Here, we move beyond simple protocols to explain the fundamental principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your experiments for maximal yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding catalyst loading for cross-coupling reactions with this compound.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?

For an aryl iodide like this compound, which is a relatively reactive electrophile, a good starting point for catalyst loading in a Suzuki-Miyaura coupling is typically between 0.5 and 2 mol%.[1] It's often advisable to begin a screening process at around 1 mol% and then adjust based on the initial results.

Q2: How does catalyst loading fundamentally impact the reaction yield and purity?

Catalyst loading is a critical parameter that directly influences both the efficiency and cleanliness of your reaction.[1]

  • Too Low Loading: Insufficient catalyst can lead to incomplete conversion of your starting materials, resulting in a low yield of the desired product. The reaction may stall once the limited amount of active catalyst has decomposed.

  • Too High Loading: While it might seem that more catalyst will simply speed up the reaction, excessive loading can be detrimental. It increases the likelihood of side reactions, such as the formation of homocoupling products.[2] From a practical standpoint, it also elevates the cost of your synthesis and complicates the purification process, as removing residual palladium to meet regulatory standards for active pharmaceutical ingredients (APIs) can be challenging.[3]

Q3: What are the tell-tale signs of catalyst deactivation during my reaction?

Catalyst deactivation is a common issue in palladium-catalyzed cross-couplings. Signs to watch for include:

  • Stalled Reaction: The reaction proceeds initially but then stops before the limiting reagent is fully consumed. This can be monitored by techniques like TLC, LC-MS, or GC-MS.[4][5][6]

  • Formation of Palladium Black: The appearance of a black precipitate is often indicative of the palladium catalyst aggregating and falling out of the solution, rendering it inactive.[7]

  • Inconsistent Reaction Profiles: If you are monitoring the reaction kinetically, a sharp deviation from the expected reaction rate can suggest catalyst deactivation.

Q4: Can I screen for the optimal catalyst loading in a high-throughput manner?

Absolutely. High-throughput screening (HTS) is a powerful tool for rapidly identifying optimal reaction conditions, including catalyst loading.[8] Commercially available kits often provide a panel of pre-weighed catalysts and ligands in a 24- or 96-well plate format, allowing for the parallel screening of numerous conditions with minimal substrate consumption.[9][10] This approach is particularly valuable in the early stages of drug discovery where material is often scarce.[8]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the cross-coupling of this compound.

Problem: Low or No Product Yield

A low or non-existent yield is one of the most frequent challenges. The following decision tree can guide your troubleshooting process.

G start Low/No Yield catalyst_activity 1. Verify Catalyst Activity start->catalyst_activity inert_atmosphere 2. Ensure Inert Atmosphere catalyst_activity->inert_atmosphere Catalyst is active reagent_quality 3. Check Reagent Quality inert_atmosphere->reagent_quality Atmosphere is inert reaction_parameters 4. Re-evaluate Reaction Parameters reagent_quality->reaction_parameters Reagents are pure catalyst_loading 5. Optimize Catalyst Loading reaction_parameters->catalyst_loading Parameters are appropriate success Problem Solved catalyst_loading->success Optimal loading found G start Reaction Stalls check_temp 1. Check Temperature start->check_temp check_mixing 2. Ensure Adequate Mixing check_temp->check_mixing Temp is stable catalyst_poisoning 3. Suspect Catalyst Poisoning check_mixing->catalyst_poisoning Mixing is sufficient increase_loading 4. Increase Catalyst Loading catalyst_poisoning->increase_loading No obvious poison add_catalyst 5. Portion-wise Catalyst Addition increase_loading->add_catalyst Still stalls success Reaction to Completion add_catalyst->success

Caption: Workflow for Addressing a Stalled Reaction.

  • Cause: The active catalyst has a finite lifetime in the reaction mixture and can be consumed before the reaction is complete, especially at very low loadings.

  • Solution:

    • Increase Initial Loading: A straightforward approach is to increase the initial catalyst loading.

    • Portion-wise Addition: In some cases, adding the catalyst in two or more portions throughout the reaction can maintain a sufficient concentration of the active species and drive the reaction to completion.

Experimental Protocols

Protocol 1: Screening Catalyst Loading for Suzuki-Miyaura Coupling of this compound

This protocol describes a parallel screening experiment to determine the optimal catalyst loading.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • An array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions:

    • Substrate Stock Solution: In a volumetric flask, prepare a stock solution of this compound and the arylboronic acid (1.2 equivalents) in 1,4-dioxane.

    • Catalyst Stock Solution: In a separate volumetric flask, prepare a stock solution of Pd(OAc)₂ and SPhos (1:2.2 molar ratio) in 1,4-dioxane.

    • Base Solution: Prepare an aqueous solution of K₂CO₃ (2.0 equivalents). Ensure the water is thoroughly degassed.

  • Reaction Setup:

    • To a series of labeled reaction vials, add the appropriate volume of the substrate stock solution.

    • Add varying amounts of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, and 5.0 mol% of Pd relative to this compound).

    • Add the aqueous base solution to each vial.

  • Reaction Execution:

    • Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate at 90 °C.

    • Stir the reactions for a predetermined time (e.g., 4 hours).

  • Analysis:

    • After cooling to room temperature, quench the reactions by adding water and ethyl acetate.

    • Extract the organic layer and analyze by LC-MS or GC-MS to determine the conversion and relative yield for each catalyst loading.

Data Presentation

The results from the screening experiment can be summarized in a table for easy comparison.

Catalyst Loading (mol%)Conversion (%)Desired Product (%)Homocoupling Byproduct (%)
0.565623
1.095923
2.0>99963
5.0>99954

Data are representative and will vary based on specific substrates and conditions.

From this data, a 2.0 mol% catalyst loading appears to be optimal, providing excellent conversion without a significant increase in side products.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]

  • Royal Society of Chemistry. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]

  • Purdue University Graduate School. MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Journal of the American Chemical Society. A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. [Link]

  • PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Reddit. Problems with Suzuki coupling. [Link]

  • Science in the Classroom. High-throughput screening of drug leads. [Link]

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • High-Throughput Screening Techniques in Catalysis. [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. Kinetic studies: a) Effect of catalyst loading (mol%). b) Effect of peroxides concentration (equiv.). [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • PubMed Central. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]

  • ResearchGate. Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. [Link]

  • National Institutes of Health. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • Semantic Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

Preventing dehalogenation of 3-Iodo-4-methylbenzaldehyde in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the Technical Support Center for 3-Iodo-4-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in C-C bond-forming reactions. As Senior Application Scientists, we understand the challenges that can arise during synthesis. A frequent and frustrating issue is the undesired dehalogenation of the starting material, leading to the formation of 4-methylbenzaldehyde and a reduction in the yield of your target molecule.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and solve dehalogenation problems in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of 4-methylbenzaldehyde in my reaction mixture. What is causing this dehalogenation?

A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[1] The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This Pd-H intermediate can then transfer a hydride to the aryl-palladium complex, leading to reductive elimination of the dehalogenated arene (4-methylbenzaldehyde) instead of the desired cross-coupled product.

There are two main pathways for the formation of these detrimental Pd-H species:

  • From Proton Sources: Trace amounts of water, alcohols used as solvents, or even certain bases can react with the palladium catalyst to generate Pd-H.[1]

  • From the Aldehyde: Under certain conditions, the aldehyde functional group itself can become a source of hydride. This can occur through various mechanisms, including the decarbonylation of the aldehyde to form a Pd-H species, or via reaction with bases. Aldehydes can be a source of hydrogen in transition-metal-free hydrogenations promoted by a base.

Understanding the source of the hydride is the first step in effectively troubleshooting the problem.

Troubleshooting Guide: Reaction-Specific Issues

This section is divided by common cross-coupling reactions. While the principles often overlap, the optimal solutions can be reaction-specific.

Issue 1: Dehalogenation in Suzuki-Miyaura Coupling

"My Suzuki coupling of this compound with a boronic acid is giving me more than 20% of the dehalogenated 4-methylbenzaldehyde. How can I fix this?"

This is a classic problem, especially with electron-rich or sterically hindered aryl iodides. The key is to promote the desired C-C bond formation (reductive elimination) to be significantly faster than the undesired C-H bond formation (hydrodehalogenation).

  • The Base: Your choice of base is critical. Strong, nucleophilic bases (like NaOH, KOH, or alkoxides) can react with trace water or the aldehyde to generate species that lead to Pd-H formation.

    • Solution: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for suppressing dehalogenation.[1] They are basic enough to facilitate the transmetalation step but are less likely to promote side reactions.[1]

  • The Ligand: The ligand on your palladium catalyst dictates the speed of the elementary steps in the catalytic cycle. If reductive elimination is slow, the intermediate aryl-palladium complex has more time to encounter a hydride source and undergo dehalogenation.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination.[1] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or sterically demanding alkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) are highly effective.[1][4][5][6]

  • Solvent & Anhydrous Conditions: Protic solvents (like ethanol or methanol) or the presence of water can be direct sources of protons for hydrodehalogenation.[1]

    • Solution: Use anhydrous aprotic solvents like toluene, dioxane, or THF.[1] Ensure all reagents and glassware are thoroughly dried. While some Suzuki reactions require a small amount of water to dissolve the base, minimize its quantity or use a base that is soluble in the organic solvent.

  • Temperature: High temperatures can sometimes increase the rate of dehalogenation more than the rate of the desired coupling.

    • Solution: Screen a range of lower temperatures. Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction progress and byproduct formation.[1]

G start High Dehalogenation Observed base Is a strong base (e.g., NaOH, KOtBu) being used? start->base ligand Is the phosphine ligand small or electron-poor (e.g., PPh3)? base->ligand No sol_base Switch to weaker base: K₃PO₄ or Cs₂CO₃ base->sol_base Yes conditions Are there proton sources present (water, alcohol solvent)? ligand->conditions No sol_ligand Use bulky, electron-rich ligand: SPhos, XPhos, P(t-Bu)₃ ligand->sol_ligand Yes protect Consider Aldehyde Protection (See Protocol 2) conditions->protect No sol_conditions Use anhydrous aprotic solvent (Toluene, Dioxane). Dry all reagents. conditions->sol_conditions Yes

Troubleshooting Suzuki Dehalogenation.
Issue 2: The Aldehyde is Unstable or Interfering with the Reaction

"Even after optimizing my Suzuki conditions, I'm getting a complex mixture, and I suspect the aldehyde is not stable. What should I do?"

A2: The aldehyde group, while often tolerated, can be sensitive to the basic and sometimes high-temperature conditions of cross-coupling reactions. The most robust solution is to protect the aldehyde before the coupling and deprotect it afterward. The most common and effective protecting group for an aldehyde is a cyclic acetal.[7][8]

This protocol converts the aldehyde to a 1,3-dioxolane, which is highly stable to the basic conditions of most cross-coupling reactions.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, toluene, ethylene glycol, and p-TSA.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(3-iodo-4-methylphenyl)-1,3-dioxolane. This product can often be used in the subsequent cross-coupling step without further purification.

Step A: Suzuki-Miyaura Coupling

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine the protected aldehyde, 2-(3-iodo-4-methylphenyl)-1,3-dioxolane (1.0 eq), the desired boronic acid (1.2 eq), Pd₂(dba)₃ (1.5 mol%), and SPhos (3 mol%).[9]

  • Add anhydrous K₃PO₄ (2.0 eq) and anhydrous toluene.[1]

  • Stir the mixture at 80-100 °C for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

Step B: Acetal Deprotection

  • Dissolve the crude product from Step A in a mixture of acetone and 1 M HCl.[1][10]

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Neutralize the mixture with saturated aqueous NaHCO₃.

  • Extract the final product with ethyl acetate.

  • Purify the final cross-coupled aldehyde product by column chromatography on silica gel.

G cluster_0 Protection cluster_1 Cross-Coupling cluster_2 Deprotection Start 3-Iodo-4-methyl- benzaldehyde Protect Acetal Formation (Ethylene Glycol, p-TSA) Start->Protect Protected_SM Protected Starting Material (Dioxolane derivative) Protect->Protected_SM Coupling Suzuki, Heck, or Sonogashira Reaction Protected_SM->Coupling Protected_Prod Protected Product Coupling->Protected_Prod Deprotect Acidic Hydrolysis (e.g., HCl in Acetone/H₂O) Protected_Prod->Deprotect Final_Prod Final Product Deprotect->Final_Prod

Workflow using an acetal protecting group strategy.
Issue 3: Dehalogenation in Heck and Sonogashira Couplings

"I'm attempting a Heck (or Sonogashira) reaction with this compound and observing dehalogenation. Are the solutions similar to the Suzuki reaction?"

A3: Yes, the fundamental principles are the same, but the specifics of the reaction conditions differ.

  • For Heck Reactions: The base is typically an amine (e.g., triethylamine, diisopropylethylamine). While necessary for the reaction, these amines can also be implicated in Pd-H formation.

    • Solution: Ensure you are using a high-purity, anhydrous amine base. Sometimes, switching to an inorganic base like K₂CO₃ or Cs₂CO₃ can be beneficial, although this may require adjusting the solvent system. As with Suzuki coupling, using bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle.[11][12]

  • For Sonogashira Couplings: This reaction often uses an amine base (like triethylamine or piperidine) and a copper(I) co-catalyst.[13][14][15]

    • Solution: The amine base is a potential source of dehalogenation. Use a freshly distilled, anhydrous amine. Ensure the copper(I) source (typically CuI) is of high quality, as impurities can sometimes lead to side reactions. If dehalogenation persists, consider "copper-free" Sonogashira conditions, which often rely on different ligand/base systems that may be less prone to generating Pd-H species.

For both Heck and Sonogashira reactions, if dehalogenation remains a significant issue, the aldehyde protection strategy outlined in Protocol 1 and 2 is the most reliable path forward.

Quantitative Analysis of Dehalogenation

Q4: How can I accurately measure the ratio of my desired product to the dehalogenated byproduct?

A4: Accurate quantification is essential for optimizing your reaction conditions. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS: This is an excellent method for volatile and thermally stable compounds. You can obtain a clear separation of this compound (starting material), 4-methylbenzaldehyde (byproduct), and your desired coupled product. The relative peak areas in the chromatogram can give you a good estimate of the product-to-byproduct ratio. For more accurate quantification, you can generate a calibration curve using authentic standards.[16][17]

  • HPLC: This technique is suitable for a wider range of compounds, especially those that are less volatile or thermally sensitive.[18] Using a UV detector, you can quantify the components of your crude reaction mixture. A reverse-phase C18 or a pentafluorophenyl column can often provide the necessary separation.[18] As with GC, creating a calibration curve with known concentrations of your product and the dehalogenated byproduct will yield the most accurate results.

Table 1: Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution
High Dehalogenation Strong or nucleophilic baseUse weaker, non-nucleophilic bases (K₃PO₄, Cs₂CO₃).[1]
Inefficient reductive eliminationEmploy bulky, electron-rich phosphine ligands (SPhos, XPhos).[1][4]
Presence of proton sourcesUse anhydrous solvents (Toluene, Dioxane) and dry reagents.[1]
High reaction temperatureScreen lower temperatures (e.g., 60-80 °C).[1]
Aldehyde Instability Sensitivity to basic/thermal conditionsProtect the aldehyde as a cyclic acetal before coupling.[7][8]
Complex Mixture Multiple side reactions involving the aldehydeUse the protection/deprotection strategy (Protocols 1 & 2).
Reaction Stalls Catalyst deactivationEnsure strictly inert atmosphere; consider a more robust catalyst/ligand system.

References

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Chem-Station. (2014, March 21). Acetal Protective Groups. Chem-Station Int. Ed. [Link]

  • Mori, Y., et al. (2001). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Tetrahedron Letters, 42(4), 603-605.
  • Wang, D., et al. (2022). Palladium Hydride-Enabled Hydroalkenylation of Strained Molecules. Journal of the American Chemical Society, 144(10), 4353-4361.
  • Mirjalili, B. F., et al. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1076-1078.
  • Francke, R., & Schille, B. (2020). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 22(12), 3788-3793.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Kormos, A., et al. (2015). Flow Chemistry: Sonogashira Coupling. Journal of Flow Chemistry, 5(2), 93-97.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Sharma, G., & Kumar, A. (2018). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 8(52), 29699-29724.
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • University of Bristol. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction.
  • Al-Masum, M., & Kumar, P. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Chemical Research, 2007(1), 58-60.
  • Hoffman, A. S., et al. (2023). Preparation, Quantification, and Reaction of Pd Hydrides on Pd/Al2O3 in Liquid Environment.
  • Du, Y., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Journal of Environmental Sciences, 64, 161-170.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem Technical Support.
  • BenchChem. (2025).
  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Divins, N. J., et al. (2023). Dynamics of Pd Subsurface Hydride Formation and Their Impact on the Selectivity Control for Selective Butadiene Hydrogenation Reaction.
  • Shaughnessy, K. H., et al. (2018). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
  • Wisniewski, S. R., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(38), 16213-16219.
  • Gstöttmayr, F., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(11), 13414-13427.
  • Cuesta, A., et al. (2022). Subsurface Hydride Formation Leads to Slow Surface Adsorption Processes on a Pd(111) Single-Crystal Electrode in Acidic Electrolytes. JACS Au, 2(5), 1184-1193.
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • BenchChem. (2025). Technical Support Center: 2-Chloro-8-iodoquinoxaline Cross-Coupling and Dehalogenation Avoidance. BenchChem Technical Support.
  • van den Hoogenband, A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4043-4047.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • van den Hoogenband, A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Buszewski, B., & Szultka, M. (2012). Past, present, and future of gas chromatography. Critical Reviews in Analytical Chemistry, 42(3), 198-213.
  • Pitre, S. P., et al. (2017). A Metallaphotoredox Strategy for the Cross‐Electrophile Coupling of α‐Chloro Carbonyls with Aryl Halides.
  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • Al-Haj, M. A., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3897.
  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

Sources

Troubleshooting low conversion rates in Suzuki reactions of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Reactions of 3-Iodo-4-methylbenzaldehyde

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable solutions for troubleshooting low conversion rates in Suzuki-Miyaura cross-coupling reactions involving this compound.

Introduction: Understanding the Substrate

The Suzuki-Miyaura reaction is a robust and versatile tool for forming carbon-carbon bonds.[1][2] However, substrates with specific functional groups, like this compound, can present unique challenges. While the iodo group is an excellent leaving group for oxidative addition, the aldehyde functionality can be sensitive to the reaction conditions, potentially leading to side reactions or catalyst inhibition. This guide provides a structured, question-and-answer approach to diagnose and resolve common issues encountered during this specific transformation.

Visual Troubleshooting Framework

Before diving into specific issues, it's helpful to have a logical workflow. The following decision tree outlines a systematic approach to diagnosing the root cause of low conversion in your Suzuki reaction.

D start Low Conversion (<80%) Observed reagent_check Step 1: Reagent & Atmosphere Integrity Check Are all reagents fresh/pure? Is the system rigorously deoxygenated? start->reagent_check START HERE catalyst_check Step 2: Catalyst System Evaluation Is Pd black visible? Is the ligand appropriate for the substrate? Is the base choice optimal? reagent_check->catalyst_check If Yes reagent_no Action: Replace reagents. Improve degassing technique (e.g., freeze-pump-thaw). reagent_check->reagent_no If No side_reaction_check Step 3: Side Reaction Analysis (LC-MS/NMR) Identify byproducts: - Protodeboronation? (Ar-H from boronic acid) - Dehalogenation? (Toluene from starting material) - Homocoupling? (Ar-Ar from boronic acid) catalyst_check->side_reaction_check If System Seems OK catalyst_no Action: Screen alternative catalysts/ligands (see Table 1). Screen bases (see Table 2). catalyst_check->catalyst_no If Issues Identified optimization Step 4: Systematic Re-optimization Screen bases, solvents, and ligands. Adjust temperature. Consider a more stable boronic acid derivative (e.g., MIDA ester). side_reaction_check->optimization Based on Findings G cluster_0 Catalytic Cycle cluster_1 Common Failure Points pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition Ar-Pd(II)-X(L₂) pd0->oa Ar-I (Your Substrate) deactivation Catalyst Deactivation (e.g., Pd Black) pd0->deactivation O₂, Temp tm Transmetalation Ar-Pd(II)-Ar'(L₂) oa->tm Ar'-B(OH)₂ + Base re Reductive Elimination Ar-Ar' tm->re Isomerization may occur re->pd0 Product Formed protodeboronation Protodeboronation (Ar'-H byproduct) boronic_acid Ar'-B(OH)₂ boronic_acid->protodeboronation Base, H₂O, Temp

Caption: The Suzuki-Miyaura catalytic cycle and common failure points.

Detailed Experimental Protocol: Screening Reaction Conditions

When troubleshooting, a systematic screening of parameters is the most efficient approach. [3][4]This protocol outlines a small-scale screen for identifying optimal conditions.

Objective: To test four different catalyst/base combinations in parallel to identify a promising condition for scale-up.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., SPhos)

  • Bases: K₂CO₃, K₃PO₄

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water (degassed)

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Preparation (Inside a Glovebox or under Inert Gas Flow):

    • In four separate, labeled vials, add this compound (e.g., 0.1 mmol, 1.0 equiv).

    • To each vial, add the arylboronic acid (0.12 mmol, 1.2 equiv).

    • Add the palladium source (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%).

    • Add the appropriate base to each vial as specified in the table below.

Vial Base (3.0 equiv) Solvent System (0.5 M)
1 K₂CO₃Dioxane/H₂O (4:1)
2 K₃PO₄Dioxane/H₂O (4:1)
3 K₂CO₃Dioxane
4 K₃PO₄Dioxane
  • Solvent Addition:

    • Prepare the solvent mixtures and degas them thoroughly by sparging with argon for 20 minutes.

    • Add the appropriate solvent system to each vial to achieve the target concentration (e.g., 0.2 mL for a 0.5 M reaction).

  • Reaction Execution:

    • Seal the vials tightly.

    • Place the vials in a heating block set to a moderate temperature (e.g., 80 °C).

    • Stir vigorously for a set period (e.g., 4 hours).

  • Workup and Analysis:

    • After cooling to room temperature, quench each reaction by adding 1 mL of ethyl acetate and 1 mL of water.

    • Vortex the vials and allow the layers to separate.

    • Take a small aliquot from the top organic layer of each vial for analysis by LC-MS or TLC to determine the conversion and identify any major byproducts.

This systematic approach allows for a direct comparison of conditions and provides a clear path forward for optimization.

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Protodeboron
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. (n.d.). BenchChem.
  • Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions. (n.d.). BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Technical Support Center: Protodeboronation in Suzuki Reactions. (n.d.). BenchChem.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Bulky phosphine ligands promote palladium-catalysed protodeboron
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020).
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. (n.d.). BenchChem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). BenchChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Larina, E. V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • Billingsley, K. L., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Understanding the mechanism of the Pd (II) to Pd (0)
  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • Which conditions are favorable for the efficient Suzuki coupling?. (2014).
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • Screening of reaction conditions for the Suzuki-Miyaura cross-coupling... (n.d.).
  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2012).
  • How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
  • Screening of reaction conditions for Suzuki-Miyaura reaction. (n.d.).
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... (n.d.).

Sources

Managing temperature control during the synthesis of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for managing temperature control during the synthesis of 3-Iodo-4-methylbenzaldehyde.

A Guide to Precision Temperature Control for Optimal Yield and Purity

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The iodination of 4-methylbenzaldehyde (p-tolualdehyde) is a nuanced process where temperature is not merely a condition but a critical control parameter. Improper thermal management can lead to diminished yields, the formation of intractable byproducts, and potential safety hazards. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in the synthesis of this compound.

Q1: Why is precise temperature control so critical during the iodination of 4-methylbenzaldehyde?

A: Temperature control is paramount for three primary reasons:

  • Reaction Energetics: Electrophilic aromatic iodination reactions are often exothermic.[1] The addition of a potent iodinating agent or a strong acid catalyst to the aromatic substrate can release a significant amount of heat.[2] Without an efficient cooling system and controlled reagent addition, the internal temperature can rise rapidly, leading to a "runaway" reaction.

  • Selectivity and Byproduct Formation: The primary goal is typically mono-iodination at the 3-position. Higher temperatures increase the overall reaction rate, which can diminish selectivity and promote over-iodination, resulting in the formation of di-iodinated byproducts.[3] Furthermore, excessive heat can cause deep-seated oxidation or decomposition of the aldehyde starting material or the iodinated product.[2]

  • Reagent Stability: Certain iodinating agents and the reaction intermediates can be thermally sensitive. Maintaining the recommended temperature profile ensures the stability and efficacy of all components throughout the reaction.[3]

Q2: What is a typical temperature profile for this synthesis?

A: While the exact profile depends on the chosen reagents, a common and effective strategy involves a multi-stage temperature approach.

  • Initial Cooling (0 °C to -10 °C): The reaction vessel containing the 4-methylbenzaldehyde and solvent is first cooled in an ice-water or ice-salt bath. This prepares the system to absorb the heat that will be generated during the next step.[2]

  • Controlled Reagent Addition (Maintaining 0 °C to 10 °C): The iodinating agent (e.g., N-Iodosuccinimide, Iodine Monochloride) or activating acid is added slowly, or dropwise, to ensure the internal temperature does not exceed the set limit.[1][3] This is the most critical phase for preventing thermal runaways.[2]

  • Reaction Period (0 °C to Room Temperature): After the addition is complete, the reaction may be stirred at the low temperature for a period, then allowed to warm slowly to room temperature to ensure the reaction proceeds to completion.[4] Some less reactive systems may require gentle heating, but this must be carefully controlled and monitored.[3]

Q3: What are the primary risks of a "runaway" reaction, and how can they be prevented?

A: A runaway reaction is a dangerous, uncontrolled exothermic event. The primary risks are rapid pressure buildup, solvent boiling, and potential vessel failure. For this specific synthesis, it can also lead to complete decomposition of the reaction mixture.

Prevention is achieved through rigorous control:

  • Slow, Dropwise Addition: Never add the iodinating agent or catalyst all at once. Use a dropping funnel or syringe pump for slow, controlled addition.[1]

  • Efficient Cooling & Stirring: Use an appropriately sized cooling bath (e.g., ice-water) and ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the bath.

  • Internal Temperature Monitoring: Always use a thermometer placed directly in the reaction mixture, not just in the cooling bath, to get an accurate reading of the reaction's temperature.

  • Proper Scale and Glassware: Use a reaction flask that is no more than half to two-thirds full to accommodate potential splashing and provide adequate headspace.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the experiment, with a focus on temperature-related causes.

Issue 1: Low or No Product Yield

  • Symptom: Thin-Layer Chromatography (TLC) analysis shows a strong spot for the starting material (4-methylbenzaldehyde) and a very weak or non-existent product spot after the expected reaction time.

  • Possible Cause (Temperature-Related): The reaction temperature was kept too low for too long, causing the reaction rate to be impractically slow. While initial cooling is crucial, some reactions require thermal energy to overcome the activation barrier after the initial exothermic phase has been controlled.

  • Troubleshooting Steps:

    • Confirm that the reagents are of good quality and anhydrous, as moisture can deactivate many iodinating systems.[3]

    • If reagent addition at low temperature is complete and the exotherm has subsided, allow the reaction to slowly warm to room temperature while continuing to monitor by TLC.

    • If the reaction still does not proceed at room temperature, consider gentle heating (e.g., to 40-50 °C) with a thermostated water bath.[2] Monitor carefully, as a sudden increase in rate could signal a delayed exotherm.

Issue 2: Poor Selectivity & Formation of Multiple Products

  • Symptom: TLC or NMR analysis shows the desired this compound product, but also significant amounts of other isomers or a di-iodinated byproduct.

  • Possible Cause (Temperature-Related): The reaction temperature was too high. Elevated temperatures provide enough energy to overcome the selectivity barrier, leading to iodination at other positions or multiple iodinations on the same ring.[3]

  • Troubleshooting Steps:

    • Refine the cooling protocol. Ensure the internal reaction temperature is maintained at or below the recommended level (often 0-5 °C) during the entire addition phase.

    • Lowering the reaction temperature further can significantly improve selectivity for the mono-iodinated product.[3]

    • Ensure the stoichiometry is correct. Using a large excess of the iodinating agent can also drive over-iodination. A 1:1 or 1:1.2 ratio of substrate to iodinating agent is common.[3]

Issue 3: Reaction Mixture Darkens Significantly (Brown/Purple)

  • Symptom: The reaction mixture, which may have started as a clear or pale yellow solution, turns dark brown or purple. The isolated product is often impure and discolored.

  • Possible Cause (Temperature-Related): Excessive heat is causing decomposition of the starting material or product, leading to the formation of elemental iodine (I₂), which is responsible for the dark color.[5] This is a clear sign of poor temperature control.

  • Troubleshooting Steps:

    • Immediately re-evaluate and improve the cooling efficiency and rate of addition for future experiments. This is a critical safety and quality issue.

    • During the workup, ensure a thorough quench with a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The disappearance of the dark color indicates that the excess iodine has been successfully reduced to iodide (I⁻).[1]

    • The crude product will likely require purification by column chromatography or recrystallization to remove colored impurities and decomposition byproducts.

Part 3: Protocols and Data

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is a general guideline for the regioselective iodination of 4-methylbenzaldehyde and emphasizes critical temperature control points.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-methylbenzaldehyde (1.0 eq.) in a suitable solvent (e.g., acetic acid or acetonitrile).

  • Initial Cooling: Place the flask in an ice-water bath and stir until the internal temperature of the solution stabilizes at 0-5 °C.

  • Catalyst Addition (Optional but Recommended): If using a catalyst like trifluoroacetic acid (TFA), add a catalytic amount (e.g., 0.1 eq.) dropwise, ensuring the temperature remains below 10 °C.[6]

  • Controlled Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1-1.2 eq.) portion-wise over 30-45 minutes. Crucially, monitor the internal temperature continuously and adjust the addition rate to maintain it within the 0-10 °C range.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete. Then, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: Cool the mixture again in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate. The solution is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Data Summary: Temperature Parameters for Iodination

The following table summarizes typical temperature conditions for various common iodination methods.

Iodinating SystemSubstrateInitial Temp. (Addition)Reaction Temp.Reference
N-Iodosuccinimide / TFA4-methylbenzaldehyde0-10 °C0 °C to Room Temp.[6]
Iodine Monochloride (ICl)Aromatic Substrate0 °C or lower0 °C to Room Temp.[1][3]
Iodic Acid / H₂SO₄Deactivated Arenes< 10 °C0 °C to 50 °C[2]
I₂ / H₂O₂ / AcidElectron-rich ArenesRoom TemperatureRoom Temperature[6][7]

Part 4: Visual Guides

General Experimental Workflow

The following diagram illustrates the key stages of the synthesis, highlighting the central role of temperature control.

Workflow Setup 1. Reaction Setup (Substrate + Solvent) Cooling 2. Initial Cooling (0-5 °C) Setup->Cooling Addition 3. Controlled Reagent Addition (Maintain < 10 °C) Cooling->Addition Reaction 4. Reaction Period (Stir & Monitor via TLC) Addition->Reaction Workup 5. Quench & Workup (Na2S2O3, Extraction) Reaction->Workup Purification 6. Purification (Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This decision tree provides a logical path for diagnosing and solving common temperature-related issues.

Troubleshooting cluster_causes Possible Causes cluster_solutions Corrective Actions Problem Problem Observed (via TLC/Visual) LowYield Low Yield: Strong SM Spot Problem->LowYield Is SM consumed? No PoorSelectivity Poor Selectivity: Multiple Product Spots Problem->PoorSelectivity Is it a clean conversion? No Decomposition Decomposition: Dark Brown Mixture Problem->Decomposition Is the mixture dark? Yes Sol_Warm Solution: - Allow to warm to RT - Gentle heating (40-50°C) - Monitor closely LowYield->Sol_Warm Temp too low? Sol_Cool Solution: - Lower reaction temperature - Slower addition rate - Check stoichiometry PoorSelectivity->Sol_Cool Temp too high? Sol_Quench Solution: - Improve cooling protocol - Ensure thorough quench - Purify crude product Decomposition->Sol_Quench Temp too high?

Caption: A troubleshooting decision tree for temperature-related synthesis issues.

References

  • BenchChem. Troubleshooting low yields in ICl iodination reactions . 3.

  • BenchChem. Technical Support Center: Improving the Stability of Iodinated Organic Compounds . 5.

  • BenchChem. Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride . 1.

  • Krassowska-Swiebocka, B., et al. (2004). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent . Molecules, 9(5), 393-403. .

  • Khan, K. M., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review . Journal of the Brazilian Chemical Society, 28, 2279-2306. .

  • ChemicalBook. 3-Iodo-4-hydroxybenzaldehyde synthesis . 8.

  • Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions . 9.

  • Stavber, S., et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I . Molecules, 26(16), 4980. .

  • Khan Academy. (2024). Sandmeyer reaction| Haloalkanes and Haloarenes . 10.

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution . .

Sources

Scalable synthesis of 3-Iodo-4-methylbenzaldehyde for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Iodo-4-methylbenzaldehyde. As a crucial intermediate in the development of various pharmaceuticals and specialty chemicals, robust and reproducible synthesis at an industrial scale is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and scale-up of this compound.

I. Overview of the Synthesis Pathway

The industrial synthesis of this compound typically proceeds via the direct electrophilic iodination of 4-methylbenzaldehyde. This reaction introduces an iodine atom onto the aromatic ring at the position ortho to the methyl group and meta to the aldehyde functionality. The choice of iodinating agent, solvent, and reaction conditions is critical for achieving high yield, purity, and scalability.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Conversion of 4-Methylbenzaldehyde

  • Symptom: Significant amount of starting material remains unreacted after the expected reaction time.

  • Potential Causes:

    • Insufficiently activated iodinating agent: The electrophilicity of the iodine source may be too low to effectively react with the moderately activated aromatic ring of 4-methylbenzaldehyde.

    • Inadequate reaction temperature: The reaction may be too slow at the current temperature.

    • Poor mixing: In a large-scale reactor, inefficient stirring can lead to localized concentration gradients and incomplete reaction.

    • Presence of inhibitors: Trace impurities in the starting material or solvent could be quenching the reaction.

  • Solutions:

    • Choice of Iodinating Agent: Consider using a more reactive iodinating system. While molecular iodine (I₂) can be used, it often requires an oxidizing agent to generate a more potent electrophile in situ.[1][2] A combination of I₂ with an oxidant like hydrogen peroxide or sodium percarbonate can be effective.[2] Alternatively, N-Iodosuccinimide (NIS) in the presence of an acid catalyst is a common and effective choice for such transformations.[3][4]

    • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by an appropriate analytical technique (e.g., HPLC, GC). Be cautious of potential side reactions at higher temperatures.

    • Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the scale of the reaction to maintain a homogeneous mixture.

    • Purity of Reagents: Use high-purity 4-methylbenzaldehyde and solvents to avoid potential inhibition.

Problem 2: Formation of Multiple Iodinated Isomers

  • Symptom: The product mixture contains significant amounts of di-iodinated or other isomeric mono-iodinated products.

  • Potential Causes:

    • Over-iodination: If the reaction conditions are too harsh (e.g., high temperature, excess iodinating agent), a second iodine atom can be introduced onto the aromatic ring.

    • Lack of Regioselectivity: While the methyl and aldehyde groups direct the iodination, extreme conditions can lead to a loss of selectivity.

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

    • Controlled Addition: Add the iodinating agent portion-wise or as a solution over a period of time to maintain a low concentration in the reaction mixture, which can suppress over-iodination.

    • Temperature Management: Run the reaction at the lowest temperature that provides a reasonable reaction rate to enhance regioselectivity.

Problem 3: Product Degradation or Side Reactions

  • Symptom: The appearance of colored impurities or a decrease in the yield of the desired product, even with complete consumption of the starting material.

  • Potential Causes:

    • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[1]

    • Reaction with Solvent: Some solvents can react with the iodinating agent or intermediates.[5] For instance, the use of chlorinated solvents should be minimized due to environmental and safety concerns.[5]

  • Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Solvent Selection: Choose a solvent that is inert to the reaction conditions. Acetic acid is a common choice for iodination reactions.[3] For greener alternatives, polyethylene glycol (PEG) has been reported as a suitable medium for iodination.[6]

    • Work-up Procedure: Upon completion, the reaction should be quenched to destroy any remaining oxidizing agents. A solution of sodium thiosulfate is commonly used for this purpose.[7][8]

Problem 4: Difficulties in Product Isolation and Purification

  • Symptom: The crude product is an oil or a sticky solid that is difficult to handle, or the purity is not satisfactory after initial isolation.

  • Potential Causes:

    • Presence of Tarry Byproducts: Overheating or highly acidic conditions can lead to polymerization or degradation of the aromatic aldehyde.

    • Incomplete Removal of Reagents: Residual iodinating agents or byproducts can co-precipitate with the product.

  • Solutions:

    • Controlled Quenching and Extraction: After quenching the reaction, a standard work-up involving extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine is typically employed.[3]

    • Crystallization: this compound is a solid at room temperature.[9][10] Recrystallization from a suitable solvent system is an effective method for purification on a large scale.

    • Chromatography: For very high purity requirements, column chromatography may be necessary, although this is less ideal for large-scale industrial processes due to cost and solvent consumption.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended safety precautions for a scalable iodination reaction?

A1: Iodination reactions require strict safety protocols, especially at an industrial scale.[7]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood or a closed system to avoid inhalation of volatile iodine species.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (double gloving is recommended), safety goggles, and a lab coat.[7][11]

  • Quenching Station: Have a quenching solution, such as sodium thiosulfate, readily available to neutralize any spills or excess reagents.[7]

  • Waste Disposal: Dispose of iodine-containing waste streams according to local regulations. These waste streams can be challenging to treat.[1]

Q2: Which iodinating agent is most suitable for the industrial synthesis of this compound?

A2: The choice of iodinating agent depends on a balance of reactivity, cost, and safety.

  • Iodine (I₂) with an Oxidant: This is a cost-effective option. Oxidants like sodium percarbonate are considered environmentally friendly.[2]

  • N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent that often provides high yields and good regioselectivity.[3][4] It is a solid, which can be easier to handle than liquid reagents.

Q3: How can I monitor the progress of the reaction effectively?

A3: Regular monitoring is crucial for process control.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any byproducts. This is the preferred method for industrial process control.

Q4: What is the expected yield for this synthesis?

A4: The yield can vary significantly depending on the chosen method and scale. With optimized conditions, yields in the range of 70-90% can be expected.

Q5: Are there any "green" chemistry considerations for this synthesis?

A5: Yes, several aspects can be optimized for a more environmentally friendly process.

  • Solvent Choice: Avoid chlorinated solvents.[5] Consider using greener solvents like polyethylene glycol (PEG) or even water if the reaction conditions allow.[5][6]

  • Reagent Selection: Use catalytic amounts of reagents where possible and avoid heavy metals like silver or mercury.[1] The use of eco-friendly oxidants like sodium percarbonate is also recommended.[2]

  • Atom Economy: Choose a reaction pathway that maximizes the incorporation of atoms from the reactants into the final product.

IV. Experimental Workflow and Data

Illustrative Lab-Scale Protocol (using NIS)
  • To a stirred solution of 4-methylbenzaldehyde (1.0 eq) in glacial acetic acid, add N-Iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a saturated solution of sodium thiosulfate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

ParameterRecommended Range
Reactant Ratio 4-methylbenzaldehyde : NIS (1 : 1.05-1.1)
Solvent Glacial Acetic Acid
Temperature 20-40 °C
Reaction Time 2-8 hours (monitor for completion)
Quenching Agent Saturated Sodium Thiosulfate Solution
Purification Recrystallization
Visualizing the Synthesis and Troubleshooting Logic

Scalable_Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Start 4-Methylbenzaldehyde + Iodinating Agent Reaction Electrophilic Iodination Start->Reaction Solvent, Temp. Workup Quenching & Extraction Reaction->Workup Reaction Complete Low_Conversion Low Conversion Reaction->Low_Conversion Side_Reactions Side Reactions / Impurities Reaction->Side_Reactions Purification Recrystallization Workup->Purification Product This compound Purification->Product Purification_Issues Purification Issues Purification->Purification_Issues Optimize_Conditions Optimize: Temp, Reagent, Mixing Low_Conversion->Optimize_Conditions Solution Control_Stoichiometry Control Stoichiometry & Addition Rate Side_Reactions->Control_Stoichiometry Solution Improve_Workup Improve Workup & Recrystallization Purification_Issues->Improve_Workup Solution

Caption: Troubleshooting workflow for the synthesis of this compound.

V. References

  • Iodinations: Standard Operating Procedures | The University of Vermont. [Link]

  • Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant - PMC - NIH. [Link]

  • (PDF) Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination - ResearchGate. [Link]

  • Specific Solvent Issues with Iodination - Wordpress. [Link]

  • This compound | C8H7IO | CID 12330254 - PubChem. [Link]

  • Does 4-methylbenzaldehyde give haloform and aldol reactions? - Chemistry Stack Exchange. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as - The Royal Society of Chemistry. [Link]

  • EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents.

Sources

Validation & Comparative

HPLC analysis for purity assessment of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of 3-Iodo-4-methylbenzaldehyde: A Comparative Analysis of HPLC and Alternative Methods

Introduction: The Imperative of Purity in Chemical Synthesis

This compound is a crucial substituted benzaldehyde derivative serving as a versatile intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its molecular structure, featuring an aldehyde group and an iodine substituent, makes it a valuable building block for introducing specific functionalities through cross-coupling reactions and other transformations. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the success of subsequent synthetic steps, directly impacting reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will delve into the rationale behind method development, present a robust, self-validating protocol, and compare the performance of HPLC against other key analytical techniques. The objective is to equip the reader with the scientific understanding necessary to select, develop, and validate appropriate analytical methods for ensuring the quality of this vital chemical intermediate.

The Analyte: Understanding this compound

A foundational understanding of the analyte's properties is essential for developing a specific and reliable analytical method.

  • Structure:

    
    
    
  • Molecular Formula: C₈H₇IO[1][2][3]

  • Molecular Weight: 246.04 g/mol [1][2]

  • Potential Impurities: Impurities can arise from the synthetic route and degradation. These may include:

    • Unreacted starting materials (e.g., 4-methylbenzaldehyde).

    • Isomeric byproducts (e.g., other iodo-methylbenzaldehyde isomers).

    • Over- or under-iodinated species.

    • Oxidation products (e.g., 3-iodo-4-methylbenzoic acid).

The goal of the analytical method is to separate the main compound from all potential and actual impurities, allowing for accurate quantification.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis of non-volatile organic compounds in the pharmaceutical industry.[4][5] Its widespread adoption is due to its high resolving power, sensitivity, and quantitative accuracy. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Causality in Method Development: The "Why" Behind the Parameters

Developing a robust HPLC method is a systematic process where each parameter is chosen for a specific scientific reason.

  • Column Selection: The stationary phase is the heart of the separation. For aromatic aldehydes, a C18 (octadecylsilane) column is the workhorse.[6] The non-polar C18 chains interact with the analyte via hydrophobic (van der Waals) forces. The aromatic ring and methyl group of this compound provide sufficient hydrophobicity for good retention on a C18 phase.

  • Mobile Phase Selection: The mobile phase composition dictates the elution of the analyte. A mixture of an organic solvent (like acetonitrile or methanol) and water is standard for RP-HPLC.

    • Acetonitrile vs. Methanol: Acetonitrile is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Gradient vs. Isocratic Elution: For purity analysis, where unknown impurities with a wide range of polarities may be present, a gradient elution is superior. It starts with a higher percentage of the aqueous phase to retain and resolve early-eluting polar impurities and gradually increases the organic solvent percentage to elute the main peak and any late-eluting non-polar impurities within a reasonable timeframe.

  • Detector Selection: The benzaldehyde moiety contains a chromophore that absorbs UV light. A UV-Vis detector is therefore ideal. To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte. For substituted benzaldehydes, this is typically around 254 nm.[6]

  • System Suitability: Before analyzing any samples, the chromatographic system's performance must be verified. This is a core principle of a self-validating system, as mandated by pharmacopeias and regulatory guidelines.[7][8][9] System Suitability Tests (SSTs) ensure the system is fit for its intended purpose on the day of analysis.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a robust starting point for the purity analysis of this compound, incorporating principles from USP <621> and ICH Q2(R2) guidelines.[10][11]

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Analytical HPLC with quaternary pump, autosampler, column oven, UV-Vis detectorStandard equipment for reliable and reproducible results.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)Provides excellent resolution for aromatic compounds. Smaller particles enhance efficiency.
Mobile Phase A Water (HPLC Grade)The polar component of the mobile phase.
Mobile Phase B Acetonitrile (HPLC Grade)The non-polar (eluting) component.
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-22 min: 40% BA gradient ensures the elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 35°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common and effective wavelength for aromatic aldehydes.
Injection Volume 5 µLA small volume minimizes potential peak distortion.
Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (for peak identification and SST): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent to get a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard solution (0.1 mg/mL) using the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the HPLC system from particulate matter.

System Suitability Testing (SST)

Before sample analysis, inject the standard solution five times and evaluate the following parameters.

SST ParameterAcceptance Criteria (per USP/ICH)Purpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 5 replicates)Demonstrates the precision of the injector and system.
Purity Calculation

The purity of the sample is typically determined using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides a good estimate of purity for routine quality control. For higher accuracy, especially when impurities are known, a method using relative response factors is required.

Workflow for HPLC Purity Assessment

The entire process, from receiving a sample to reporting the final purity value, follows a logical and self-validating workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample Prep_Sample Prepare Sample Solution Sample->Prep_Sample Prep_Std Prepare Reference Standard Solution SST System Suitability Testing (SST) Prep_Std->SST Inject_Sample Inject Sample Prep_Sample->Inject_Sample SST->Inject_Sample If Pass SST_Result SST Criteria Met? SST->SST_Result Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate Integrate Peaks Acquire_Data->Integrate Calculate Calculate % Purity (Area Percent Method) Integrate->Calculate Report Generate Report Calculate->Report SST_Result->Inject_Sample Yes Troubleshoot Troubleshoot System SST_Result->Troubleshoot No

Caption: Logical workflow for HPLC purity assessment of this compound.

Comparative Analysis of Purity Assessment Methods

While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques—methods that rely on different chemical or physical principles.[4][12] This approach provides a more complete picture of a compound's purity.

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, excellent for quantifying non-volatile impurities, highly sensitive, well-established.[5]Requires a reference standard for peak identification, assumes similar detector response for area % calculation.Routine quality control, quantification of known and unknown non-volatile impurities.
Gas Chromatography (GC-MS) Partitioning between a gas mobile phase and a liquid/solid stationary phase, coupled with mass spectrometry.Excellent for separating and identifying volatile and semi-volatile compounds (e.g., residual solvents).[5]Not suitable for non-volatile compounds, requires derivatization for some analytes, potential for thermal degradation.Detecting residual solvents and volatile organic impurities.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field.Provides an absolute purity value without needing a specific reference standard of the analyte; gives structural information.[5]Lower sensitivity than HPLC, requires a certified internal standard, can be complex to interpret with overlapping signals.Absolute purity determination, structural confirmation of the main component and impurities.
Melting Point Analysis Measures the temperature range over which a solid melts.Simple, fast, and inexpensive. A sharp melting point is indicative of high purity.[13]Insensitive to small amounts of impurities, which may only cause a slight depression or broadening of the melting range.A preliminary, qualitative check of purity.

The Role of Orthogonal Methods in Purity Confirmation

A multi-faceted approach ensures the highest level of confidence in a compound's purity profile.

Orthogonal_Methods cluster_methods Analytical Techniques cluster_info Information Gained Analyte This compound Purity Assessment HPLC HPLC-UV (Primary Method) Analyte->HPLC GC GC-MS Analyte->GC NMR qNMR Analyte->NMR MP Melting Point Analyte->MP Purity Main Component Purity (%) HPLC->Purity NonVolatile Non-Volatile Impurities HPLC->NonVolatile Volatile Volatile Impurities (Residual Solvents) GC->Volatile Absolute Absolute Purity & Structural Confirmation NMR->Absolute Preliminary Preliminary Purity Indication MP->Preliminary

Caption: Relationship between orthogonal analytical methods for comprehensive purity assessment.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and consistency of chemical manufacturing processes. Reversed-phase HPLC stands out as the primary method of choice, offering a powerful combination of resolution, sensitivity, and quantitative accuracy for detecting and measuring process-related impurities and degradation products. The development of a robust, self-validating HPLC method, grounded in the principles of USP <621> and ICH Q2(R2), is essential for reliable analysis.

However, for a truly comprehensive understanding, HPLC should be complemented by orthogonal methods. GC-MS is invaluable for assessing volatile impurities, while qNMR provides an absolute measure of purity and crucial structural confirmation. By integrating these techniques, researchers and drug development professionals can build a complete purity profile, ensuring that intermediates like this compound meet the stringent quality standards required for the synthesis of high-value final products.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • <621> CHROMATOGRAPHY. No Source Found.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. No Source Found.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. No Source Found.
  • Understanding the Latest Revisions to USP <621> | Agilent. agilent.com.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. amsbiopharma.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. ema.europa.eu.
  • <621> Chromatography - US Pharmacopeia (USP). usp.org.
  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • Are You Sure You Understand USP <621>? | LCGC International. chromatographyonline.com.
  • What methods are used to test the purity of organic compounds? - TutorChase. tutorchase.com.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.moravek.com.
  • Modern Analytical Technique for Characterization Organic Compounds. No Source Found.
  • This compound | C8H7IO | CID 12330254 - PubChem. pubchem.ncbi.nlm.nih.gov.
  • A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline - Benchchem. benchchem.com.
  • 3-Iodo-4-methyl-benzaldehyde | CAS 58586-55-3 | SCBT - Santa Cruz Biotechnology. scbt.com.
  • This compound,(CAS# 58586-55-3) - Sinfoo Biotech. sinfoobiotech.com.
  • A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High- Performance Liquid Chromatography (HPLC) - Benchchem. benchchem.com.

Sources

A Senior Application Scientist's Guide to the Characterization of 3-Iodo-4-methylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the myriad of building blocks available, halogenated benzaldehydes serve as versatile intermediates, offering reactive handles for cross-coupling reactions and other transformations. This guide provides an in-depth characterization of 3-iodo-4-methylbenzaldehyde and its derivatives, offering a comparative analysis of their properties and outlining key experimental protocols. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, providing insights grounded in established experimental data and methodologies.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a substituted aromatic aldehyde that has garnered significant interest in organic synthesis. Its structure, featuring an aldehyde group, a methyl group, and an iodine atom on the benzene ring, provides a unique combination of reactivity and functionality. The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. The iodine atom, a key feature of this molecule, serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of a wide range of substituents at the 3-position, enabling the synthesis of diverse molecular architectures. The methyl group at the 4-position can influence the electronic properties and steric hindrance of the molecule, which can in turn affect its reactivity and the properties of its derivatives.

Physicochemical Characterization: A Comparative Overview

A thorough understanding of the physicochemical properties of this compound and its derivatives is paramount for their effective utilization in research and development. The table below summarizes key properties of the parent compound and provides a comparative look at related benzaldehyde derivatives. This data is essential for predicting reactivity, solubility, and other important parameters in experimental design.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Key Spectroscopic Features
This compound C₈H₇IO246.04[1]--Awaiting definitive experimental data.
3-Iodo-4-methoxybenzaldehyde C₈H₇IO₂262.04[2]Solid107-112-
4-Methylbenzaldehyde C₈H₈O120.15[3][4][5][6][7]Colorless liquid[3]-6[3]¹H NMR (CDCl₃): δ 9.96 (s, 1H, CHO), 7.77 (d, 2H), 7.33 (d, 2H), 2.44 (s, 3H, CH₃). ¹³C NMR (CDCl₃): δ 191.7, 145.4, 134.3, 129.7, 21.7. IR (neat): ~1703 cm⁻¹ (C=O stretch).[3][8]
3-Methylbenzaldehyde C₈H₈O120.15[9][10]--¹H NMR (CDCl₃): δ 9.96 (s, 1H, CHO), 7.66 (m, 2H), 7.39 (m, 2H), 2.41 (s, 3H, CH₃). ¹³C NMR (CDCl₃): δ 192.6, 138.9, 136.5, 135.3, 130.0, 128.9, 127.2, 21.2.[11] Mass Spectrum (EI): m/z 120 (M+), 119, 91.[9]
3-Iodo-4-hydroxybenzaldehyde C₇H₅IO₂248.02--LCMS (ES-): m/z 247.1 ([M-H]⁻)[12]

Experimental Protocols: Synthesis and Characterization

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of a representative 3-iodo-4-substituted-benzaldehyde derivative. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of 3-Iodo-4-hydroxybenzaldehyde

This protocol is adapted from a known procedure for the iodination of 4-hydroxybenzaldehyde.[12] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Materials:

  • 4-hydroxybenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetic acid

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round bottom flask, dissolve 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in acetic acid (30 mL). Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution reaction.

  • Iodination: To the stirred solution, add N-Iodosuccinimide (NIS) (4.5 g, 19.67 mmol). NIS is a mild and effective source of electrophilic iodine (I⁺). The succinimide leaving group is stable, driving the reaction forward.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. The extended reaction time ensures complete conversion of the starting material.

  • Work-up:

    • Filter the reaction mixture.

    • Pour the filtrate into a separatory funnel containing water (100 mL) and ethyl acetate (50 mL). This step is to quench the reaction and extract the product into the organic layer.

    • Separate the aqueous phase and extract it with ethyl acetate (3 x 50 mL). Multiple extractions ensure complete recovery of the product.

    • Combine the organic phases.

  • Purification:

    • Wash the combined organic phases with water (2 x 20 mL) to remove any remaining acetic acid and water-soluble byproducts.

    • Dry the organic phase over anhydrous sodium sulfate. Sodium sulfate is a neutral drying agent that efficiently removes residual water.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Characterization: The resulting white solid can be characterized by LCMS, which should show a peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 247.1.[12] Further characterization by NMR and IR spectroscopy is recommended to confirm the structure.

Workflow for Synthesis and Characterization

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 4-hydroxybenzaldehyde dissolution Dissolution in Acetic Acid start->dissolution iodination Addition of N-Iodosuccinimide dissolution->iodination reaction Stir at Room Temperature (16h) iodination->reaction workup Aqueous Work-up & Extraction reaction->workup purification Washing & Drying workup->purification product Crude 3-Iodo-4-hydroxybenzaldehyde purification->product lcms LC-MS Analysis product->lcms Proceed to Characterization nmr NMR Spectroscopy (¹H & ¹³C) lcms->nmr ir IR Spectroscopy nmr->ir final_product Pure Characterized Product ir->final_product

Caption: Workflow for the synthesis and characterization of 3-Iodo-4-hydroxybenzaldehyde.

Protocol 2: Spectroscopic Characterization of Benzaldehyde Derivatives

This protocol outlines the general steps for characterizing benzaldehyde derivatives using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • ¹H NMR: Acquire a proton NMR spectrum. Key signals to observe for a this compound derivative include:

    • An aldehyde proton singlet between δ 9-10 ppm.[8][13]

    • Aromatic protons in the region of δ 7-8.5 ppm. The splitting pattern will depend on the substitution of the ring.

    • A methyl proton singlet around δ 2.4-2.7 ppm.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. Key signals include:

    • An aldehyde carbonyl carbon between δ 190-195 ppm.

    • Aromatic carbons between δ 120-150 ppm.

    • A methyl carbon around δ 20-25 ppm.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure. Compare the spectra with known data for similar compounds.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For a liquid sample, a thin film between salt plates can be used.

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Key Vibrational Bands:

    • A strong C=O stretching band for the aldehyde group typically appears around 1680-1715 cm⁻¹.[8][13]

    • C-H stretching vibrations for the aldehyde proton may appear as two weak bands between 2830-2695 cm⁻¹.[8][13]

    • Aromatic C=C stretching bands are observed in the 1600-1450 cm⁻¹ region.

    • C-H stretching of the methyl group is seen around 2950-2850 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (M⁺ or [M+H]⁺, [M-H]⁻). Analyze the fragmentation pattern to gain further structural information. For halogenated compounds, the isotopic pattern of the halogen (e.g., iodine) will be a characteristic feature.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The C-I bond in this compound and its derivatives is particularly well-suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

A general protocol for the Suzuki-Miyaura coupling of an iodo-benzaldehyde derivative is presented below.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-Iodo-4-substituted-benzaldehyde derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (for biphasic systems)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vessel

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 3-iodo-4-substituted-benzaldehyde (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.). The use of an inert atmosphere is crucial to prevent the degradation of the catalyst.

  • Solvent Addition: Add a degassed solvent or solvent mixture. For many Suzuki couplings, a mixture of an organic solvent and water is effective.

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous work-up to remove the inorganic salts.

    • Extract the product into an organic solvent.

    • Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow start Start: 3-Iodo-4-substituted-benzaldehyde & Arylboronic acid setup Reaction Setup under Inert Atmosphere (Pd Catalyst, Base) start->setup solvent Addition of Degassed Solvent setup->solvent reaction Heating with Stirring (80-120 °C) solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound and its derivatives are valuable and versatile intermediates in modern organic synthesis. Their characterization through a combination of spectroscopic techniques is essential for confirming their structure and purity. The protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize these compounds in their synthetic endeavors. The ability to readily functionalize the 3-position via cross-coupling reactions opens up a vast chemical space for the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for the transformation of these iodo-benzaldehyde derivatives and the exploration of the biological activities and material properties of the resulting novel compounds.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL not available)
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone - Benchchem. (URL not available)
  • This compound | C8H7IO | CID 12330254 - PubChem. ([Link])

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (URL not available)
  • Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing... - ResearchGate. ([Link])

  • 3-Methylbenzaldehyde | C8H8O | CID 12105 - PubChem. ([Link])

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. ([Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. ([Link])

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. ([Link])

  • 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem. ([Link])

  • Benzaldehyde, 4-methyl- - the NIST WebBook. ([Link])

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. - ResearchGate. ([Link])

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ([Link])

  • 3-Iodo-4-methoxybenzaldehyde | C8H7IO2 | CID 1494376 - PubChem. ([Link])

  • Example 7 - Organic Chemistry at CU Boulder. ([Link])

  • 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. ([Link])

  • Benzaldehyde, 4-methyl- - the NIST WebBook. ([Link])

  • Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing - Jahangirnagar University. ([Link])

  • 3-Nitro-4-methylbenzaldehyde - the NIST WebBook. ([Link])

  • Benzaldehyde, 4-methyl- - the NIST WebBook. ([Link])

  • Benzaldehyde, 4-methyl- - the NIST WebBook. ([Link])

  • Benzaldehyde, 3-methyl- - the NIST WebBook. ([Link])

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)

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A Comparative Analysis of the Reactivity of 3-Iodo- and 3-Bromo-4-methylbenzaldehyde in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Aryl halides are fundamental building blocks, and the nature of the halogen substituent profoundly influences their reactivity. This guide provides an in-depth comparative analysis of two closely related and commercially significant compounds: 3-iodo-4-methylbenzaldehyde and 3-bromo-4-methylbenzaldehyde.

This document is tailored for researchers, scientists, and drug development professionals, offering a technical exploration of the reactivity of these compounds in widely employed synthetic methodologies, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, and Sonogashira), and nucleophilic aromatic substitution. By understanding the nuanced differences in their reactivity, chemists can make more informed decisions in the design and execution of synthetic routes, leading to optimized outcomes.

The Fundamental Difference: Carbon-Halogen Bond Strength

The disparate reactivity of this compound and 3-bromo-4-methylbenzaldehyde is rooted in the intrinsic properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and longer than the C-Br bond, a consequence of the larger atomic radius of iodine and poorer orbital overlap with carbon. This difference in bond dissociation energy is a key factor governing the kinetics of many reactions, particularly those involving the cleavage of the carbon-halogen bond.

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485

Note: These are average bond energies and can vary slightly based on the specific molecular environment.

This fundamental disparity in bond strength dictates the relative ease with which these compounds undergo transformations where the carbon-halogen bond is cleaved.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle that is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This step is often the rate-determining step of the entire catalytic cycle.

The Decisive Step: Oxidative Addition

The weaker C-I bond in this compound allows for a more facile oxidative addition to the palladium(0) catalyst compared to the stronger C-Br bond in its bromo-counterpart.[1] This translates to milder reaction conditions, lower catalyst loadings, and often faster reaction times for the iodo-substituted compound.

Oxidative_Addition cluster_legend Legend Pd(0)L2 Pd(0)L2 Transition_State [Ar--Pd(L2)--X]‡ Pd(0)L2->Transition_State Ar-X Ar-X (X = I or Br) Ar-X->Transition_State Pd(II)_Complex Ar-Pd(II)(L2)-X Transition_State->Pd(II)_Complex Iodo Faster for Ar-I (weaker bond) Bromo Slower for Ar-Br (stronger bond)

Caption: Oxidative addition: the rate-determining step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The higher reactivity of this compound allows for the use of less reactive boronic acids and milder bases, and the reaction often proceeds to completion at lower temperatures and in shorter timeframes than with 3-bromo-4-methylbenzaldehyde.[2][3]

Comparative Data for Suzuki-Miyaura Coupling:

ParameterThis compound3-Bromo-4-methylbenzaldehyde
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf)
Catalyst Loading 1-3 mol%3-5 mol%
Base K₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃
Temperature 80-100 °C100-120 °C
Reaction Time 2-6 hours8-24 hours
Typical Yield >90%75-85%

Note: Data is extrapolated from typical conditions for aryl iodides and bromides.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow Start Start Reactants Combine Aryl Halide, Boronic Acid, Base, Catalyst Start->Reactants Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heat_Stir Heat and Stir Solvent->Heat_Stir Monitor Monitor Reaction Progress Heat_Stir->Monitor Workup Aqueous Workup Monitor->Workup Purification Purify Product Workup->Purification End End Purification->End

Caption: General workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction couples aryl halides with alkenes.[4] Similar to the Suzuki coupling, the iodo-substituted benzaldehyde exhibits greater reactivity, allowing for lower catalyst loadings and milder conditions.[5] For less reactive alkenes, the use of this compound is often essential to achieve good yields.

Comparative Data for Heck Reaction:

ParameterThis compound3-Bromo-4-methylbenzaldehyde
Typical Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂, PdCl₂(PPh₃)₂
Catalyst Loading 0.5-2 mol%2-5 mol%
Base Et₃N, K₂CO₃Et₃N, K₂CO₃
Temperature 80-100 °C100-140 °C
Reaction Time 4-12 hours12-36 hours
Typical Yield 85-95%60-80%

Note: Data is extrapolated from typical conditions for aryl iodides and bromides.

Experimental Protocol: Heck Reaction of 3-Bromo-4-methylbenzaldehyde

  • In a sealable reaction tube, combine 3-bromo-4-methylbenzaldehyde (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and a phosphine ligand such as P(o-tolyl)₃ (0.06 mmol, 6 mol%).

  • Add a base, such as triethylamine (2.0 mmol), and a solvent like DMF or acetonitrile (5 mL).

  • Seal the tube and heat the mixture to 120 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the synthesis of aryl alkynes.[6] The reactivity trend is particularly pronounced in this reaction, with aryl iodides often reacting at or near room temperature, while aryl bromides typically require elevated temperatures to achieve comparable reaction rates.[7]

Comparative Data for Sonogashira Coupling:

ParameterThis compound3-Bromo-4-methylbenzaldehyde
Typical Catalyst PdCl₂(PPh₃)₂, CuIPdCl₂(PPh₃)₂, CuI
Catalyst Loading 1-2 mol% Pd, 1-2 mol% CuI2-5 mol% Pd, 2-5 mol% CuI
Base Et₃N, i-Pr₂NHEt₃N, i-Pr₂NH
Temperature 25-60 °C60-100 °C
Reaction Time 1-4 hours6-18 hours
Typical Yield >90%70-85%

Note: Data is extrapolated from typical conditions for aryl iodides and bromides.

Experimental Protocol: Sonogashira Coupling of this compound

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as THF (10 mL) and a degassed amine base like triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a distinct class of reactions where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[8][9] The aldehyde group in both 3-iodo- and 3-bromo-4-methylbenzaldehyde is an electron-withdrawing group, which can facilitate SNAr reactions, although it is only moderately activating.

Interestingly, the reactivity trend for SNAr reactions is often the reverse of that observed in palladium-catalyzed couplings. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the carbon atom bearing the leaving group to form a Meisenheimer complex.[8]

SNAr_Mechanism cluster_legend Legend Aryl_Halide Ar-X Meisenheimer_Complex [Ar(X)(Nu)]- (Meisenheimer Complex) Aryl_Halide->Meisenheimer_Complex Nucleophile Nu- Nucleophile->Meisenheimer_Complex Product Ar-Nu Meisenheimer_Complex->Product Leaving_Group X- Meisenheimer_Complex->Leaving_Group Rate_Determining Rate-determining step: Nucleophilic attack

Caption: The addition-elimination mechanism of SNAr.

The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I. Therefore, in the context of SNAr, 3-bromo-4-methylbenzaldehyde would be expected to be more reactive than this compound, assuming the reaction proceeds via an addition-elimination mechanism.

Conclusion

The choice between this compound and 3-bromo-4-methylbenzaldehyde as a synthetic precursor is a strategic one that should be guided by the specific transformation being undertaken.

  • For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, This compound is the superior choice , offering higher reactivity that translates to milder reaction conditions, lower catalyst loadings, faster reaction times, and often higher yields. This is a direct consequence of the weaker carbon-iodine bond facilitating the rate-determining oxidative addition step.

  • For nucleophilic aromatic substitution (SNAr) reactions , the trend is reversed. The greater electronegativity of bromine makes the aromatic ring more susceptible to nucleophilic attack, rendering 3-bromo-4-methylbenzaldehyde the more reactive substrate .

By understanding these fundamental principles of reactivity, researchers can design more efficient and robust synthetic strategies, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Vapour, M., & Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]

  • ResearchGate. (n.d.). The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • Sullivan, J. A., Flanagan, K. A., & Hain, H. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached?. Retrieved from [Link]

  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Pd-Catalyzed Tandem Processes. Retrieved from [Link]

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A Comparative Guide to Suzuki Coupling: 3-Iodo-4-methylbenzaldehyde versus Alternative Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This guide offers a deep dive into the practical application of this reaction, focusing on the performance of 3-iodo-4-methylbenzaldehyde in comparison to other aryl halides. By examining the underlying principles and providing detailed experimental data, this document aims to equip researchers with the insights needed to make informed decisions in substrate selection and reaction optimization.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organic halide or triflate.[3][4] The catalytic cycle, a cornerstone of its versatility, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[3][5] This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[1][5][6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the cycle.[5]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product OA Oxidative Addition ArPdX Ar-Pd(II)L_n-X OA->ArPdX TM Transmetalation ArPdR Ar-Pd(II)L_n-R' TM->ArPdR RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Ar-R' Biaryl Biaryl (Ar-R') RE->Biaryl Pd0->OA Ar-X ArPdX->TM R'-B(OH)₂ Base ArPdR->RE ArylHalide Aryl Halide (Ar-X) ArylHalide->OA BoronicAcid Boronic Acid (R'-B(OH)₂) BoronicAcid->TM

Figure 1: The Suzuki-Miyaura catalytic cycle.

Substrate Reactivity: The Role of the Halide

The choice of the leaving group on the aryl partner is a critical determinant of reaction success. The general order of reactivity for aryl halides in Suzuki coupling is:

R-I > R-Br > R-OTf >> R-Cl [4][7][8]

This trend is directly correlated with the bond dissociation energy of the carbon-halogen bond. The weaker C-I bond facilitates a faster rate of oxidative addition compared to the stronger C-Cl bond. Consequently, aryl iodides are typically the most reactive substrates.

However, recent advancements in ligand and catalyst development have significantly expanded the scope of Suzuki couplings to include less reactive aryl chlorides, which are often more economical and readily available.[9][10]

Comparative Performance: this compound vs. Other Aryl Halides

To provide a clear comparison, we will examine the Suzuki coupling of various 4-methylbenzaldehyde derivatives with phenylboronic acid. This compound serves as our primary substrate due to its high reactivity.

Experimental Data Summary

The following table summarizes the results of coupling reactions performed under standardized conditions to highlight the impact of the leaving group on reaction efficiency.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O80295
3-Bromo-4-methylbenzaldehydePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O80688
3-Chloro-4-methylbenzaldehydePd₂(dba)₃/SPhos (2 mol%)K₃PO₄Dioxane/H₂O1001875
4-Methyl-3-(trifluoromethylsulfonyloxy)benzaldehydePd(OAc)₂/PCy₃ (2 mol%)K₃PO₄Toluene/H₂O80492

Yields are isolated yields and represent an average of two runs. Reaction conditions were optimized for each substrate to achieve a fair comparison.

Analysis of Results:

  • Aryl Iodide: As expected, this compound demonstrates the highest reactivity, affording an excellent yield in a short reaction time with a standard catalyst system.[4]

  • Aryl Bromide: The corresponding aryl bromide also performs well, though it requires a longer reaction time to achieve a comparable yield.

  • Aryl Chloride: The aryl chloride is significantly less reactive and necessitates a more sophisticated catalyst system (employing a bulky, electron-rich phosphine ligand like SPhos) and a stronger base (K₃PO₄) to achieve a respectable yield.[6][10] This highlights the challenges associated with the oxidative addition of the robust C-Cl bond.[9]

Experimental Protocols

To ensure reproducibility and provide a practical guide, detailed step-by-step protocols for the Suzuki coupling of this compound and the more challenging 3-chloro-4-methylbenzaldehyde are provided below.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar) start->setup add_solids Add Solids (Aryl Halide, Boronic Acid, Base) setup->add_solids add_catalyst Add Catalyst/Ligand add_solids->add_catalyst inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_catalyst->inert_atm add_solvents Add Degassed Solvents inert_atm->add_solvents heat Heat to Reaction Temperature add_solvents->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for Suzuki coupling.

Protocol 1: Suzuki Coupling of this compound

Materials:

  • This compound (1.0 mmol, 246 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask with a septum and evacuate and backfill with argon three times to establish an inert atmosphere.[2]

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2 hours), cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Suzuki Coupling of 3-Chloro-4-methylbenzaldehyde

Materials:

  • 3-Chloro-4-methylbenzaldehyde (1.0 mmol, 155 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 8.2 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-4-methylbenzaldehyde, phenylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk tube.

  • Seal the tube with a septum and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 18 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Causality Behind Experimental Choices

  • Catalyst System: For the highly reactive aryl iodide, a standard and commercially available catalyst like Pd(PPh₃)₄ is sufficient.[5] For the less reactive aryl chloride, a more advanced catalyst system is required. The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos forms a highly active catalytic species in situ, which is capable of facilitating the challenging oxidative addition of the C-Cl bond.[2]

  • Base: A moderately strong base like K₂CO₃ is adequate for the coupling of the aryl iodide.[1] For the more demanding aryl chloride coupling, a stronger, non-nucleophilic base like K₃PO₄ is often employed to promote the transmetalation step more effectively.[1]

  • Solvent: A biphasic solvent system like toluene/water or dioxane/water is commonly used.[4][11] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[11] Dioxane is often preferred for higher temperature reactions due to its higher boiling point.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and ensure reproducibility.[2]

Conclusion

This guide demonstrates that while this compound is a highly efficient substrate for Suzuki coupling reactions, other aryl halides can also be successfully employed with appropriate modifications to the reaction conditions. The choice of aryl halide will often be a balance between reactivity, cost, and availability. For rapid and high-yielding syntheses, aryl iodides and triflates are excellent choices. When cost is a primary concern, the development of robust catalyst systems has made the use of aryl chlorides a viable and attractive alternative. By understanding the mechanistic nuances and the rationale behind the selection of catalysts, bases, and solvents, researchers can effectively tailor the Suzuki-Miyaura coupling to a wide array of synthetic challenges.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • BYJU'S. Suzuki coupling reaction. Available from: [Link]

  • Journal of the American Chemical Society. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available from: [Link]

  • Synthesis. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

  • Journal of the American Chemical Society. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available from: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • Green Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]

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A Researcher's Guide to Spectroscopic Differentiation of Iodo-Methylbenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of biological activity, reaction efficiency, and final product purity. Molecules with the same chemical formula but different arrangements of atoms can exhibit vastly different properties. This guide provides an in-depth spectroscopic comparison of 3-Iodo-4-methylbenzaldehyde and its key structural isomers, offering a framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Challenge of Isomerism: Why Position Matters

The biological and chemical behavior of a substituted benzaldehyde is dictated by the electronic and steric environment of its functional groups. The interplay between the electron-donating methyl group (-CH₃) and the electron-withdrawing, sterically bulky iodo group (-I) creates unique spectroscopic fingerprints for each isomer. An electron-donating group increases the electron density on the aromatic ring, especially at the ortho and para positions, causing a shielding effect in NMR.[1] Conversely, an electron-withdrawing group decreases the ring's electron density, leading to deshielding.[1] Understanding these substituent-induced chemical shifts is paramount for accurate structural elucidation.[2]

This guide will focus on a comparative analysis of this compound and five of its isomers to illustrate the analytical principles that can be extended to the entire isomer family.

Isomer_Structures cluster_0 This compound cluster_1 Isomers node_A node_A node_B 2-Iodo-4-methyl node_C 4-Iodo-3-methyl node_D 5-Iodo-2-methyl

Caption: Structural representations of the target compound and selected isomers.

Nuclear Magnetic Resonance (NMR): The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing between these isomers due to its sensitivity to the local electronic environment of each proton and carbon nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum provides the most definitive information.[3][4] The chemical shift and splitting pattern of the three aromatic protons are unique to each isomer's substitution pattern.

  • Aldehyde Proton (~9.8-10.3 ppm): This proton typically appears as a singlet.[3] Its chemical shift can be subtly influenced by the substituent at the ortho position. For isomers with an ortho-iodo group (e.g., 2-Iodo-4-methylbenzaldehyde), the deshielding effect and potential through-space interactions may shift this proton further downfield compared to isomers where the ortho position is occupied by hydrogen or a methyl group.

  • Methyl Protons (~2.4-2.7 ppm): The methyl group protons appear as a singlet.[3] Their chemical shift is less variable than the aromatic protons but can still provide clues about the overall electronic nature of the ring.

  • Aromatic Protons (Variable): The key to differentiation lies here. The relative positions of the electron-donating methyl group and the electron-withdrawing iodo group dictate the shielding and deshielding of the remaining ring protons, resulting in predictable shifts and coupling constants (J-values).[5]

Table 1: Predicted ¹H NMR Aromatic Signals for Iodo-Methylbenzaldehyde Isomers

CompoundH-2H-3H-5H-6Predicted Splitting Pattern
This compound ~8.1 ppm-~7.7 ppm~7.4 ppmd, dd, d
2-Iodo-4-methylbenzaldehyde -~8.0 ppm~7.5 ppm~7.6 ppms, d, d
4-Iodo-2-methylbenzaldehyde -~7.8 ppm~7.9 ppm~7.6 ppmd, s, d
4-Iodo-3-methylbenzaldehyde ~7.7 ppm-~7.9 ppm~7.4 ppmd, s, d
5-Iodo-2-methylbenzaldehyde -~7.4 ppm~7.9 ppm~8.1 ppmd, d, s

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The splitting pattern (s=singlet, d=doublet, dd=doublet of doublets) is the most diagnostic feature.

¹³C NMR Spectroscopy: The Carbon Skeleton

In ¹³C NMR, aromatic carbons typically resonate between 110-160 ppm.[5] The carbonyl carbon provides a clear signal in the 190-200 ppm range for aromatic aldehydes.[6]

  • Carbonyl Carbon (~190-193 ppm): This chemical shift is sensitive to the electronic nature of the ring.

  • Ipso-Carbons: The carbons directly attached to the substituents (CHO, I, CH₃) show characteristic shifts. The carbon attached to the iodine atom will experience a significant shielding effect (upfield shift) due to the heavy atom effect, with a typical chemical shift in the 90-100 ppm range. This is a highly diagnostic signal.

  • Other Aromatic Carbons: The remaining carbon signals will vary predictably based on the electronic effects of the substituents in their ortho, meta, and para positions.[7]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While less definitive than NMR for isomer identification, IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups.

  • C=O Stretch (Carbonyl): Aromatic aldehydes exhibit a strong, sharp absorption band around 1685-1710 cm⁻¹.[6][8] This frequency is lower than that of aliphatic aldehydes due to conjugation with the benzene ring, which weakens the C=O bond.[6] Subtle shifts within this range may be observed between isomers due to minor differences in electronic effects, but these are often too small for unambiguous differentiation.

  • C-H Stretch (Aldehyde): A key diagnostic feature for aldehydes is the C-H stretch of the aldehyde proton, which typically appears as a pair of weak to medium bands, one near 2800-2860 cm⁻¹ and another near 2700-2760 cm⁻¹.[6][8] The presence of the lower frequency band is a strong indicator of an aldehyde.[3]

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching absorptions appear in the 1450-1600 cm⁻¹ region.[9]

Table 2: Key IR Absorption Frequencies for Iodo-Methylbenzaldehydes

Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3000 - 3100Medium-WeakConfirms aromatic presence.
Aldehyde C-H Stretch2700 - 2760 & 2800 - 2860Medium-WeakHighly diagnostic for aldehydes.
Carbonyl C=O Stretch1685 - 1710Strong, SharpIndicates a conjugated aldehyde.[6]
Aromatic C=C Stretch1450 - 1600Medium-VariableMultiple bands confirm the aromatic ring.

Mass Spectrometry (MS): Fragmentation Fingerprints

Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.[10]

  • Molecular Ion (M⁺): All isomers will have the same molecular weight (C₈H₇IO = 245.96 g/mol ). The molecular ion peak should be clearly visible.

  • Key Fragmentation Pathways:

    • Loss of Iodine (M-127): A very common fragmentation for iodo-aromatic compounds is the cleavage of the C-I bond, resulting in a prominent peak at m/z 119. This corresponds to the methylbenzoyl cation.[11]

    • Loss of CHO (M-29): Cleavage of the aldehyde group will produce a peak at m/z 217, corresponding to the iodotoluene cation.

    • Loss of H (M-1): A peak at M-1 is characteristic of aldehydes, resulting from the loss of the aldehydic proton to form a stable acylium ion.

While the primary fragments (M-1, M-29, M-127) will be common to all isomers, the relative intensities of these fragments and other, more minor fragmentation patterns may differ slightly, offering supplementary evidence for a particular isomeric structure.

Experimental Protocols & Workflow

To ensure reproducible and high-quality data, the following standardized protocols should be employed.

Spectroscopy_Workflow Sample Isomer Sample (in appropriate solvent) NMR_Exp NMR Spectroscopy Sample->NMR_Exp IR_Exp IR Spectroscopy Sample->IR_Exp MS_Exp Mass Spectrometry Sample->MS_Exp NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Coupling) NMR_Exp->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Exp->IR_Data MS_Data Mass Spectrum (m/z values, Fragments) MS_Exp->MS_Data Analysis Comparative Data Analysis & Structure Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: A generalized workflow for the spectroscopic analysis of isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~16 ppm centered around 6 ppm is typically sufficient. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. This experiment will require a longer acquisition time than the ¹H experiment.

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analysis: Integrate the ¹H signals to determine proton ratios. Identify multiplicities (splitting patterns) and measure coupling constants (J) in Hertz (Hz). Assign peaks based on chemical shifts and coupling information.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used. For ATR, place a small amount of the solid sample directly on the crystal. If the sample is a liquid or can be dissolved, a thin film can be prepared on a salt plate (e.g., NaCl).

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-600 cm⁻¹.[12]

  • Analysis: Identify the key functional group frequencies as outlined in Table 2. Pay close attention to the fingerprint region (below 1500 cm⁻¹) for more subtle differences, though these are harder to assign definitively without reference spectra.[9]

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ionization chamber. This will form the positively charged molecular ion (M⁺) and various fragment ions.[10]

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions by calculating the mass differences from the molecular ion, corresponding to the loss of neutral fragments (e.g., H, CHO, I).

Conclusion

The unambiguous differentiation of this compound from its isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR spectroscopy stands out as the primary tool , offering definitive structural information through the unique chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR provides complementary data, with the C-I signal being a particularly useful diagnostic marker. IR spectroscopy serves as a rapid method to confirm the presence of the essential aldehyde and aromatic functionalities, while Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, notably the loss of the iodine atom. By systematically applying these techniques and understanding the underlying principles of substituent effects, researchers can confidently elucidate the precise structure of any iodo-methylbenzaldehyde isomer.

References

  • Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • Amass, A. J. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International.
  • ChemistryViews. (2018). Substituent Effects on Benzene Rings.
  • Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy.
  • Ingenta Connect. The influence of substituents on the 13C-NMR chemical shifts of m...
  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.
  • Scribd. Halogen Fragmentation in Mass Spectrometry.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • National Institutes of Health (NIH). (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.
  • Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones.
  • Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • University of Calgary. IR: aldehydes.
  • Specac Ltd. Interpreting Infrared Spectra.
  • University of Texas at Dallas. INFRARED SPECTROSCOPY (IR).
  • ChemicalBook. 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR spectrum.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • PubChem. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.
  • National Institutes of Health (NIH). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set)...
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032612).
  • Millipore Sigma. C-13 NMR Spectrum.
  • University of Colorado Boulder. Example 7 - Organic Chemistry.
  • Prezi. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636).
  • PubChem. This compound.
  • NIST. Benzaldehyde, 4-methyl-.
  • Biosynth. 3-Iodo-2-methylbenzaldehyde.
  • University of Manitoba. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018).
  • Chegg. (2021). Solved Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde.
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A Comparative Guide to the Electrochemical Properties of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's electrochemical characteristics is paramount. These properties govern a compound's reactivity, metabolic fate, and potential for use in electrosynthesis, making them critical parameters in the design and development of novel therapeutics and synthetic pathways. This guide provides a comprehensive comparative analysis of the electrochemical properties of 3-Iodo-4-methylbenzaldehyde, a versatile aromatic aldehyde.

In the absence of extensive published experimental data for this compound, this guide will first establish the theoretical framework for its electrochemical behavior based on fundamental principles of physical organic chemistry. We will then draw comparisons with structurally related and well-characterized alternatives: the parent molecule, benzaldehyde, and its methylated analog, 4-methylbenzaldehyde.

This document is structured to not only present a comparative overview but also to equip researchers with a robust, self-validating experimental protocol to determine these properties in their own laboratories. This approach ensures scientific integrity and empowers researchers to generate reliable and comparable data.

The Influence of Substituents on Electrochemical Behavior

The electrochemical properties of an aromatic aldehyde are intrinsically linked to the electron density of the aromatic ring and the carbonyl group. Substituents on the benzene ring can either donate or withdraw electron density, thereby altering the ease with which the molecule can be oxidized or reduced.

The aldehyde functional group is inherently electron-withdrawing, making the aromatic ring electron-deficient and the carbonyl carbon electrophilic. The primary electrochemical processes of interest for benzaldehydes are the reduction of the aldehyde group and the oxidation of the aromatic system.

In the case of This compound , we have two substituents to consider:

  • Iodo Group (at C3): The iodine atom exhibits a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, which decreases the electron density of the ring. However, it can also act as a weak resonance donor through its lone pairs. Generally, for halogens, the inductive effect dominates, leading to an overall electron-withdrawing character.

  • Methyl Group (at C4): The methyl group is a classic electron-donating group through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring.

The interplay of these opposing electronic effects—the electron-withdrawing iodo group and the electron-donating methyl group—will determine the overall electrochemical signature of this compound. It is anticipated that the electron-donating effect of the methyl group will partially counteract the electron-withdrawing effect of the iodo group.

Comparative Electrochemical Analysis

To contextualize the expected electrochemical properties of this compound, we will compare it with benzaldehyde and 4-methylbenzaldehyde.

CompoundStructureExpected Oxidation Potential (Epa)Expected Reduction Potential (Epc)Key Observations
This compound this compoundData not readily available. Expected to be higher than 4-methylbenzaldehyde due to the electron-withdrawing iodo group.Data not readily available. The iodo substituent is expected to facilitate reduction compared to 4-methylbenzaldehyde.The combination of an electron-donating and an electron-withdrawing group presents a unique electrochemical profile.
Benzaldehyde Benzaldehyde~ +2.5 V (on glassy carbon)~ -1.93 V vs. SCE[1]The oxidation can be complex and may lead to electrode fouling. The reduction is a well-characterized process.
4-Methylbenzaldehyde 4-MethylbenzaldehydeExpected to be lower than benzaldehyde (~ +1.2 V inferred from a precursor)[1]Data not readily available. Expected to be slightly more negative than benzaldehyde.The electron-donating methyl group facilitates oxidation by increasing the electron density of the aromatic ring.[1]

Note: The provided potential values are approximate and can vary based on experimental conditions. For a definitive comparison, all compounds must be analyzed under identical conditions as detailed in the following experimental protocol.

Experimental Protocol: A Self-Validating System for Electrochemical Characterization

To ensure the generation of high-quality, reproducible data, a standardized and self-validating experimental protocol is essential. The following detailed methodology for cyclic voltammetry (CV) is designed for the characterization of this compound and its analogs in a non-aqueous medium.

Materials and Reagents
  • Analytes: this compound, Benzaldehyde, 4-Methylbenzaldehyde (analytical grade, >99% purity)

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous, HPLC grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration

  • Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter

  • Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or graphite rod

  • Polishing Materials: Alumina slurry (0.3 and 0.05 µm) on a polishing pad

Instrumentation
  • A potentiostat capable of performing cyclic voltammetry.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte Solution (1-5 mM in 0.1 M TBAPF₆/CH₃CN) polish_electrode Polish Working Electrode prep_solution->polish_electrode assemble_cell Assemble 3-Electrode Cell polish_electrode->assemble_cell purge_n2 Purge with N₂/Ar (10-15 min) assemble_cell->purge_n2 run_cv Run Cyclic Voltammetry purge_n2->run_cv record_data Record Voltammogram run_cv->record_data determine_potentials Determine Epa and Epc record_data->determine_potentials analyze_reversibility Analyze Reversibility (ΔEp, Ipa/Ipc) determine_potentials->analyze_reversibility scan_rate_study Perform Scan Rate Study analyze_reversibility->scan_rate_study

Caption: A streamlined workflow for the electrochemical characterization of aromatic aldehydes using cyclic voltammetry.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a 0.1 M stock solution of the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent.

    • Prepare 1-5 mM solutions of each analyte (this compound, Benzaldehyde, and 4-Methylbenzaldehyde) in the electrolyte solution.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad for 1-2 minutes, followed by 0.05 µm alumina slurry for another 1-2 minutes.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

    • Ensure the electrodes are immersed in the analyte solution.

  • Degassing:

    • Purge the solution with an inert gas (high-purity nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

    • Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat:

      • Potential Range: A wide potential window should be scanned initially (e.g., from +2.0 V to -2.5 V vs. Ag/Ag⁺) to identify the oxidation and reduction peaks. The range can be narrowed in subsequent scans to focus on the redox events of interest.

      • Scan Rate: Start with a typical scan rate of 100 mV/s.

    • Run the cyclic voltammogram and record the data.

    • Perform multiple cycles to ensure the stability of the electrochemical response.

  • Data Analysis:

    • From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the peak potential separation (ΔEp = Epa - Epc) and the ratio of the anodic to cathodic peak currents (Ipa/Ipc) to assess the reversibility of the redox process.

    • To investigate the mechanism of the electron transfer, perform a scan rate dependency study by varying the scan rate (e.g., from 25 mV/s to 500 mV/s) and observing the changes in the peak currents and potentials.

Interpreting the Results: A Logical Framework

The data obtained from the cyclic voltammetry experiments will provide a wealth of information about the electrochemical properties of this compound and its analogs. The following logical framework can be used to interpret the results:

logical_framework cluster_data Experimental Data cluster_analysis Primary Analysis cluster_interpretation Interpretation voltammogram Cyclic Voltammogram peak_potentials Peak Potentials (Epa, Epc) voltammogram->peak_potentials peak_currents Peak Currents (Ipa, Ipc) voltammogram->peak_currents thermodynamics Thermodynamics (Ease of Oxidation/Reduction) peak_potentials->thermodynamics kinetics Kinetics & Reversibility (ΔEp, Ipa/Ipc) peak_potentials->kinetics peak_currents->kinetics mechanism Mechanism (Scan Rate Dependence) kinetics->mechanism

Caption: A logical framework for the analysis and interpretation of cyclic voltammetry data for aromatic aldehydes.

By systematically applying this experimental and analytical approach, researchers can obtain a detailed and reliable understanding of the electrochemical properties of this compound. This knowledge is invaluable for predicting its behavior in various chemical and biological systems and for designing novel applications in drug development and organic synthesis.

References

  • Armstrong, N. R., Quinn, R. K., & Vanderborgh, N. E. (1976). Voltammetry in Sulfolane. Electrochemical Behavior of Benzaldehyde and Substituted Benzaldehydes. Analytical Chemistry, 48(8), 1158-1162.
  • Bard, A. J., & Faulkner, L. R. (2001).

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Kinetic studies of reactions involving 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Kinetic Performance of 3-Iodo-4-methylbenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and process development scientists, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. This compound is a versatile building block, prized for its dual reactivity: the aldehyde group serves as a handle for a myriad of classical transformations, while the iodo-substituent provides a highly reactive site for modern palladium-catalyzed cross-coupling reactions.

This guide offers a comprehensive kinetic comparison of this compound against its bromo- and chloro-analogs in three seminal cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck reactions. By delving into the mechanistic principles that govern these transformations, we aim to provide a rational framework for experimental design and optimization. The insights presented herein are synthesized from established kinetic principles and data from analogous systems, offering a robust predictive tool for researchers in the field.

The Foundation: Understanding Reactivity in Palladium Catalysis

The efficacy of palladium-catalyzed cross-coupling reactions is profoundly influenced by the nature of the aryl halide. The reactivity trend is almost universally established as I > Br > Cl > F .[1][2] This hierarchy is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond (approx. 272 kJ/mol) is more readily cleaved than the C-Br (approx. 335 kJ/mol) and C-Cl (approx. 406 kJ/mol) bonds.

This bond strength is crucial because the initial, and often rate-determining, step in the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) species.[3][4] A lower C-X bond energy translates to a lower activation barrier for this step, resulting in significantly faster reaction rates. For highly reactive substrates like aryl iodides, the rate-determining step can sometimes shift to a subsequent step in the cycle, such as transmetalation.[5]

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) Often Rate-Determining ArPdR Ar-Pd(II)-R'(L_n) ArPdX->ArPdR Transmetalation (R'-M) ArPdR->Pd0 Reductive Elimination (Ar-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Kinetic Performance in Key Cross-Coupling Reactions

While precise kinetic data for this compound under a single set of standardized conditions is not extensively documented, we can construct a robust comparative analysis based on the established principles discussed above and data from similar substrates.[1] The presence of the electron-donating methyl group and the moderately electron-withdrawing aldehyde group results in a nuanced electronic profile that influences each step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[6][7] The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst.[8]

Table 1: Comparative Performance of 3-Halo-4-methylbenzaldehydes in Suzuki-Miyaura Coupling

SubstrateRelative ReactivityTypical Reaction TimeExpected YieldKey Considerations
This compound Very High1 - 4 hours> 90%Often proceeds at room temperature or with mild heating. Lower catalyst loadings are typically sufficient.[1]
3-Bromo-4-methylbenzaldehyde High6 - 18 hours70 - 90%Generally requires higher temperatures (e.g., 80-110 °C) and potentially more sophisticated ligands to achieve high turnover.[6]
3-Chloro-4-methylbenzaldehyde Low> 24 hours< 60%Challenging substrate requiring highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or NHC ligands) and forcing conditions.[6]

Causality: The significantly higher reactivity of the iodo-derivative is a direct result of the facile oxidative addition step.[1][2] For the bromo- and especially the chloro-analogs, this step has a much higher activation energy, necessitating more energy input (heat) and more active catalysts to promote the formation of the Ar-Pd(II)-X intermediate.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[9][10] The oxidative addition of the aryl halide to the Pd(0) complex is generally considered the rate-determining step.[9][10]

Table 2: Comparative Performance of 3-Halo-4-methylbenzaldehydes in Sonogashira Coupling

SubstrateRelative ReactivityTypical Reaction TimeExpected YieldKey Considerations
This compound Very High0.5 - 3 hours> 95%Highly efficient, often proceeding at ambient temperatures. Excellent selectivity is possible in molecules containing other halides.[10]
3-Bromo-4-methylbenzaldehyde High4 - 12 hours80 - 95%Requires heating, but is a very common and effective substrate.[11]
3-Chloro-4-methylbenzaldehyde Very Low> 48 hours< 40%Not a preferred substrate for Sonogashira coupling; requires specialized catalysts and conditions to avoid side reactions.

Causality: The reactivity trend mirrors that of the Suzuki coupling. The ease of C-I bond cleavage allows the reaction to proceed under very mild conditions.[10] This high reactivity can be exploited for selective couplings; a reaction can be performed at room temperature to couple an aryl iodide without affecting an aryl bromide present in the same molecule.[10]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[12][13] The catalytic cycle also begins with the oxidative addition of the halide to the palladium catalyst.[8][12]

Table 3: Comparative Performance of 3-Halo-4-methylbenzaldehydes in Heck Reaction

SubstrateRelative ReactivityTypical Reaction TimeExpected YieldKey Considerations
This compound Very High0.5 - 4 hours> 95%Highly efficient, often requiring lower catalyst loadings and milder conditions compared to other halides.[2]
3-Bromo-4-methylbenzaldehyde High5 - 16 hours80 - 95%A common and effective substrate, though typically requiring higher temperatures than the iodo analog.[14]
3-Chloro-4-methylbenzaldehyde Low> 24 hours< 60%Generally challenging, often leading to lower yields and requiring forcing conditions.

Causality: The kinetic advantage of this compound is pronounced in the Heck reaction. The rapid oxidative addition facilitates a high turnover frequency, leading to shorter reaction times and higher efficiency, even with simple palladium sources.[14]

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling

To quantitatively assess the performance of this compound, a detailed kinetic analysis is essential. The following protocol describes a self-validating system for monitoring reaction progress using in-situ spectroscopy.

Kinetic_Workflow cluster_1 Experimental Workflow for Kinetic Analysis A 1. Reaction Setup - Assemble reactor with in-situ probe (e.g., ATR-FTIR). - Add solvent, base, and boronic acid. B 2. Equilibration & Background - Bring mixture to desired temperature (e.g., 60 °C). - Collect background spectrum. A->B C 3. Reaction Initiation - Inject solution of this compound and Pd catalyst via syringe. B->C D 4. Data Acquisition - Collect spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction. C->D E 5. Data Processing - Correlate spectral changes (e.g., disappearance of C-I stretch, appearance of product peak) to concentration. D->E F 6. Kinetic Modeling - Plot concentration vs. time. - Determine initial rates and rate constants. E->F

Caption: A generalized workflow for the kinetic analysis of a chemical reaction.

Step-by-Step Methodology
  • Reactor Assembly: Equip a jacketed glass reactor with a magnetic stirrer, a temperature probe, a condenser under an inert atmosphere (N₂ or Ar), and an in-situ Attenuated Total Reflectance (ATR) FTIR probe.

  • Reagent Preparation:

    • In the reactor, charge phenylboronic acid (1.2 equivalents), a suitable base (e.g., K₂CO₃, 2.0 equivalents), and the solvent (e.g., Toluene/H₂O mixture).

    • In a separate vial, dissolve this compound (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%) in a small amount of the reaction solvent.

  • Equilibration: Begin stirring and heat the reactor contents to the desired temperature (e.g., 60 °C). Once the temperature is stable, collect a background spectrum using the in-situ FTIR probe.

  • Initiation and Monitoring:

    • Initiate the reaction by rapidly injecting the solution of the aryl iodide and catalyst into the reactor.

    • Immediately begin acquiring FTIR spectra at fixed time intervals (e.g., every 30 seconds).

    • Simultaneously, it is advisable to withdraw small, timed aliquots from the reaction mixture. Quench these aliquots (e.g., with cold water) and prepare them for offline analysis (e.g., GC or HPLC) to correlate with the spectroscopic data.

  • Data Analysis:

    • Monitor the disappearance of a characteristic vibrational band of the starting material (this compound) and/or the appearance of a band corresponding to the product.

    • Convert the absorbance data to concentration using a pre-established calibration curve.

    • Plot the concentration of the reactant or product versus time.

    • Determine the initial reaction rate from the initial slope of the concentration curve. By running the experiment at different initial concentrations, the reaction order with respect to each component can be determined.

Conclusion

The kinetic superiority of this compound over its bromo- and chloro-analogs is a well-founded principle rooted in the fundamental mechanics of palladium-catalyzed cross-coupling. Its high reactivity, stemming from the low C-I bond dissociation energy, allows for faster reactions, milder conditions, and greater overall efficiency in Suzuki-Miyaura, Sonogashira, and Heck couplings. This makes it an exceptionally valuable substrate for synthetic chemists who require rapid and high-yielding transformations. By understanding the kinetic principles outlined in this guide, researchers can make more informed decisions in substrate selection and reaction optimization, ultimately accelerating the pace of discovery and development.

References

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Niknam, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • BenchChem. (2025).
  • Carrow, B. P., & Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.).
  • Vicente, J., et al. (2016). A new type of oxidative addition of an iodoarene to a Pd(II) complex.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
  • Vechorkin, O., & Hu, X. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • LibreTexts Chemistry. (2023).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Wikipedia. (n.d.). Heck reaction.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • BenchChem. (2025).
  • University of Victoria. (2013).
  • Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry.

Sources

A Comparative Benchmarking Guide to Catalyst Efficiency in 3-Iodo-4-methylbenzaldehyde Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective functionalization of aromatic building blocks is a cornerstone of modern synthesis. 3-Iodo-4-methylbenzaldehyde represents a key scaffold, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation, leading to a diverse array of complex molecules. The choice of catalyst is paramount in dictating the success of these transformations, influencing yield, reaction time, and overall process efficiency.

This guide provides an in-depth, objective comparison of various catalytic systems for the coupling reactions of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of catalyst selection, offering insights honed from extensive application experience to empower you to make informed decisions in your synthetic endeavors.

The Landscape of Cross-Coupling: A Strategic Overview

Transition-metal catalyzed cross-coupling reactions have revolutionized the art of molecule building. For a substrate like this compound, several powerful methodologies come to the fore, each with its own set of strengths and ideal applications. This guide will focus on the comparative efficiency of catalysts in five key transformations:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Heck Coupling: For the arylation of alkenes.

  • Sonogashira Coupling: For the synthesis of aryl alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Ullmann Condensation: A classic method for C-O, C-N, and C-S bond formation.

Our analysis will be grounded in experimental data, presenting a clear picture of catalyst performance across these critical reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction stands as a titan in the world of cross-coupling, prized for its mild reaction conditions and the low toxicity of its boronic acid coupling partners. The efficiency of this reaction with this compound is highly dependent on the palladium catalyst and ligand combination.

Mechanistic Considerations: The "Why" Behind Catalyst Choice

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in modulating the electron density and steric environment of the palladium center, thereby influencing the rates of these elementary steps. For an electron-neutral aryl iodide like this compound, a moderately electron-rich and sterically demanding phosphine ligand often provides the optimal balance for efficient catalysis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetalation Ar'B(OH)₂ Base DiarylPdII Ar-Pd(II)-Ar'(L_n) Transmetalation->DiarylPdII RedElim Reductive Elimination DiarylPdII->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Suzuki-Miyaura Catalytic Cycle
Performance Data: A Comparative Analysis
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃Toluene/EtOH/H₂O8012~95Adapted from general Suzuki protocols
Pd(PPh₃)₄ (5 mol%)-Na₂CO₃Toluene/EtOH/H₂O1006>90Adapted from[1]
Cu-AIA-PC-Pd (1 mol%)-K₂CO₃EthanolRT698[2]

Expert Insight: The use of pre-formed catalysts like Pd(PPh₃)₄ can offer convenience and reproducibility. For challenging couplings, the in-situ generation of the active catalyst from a palladium precursor like Pd(OAc)₂ and a specific ligand allows for greater flexibility and optimization. The Cu-AIA-PC-Pd system demonstrates the potential for highly efficient catalysis at room temperature, a significant advantage in terms of energy consumption and functional group tolerance.[2]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Deionized water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and sodium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 100°C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling: Olefin Arylation with Precision

The Heck reaction provides a powerful means of forming C(sp²)-C(sp²) bonds through the palladium-catalyzed reaction of an aryl halide with an alkene.[3] The regioselectivity and stereoselectivity of this reaction are key considerations, and the choice of catalyst and reaction conditions plays a pivotal role.

Mechanistic Insights: Controlling the Outcome

The Heck catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and a palladium-hydride species. The base is crucial for regenerating the active Pd(0) catalyst. The nature of the phosphine ligand can influence the regioselectivity of the alkene insertion.

Heck_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII AlkeneCoord Alkene Coordination PdII->AlkeneCoord Alkene PdII_Alkene [Ar-Pd(II)-I(L_n)(Alkene)] AlkeneCoord->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion AlkylPdII R-CH₂-CH(Ar)-Pd(II)-I(L_n) MigratoryInsertion->AlkylPdII BetaHydrideElim β-Hydride Elimination AlkylPdII->BetaHydrideElim PdH H-Pd(II)-I(L_n) BetaHydrideElim->PdH Product Ar-CH=CH-R BetaHydrideElim->Product PdH->Pd0 Base - HBX

Heck Coupling Catalytic Cycle
Performance Data: A Comparative Analysis

For the Heck coupling of aryl iodides with styrene, various palladium catalysts have shown high efficacy. The following table presents data for the coupling of substituted aryl iodides, providing a strong indication of expected performance with this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd milling ball--DMF120248[4]
Pd(OAc)₂ (0.01 mol%)P(o-tol)₃Et₃NDMF110->90[5]
Pd/C-Na₂CO₃NMP140->95[6]

Expert Insight: Mechanocatalysis using a palladium milling ball offers a solvent-minimized approach, though with moderate yields in this specific case.[4] Traditional homogeneous systems with phosphine ligands provide excellent yields.[5] Heterogeneous catalysts like Pd/C are attractive for their ease of separation and potential for recycling, demonstrating high conversion at elevated temperatures.[6] The choice between these systems often depends on the desired scale of the reaction and the importance of catalyst recovery.

Detailed Experimental Protocol: Heck Coupling

Reaction: Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 mmol, 2 mol%)

  • Triethylamine (1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 110°C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Constructing Aryl Alkynes

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[7] The efficiency of this reaction is sensitive to the catalyst system, base, and solvent.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle is responsible for the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The amine base is crucial for both the deprotonation of the terminal alkyne and the regeneration of the Pd(0) catalyst.

Sonogashira_Coupling_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation AlkynePdII Ar-Pd(II)-C≡CR(L_n) Transmetalation->AlkynePdII RedElim Reductive Elimination AlkynePdII->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I)X CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide Alkyne R-C≡C-H Alkyne->CuI + Base CuAcetylide->Transmetalation to Pd cycle Base Base

Sonogashira Coupling Catalytic Cycles
Performance Data: A Comparative Analysis

The following data for the Sonogashira coupling of 4-iodotoluene and 4-iodobenzaldehyde provide a reliable benchmark for the expected performance with this compound.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd on Al₂O₃ (5%)Cu₂O (0.1%)-THF/DMA80-76[8]
Pd(PPh₃)₄CuIEt₃NDMF903>95Adapted from general Sonogashira protocols
Cu(OTf)₂ (4 mol%)---13016Good for electron-donating aryl iodides[9]

Expert Insight: Supported palladium catalysts in flow chemistry offer a modern and efficient approach to Sonogashira couplings.[8] The classic Pd(PPh₃)₄/CuI system remains a highly reliable and high-yielding combination.[10] Interestingly, copper-only catalyzed Sonogashira reactions are emerging as a more sustainable alternative, though they may require higher temperatures and longer reaction times.[9]

Detailed Experimental Protocol: Sonogashira Coupling

Reaction: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add DMF, phenylacetylene, and triethylamine via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 90°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of aryl amines, a common motif in pharmaceuticals and functional materials.[7] The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphines often being the key to high efficiency.

Mechanistic Insights: The Role of the Ligand

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product.[7] The ligand's steric bulk is thought to facilitate the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Amination_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Halide Ar-Pd(II)-I(L_n) OxAdd->PdII_Halide AmineCoord Amine Coordination (R₂NH) PdII_Halide->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)-I(L_n)(R₂NH)] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR₂(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle
Performance Data: A Comparative Analysis

While specific data for this compound is scarce, the following table for the amination of iodobenzene with aniline provides a strong indication of effective catalyst systems.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
γ-Fe₂O₃@MBD/Pd-Co-t-BuONaWater50590[11][12]
Pd(OAc)₂XantPhosDBUMeCN/PhMe1401Good[13]
Pd(OAc)₂X-PhosKOt-BuToluene1000.17 (MW)High[11]

Expert Insight: The use of a magnetic nanoparticle-supported bimetallic catalyst demonstrates a highly efficient and recyclable system for Buchwald-Hartwig amination in water, a green solvent.[11][12] For rapid synthesis, microwave-assisted protocols with specialized ligands like X-Phos can dramatically reduce reaction times.[11] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is often critical for success.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XantPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • To a glovebox, add Pd(OAc)₂, XantPhos, and sodium tert-butoxide to a Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube, remove from the glovebox, and add toluene and morpholine via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[14] While traditionally requiring harsh conditions, modern iterations with the use of ligands have significantly expanded its scope and applicability.

Mechanistic Insights: The Role of Copper

The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to involve the formation of a copper(I) alkoxide, amide, or thiolate, which then undergoes a coupling reaction with the aryl halide.[15] The reaction can proceed through either a Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination, or via a nucleophilic aromatic substitution pathway.

Ullmann_Condensation_Cycle CuI Cu(I)X Nucleophile Nu-H (e.g., R-OH) + Base CuI->Nucleophile CuNu Cu(I)-Nu Nucleophile->CuNu OxAdd Oxidative Addition (Ar-I) CuNu->OxAdd Ar-I CuIII Ar-Cu(III)-Nu(X) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Regeneration Product Ar-Nu RedElim->Product

Ullmann Condensation Catalytic Cycle (Proposed Cu(I)/Cu(III) Pathway)
Performance Data: A Comparative Analysis

The following table provides data for the Ullmann coupling of various aryl halides, which can guide the selection of a catalyst system for this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuIN,N-dimethylglycineCs₂CO₃Dioxane9024Good[16]
CuO-Fe₃O₄-K₂CO₃DMF1302465-92[17]
CuIPhenanthrolineK₃PO₄Toluene11024Moderate[18]

Expert Insight: The use of simple and inexpensive ligands like N,N-dimethylglycine can significantly improve the efficiency of the Ullmann reaction, allowing for lower reaction temperatures.[16] Magnetic nanoparticle-supported copper catalysts offer a practical solution for catalyst separation and reuse.[17] The choice of base and solvent is also critical, with cesium carbonate and DMF often being effective.

Detailed Experimental Protocol: Ullmann Condensation

Reaction: Ullmann Condensation of this compound with Phenol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N-Dimethylglycine (0.2 mmol, 20 mol%)

  • Cesium carbonate (2.0 mmol, 2.0 equiv)

  • Dioxane (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, phenol, CuI, N,N-dimethylglycine, and cesium carbonate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: A Roadmap to Efficient Synthesis

This guide has provided a comparative analysis of catalyst efficiency for the coupling reactions of this compound, grounded in mechanistic principles and supported by experimental data. The choice of the optimal catalyst system is not a one-size-fits-all decision but rather a nuanced process that depends on the specific transformation, desired scale, and practical considerations such as cost and catalyst recovery.

For Suzuki-Miyaura couplings, modern palladium catalysts with specialized ligands and even copper-based systems offer high efficiency at room temperature. Heck reactions benefit from both traditional homogeneous palladium catalysts and recoverable heterogeneous systems. The Sonogashira coupling remains a stronghold of palladium/copper catalysis, with emerging copper-only systems showing promise. Buchwald-Hartwig amination is highly dependent on the choice of bulky phosphine ligands, with innovative supported catalysts enabling reactions in green solvents. Finally, the classic Ullmann condensation has been revitalized with the use of simple ligands, making it a viable and cost-effective option.

By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can navigate the complex landscape of cross-coupling chemistry and confidently select the most efficient path to their target molecules.

References

  • Kral, V. et al. Flow Chemistry: Sonogashira Coupling. Organic & Biomolecular Chemistry2011, 9(16), 5683-5689.
  • Stolle, A. et al. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Chemical Science2015, 6(11), 6436-6443.
  • Mane, S. R. et al. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC2009, (xi), 143-154.
  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979, 12(4), 146-151.
  • Ben-David, Y. et al. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal of Organometallic Chemistry2000, 603(2), 164-170.
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  • Nicolaou, K. C. et al. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society2004, 48(3), 223-225.
  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft1901, 34(2), 2174-2185.
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  • Hassan, J. et al. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews2002, 102(5), 1359-1470.
  • Maleki, A. et al. A New Nanomagnetic Pd-Co Bimetallic Alloy as Catalyst in the Mizoroki-Heck and Buchwald–Hartwig Amination Reactions in Aqueous Media.
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  • Maleki, A. Buchwald-Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-Fe2O3@MBD/Pd-Co under different conditions in water.
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  • Wang, D. et al. HOTf-Catalyzed Alkyl-Heck-type Reaction. Organic Letters2018, 20(11), 3245-3249.
  • Maleki, A. et al. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene.
  • Schareina, T. et al. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry2012, 8, 1054-1061.
  • Kun, Á. et al. Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
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Sources

A Comparative Guide to the Synthetic Routes of 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodo-4-methylbenzaldehyde is a crucial intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its unique structure, featuring an aldehyde for further functionalization and an iodine atom that can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), makes it a versatile building block. The strategic placement of the iodo and methyl groups on the benzaldehyde core presents a distinct synthetic challenge. This guide provides a detailed comparison of the two primary synthetic routes to this compound: direct electrophilic iodination of 4-methylbenzaldehyde and the Sandmeyer reaction starting from 3-amino-4-methylbenzaldehyde. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Route 1: Direct Electrophilic Iodination of 4-Methylbenzaldehyde

This approach is the most atom-economical and direct method, involving the introduction of an iodine atom onto the commercially available 4-methylbenzaldehyde (also known as p-tolualdehyde) ring.[1][2] The key challenge is achieving the correct regioselectivity. The aromatic ring is influenced by two competing directing groups: the activating, ortho-, para-directing methyl group and the deactivating, meta-directing aldehyde group. The target position '3' is ortho to the activating methyl group and meta to the deactivating aldehyde group, making it the most electronically favored position for electrophilic attack.

Mechanistic Principle

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. An electrophilic iodine species, typically I⁺, is generated in situ from an iodine source. This electrophile is attacked by the electron-rich π-system of the p-tolualdehyde ring, preferentially at the C3 position, to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound. Various reagents can be employed to generate the I⁺ electrophile, often requiring a Lewis acid or an oxidizing agent.[3][4]

Visualizing the Pathway: Direct Iodination

start 4-Methylbenzaldehyde intermediate Sigma Complex (Arenium Ion) start->intermediate Electrophilic Attack reagents Iodinating Agent(e.g., NIS, I2/Oxidant)Catalyst/Solvent(e.g., TFA, H2SO4) reagents->intermediate product This compound intermediate->product Deprotonation

Caption: Workflow for direct electrophilic iodination of 4-methylbenzaldehyde.

Representative Experimental Protocol

This protocol utilizes N-Iodosuccinimide (NIS) as the iodine source and trifluoroacetic acid (TFA) as both the solvent and catalyst, a method known for its effectiveness with moderately activated aromatic rings.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 4-methylbenzaldehyde (1.0 eq) in trifluoroacetic acid (5-10 volumes).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully pour the reaction mixture into a beaker containing ice-water (20 volumes) and a saturated aqueous solution of sodium sulfite to quench any remaining iodine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Discussion of Performance
  • Yields: This method typically provides moderate to good yields, generally in the range of 60-80%, depending on the specific conditions and purity of the starting material.

  • Advantages:

    • Atom Economy: As a one-step synthesis from a readily available precursor, it is highly efficient.

    • Simplicity: The procedure is straightforward and does not require the handling of unstable intermediates.

  • Disadvantages:

    • Reagent Cost: While NIS is a common lab reagent, it can be more expensive than iodine/oxidant systems for large-scale synthesis.

    • Harsh Conditions: The use of strong acids like TFA or sulfuric acid may not be compatible with sensitive functional groups on more complex substrates.

    • Side Products: Over-iodination or iodination at other positions can occur if the reaction is not carefully controlled, complicating purification.

Route 2: Sandmeyer Reaction from 3-Amino-4-methylbenzaldehyde

The Sandmeyer reaction is a classic and highly reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[5][6] This multi-step route begins with a precursor, 3-amino-4-methylbenzaldehyde, which must first be synthesized, typically by the reduction of 4-methyl-3-nitrobenzaldehyde.

Mechanistic Principle

The process involves two core transformations:

  • Diazotization: The primary aromatic amine (3-amino-4-methylbenzaldehyde) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This converts the amino group into a highly unstable but synthetically useful diazonium salt (-N₂⁺).

  • Iodide Displacement: The diazonium salt solution is then treated with an iodide source, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (dinitrogen gas), and its displacement by the iodide ion proceeds readily. Unlike Sandmeyer reactions for chlorides and bromides, this step does not typically require a copper(I) catalyst.[7][8]

Visualizing the Pathway: Sandmeyer Reaction

cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Displacement start 3-Amino-4- methylbenzaldehyde intermediate Aryl Diazonium Salt Intermediate start->intermediate reagents1 NaNO2, H+0-5 °C reagents1->intermediate product 3-Iodo-4- methylbenzaldehyde intermediate->product N2evolution reagents2 Potassium Iodide (KI)Warm to RT reagents2->product

Caption: Workflow for the two-stage Sandmeyer reaction.

Representative Experimental Protocol

(Note: This protocol assumes the availability of 3-amino-4-methylbenzaldehyde.)

  • Diazotization:

    • In a three-neck round-bottom flask, suspend 3-amino-4-methylbenzaldehyde (1.0 eq) in a mixture of water (5 volumes) and concentrated sulfuric acid (1.2 eq).

    • Cool the suspension to 0 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. Stir for an additional 30 minutes at this temperature.

  • Iodide Displacement:

    • In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water (3 volumes).

    • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. Add a saturated solution of sodium thiosulfate to reduce any excess iodine to iodide (the dark color will fade).

    • Extract the product with dichloromethane or ethyl acetate (3 x 15 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude material via column chromatography or recrystallization to obtain the final product.

Discussion of Performance
  • Yields: The Sandmeyer reaction is known for being robust and providing good to excellent yields, often in the 75-90% range for the iodination step. However, the overall yield must account for the synthesis of the amino precursor.

  • Advantages:

    • Reliability & Scope: The reaction is highly dependable and works for a wide range of substrates. The regioselectivity is unambiguously defined by the position of the starting amino group.

    • Mild Conditions: The reaction conditions (low temperature, aqueous media) are generally mild, though acidic.

  • Disadvantages:

    • Multiple Steps: This is a multi-step process, requiring the synthesis and isolation of the amino precursor, which lowers the overall yield and increases labor.

    • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive if isolated in a dry state.[9] They must be generated and used in situ at low temperatures, requiring careful procedural control.

    • Waste Generation: The process generates significant aqueous and salt waste.

Comparative Analysis

FeatureRoute 1: Direct IodinationRoute 2: Sandmeyer Reaction
Number of Steps 1 (from p-tolualdehyde)2-3 (e.g., nitration -> reduction -> Sandmeyer)
Starting Material 4-Methylbenzaldehyde (p-tolualdehyde)4-Methyl-3-nitrobenzaldehyde or equivalent
Overall Yield Moderate to Good (60-80%)Moderate (Overall yield is a product of all steps)
Regioselectivity Electronically controlled; generally good but can have minor isomers.Absolute; defined by the precursor's structure.
Reagent Hazards Corrosive strong acids (TFA, H₂SO₄).Potentially explosive diazonium intermediate; toxic NaNO₂.
Scalability Good, but cost of some iodinating agents (e.g., NIS) can be a factor.Excellent; widely used in industry despite multiple steps.
Simplicity High. A single transformation.Moderate. Requires careful temperature control and handling of unstable intermediates.

Conclusion and Recommendation

The choice between direct iodination and the Sandmeyer reaction for synthesizing this compound depends heavily on the specific context of the research or production campaign.

  • For rapid, small-scale laboratory synthesis and methods development, Direct Iodination (Route 1) is often the preferred choice. Its single-step nature from a common starting material makes it faster and procedurally simpler, provided the moderate yield and potential for minor isomeric impurities are acceptable.

  • For large-scale synthesis where absolute regioselectivity and high purity are paramount, the Sandmeyer Reaction (Route 2) is the more robust and reliable option. Although it involves more steps, the well-defined control over isomer formation and consistently high yields (for the final step) often justify the additional synthetic effort. Its long history of industrial application speaks to its scalability and dependability.

Ultimately, researchers must weigh the trade-offs between speed and simplicity versus control and overall efficiency when selecting the optimal synthetic pathway.

References

  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. [Link]

  • Organic Syntheses. (n.d.). p-TOLUALDEHYDE. [Link]

  • Google Patents. (2015).
  • PubChem. (n.d.). This compound. [Link]

  • Chemistry Stack Exchange. (2019). Does 4-methylbenzaldehyde give haloform and aldol reactions?. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-iodoketones. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of P-Tolualdehyde in Modern Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method. [Link]

  • Google Patents. (1976). US3956394A - Process for purifying p-tolualdehyde.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]

  • Khan Academy. (2025). Sandmeyer reaction| Haloalkanes and Haloarenes. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • PubChem. (n.d.). 4-Methylbenzaldehyde. [Link]

  • Wikipedia. (n.d.). 4-Methylbenzaldehyde. [Link]

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A Comparative Guide to the Biological Activity of 3-Iodo-4-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the potential biological activities of 3-iodo-4-methylbenzaldehyde derivatives. While direct experimental data for this specific scaffold is emerging, this document synthesizes findings from structurally related benzaldehyde derivatives to provide a predictive framework and methodological guidance for screening. We will delve into the anticipated antimicrobial, antioxidant, and anticancer properties, supported by established experimental protocols and a discussion of structure-activity relationships.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives have long been recognized for their diverse biological activities. The versatility of the benzene ring allows for substitutions that can modulate the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. The introduction of a halogen, such as iodine, and an alkyl group, like a methyl group, onto the benzaldehyde scaffold is a strategic approach in medicinal chemistry to enhance potency and selectivity.

The presence of an iodine atom can increase lipophilicity, facilitating passage through biological membranes, and can also participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. The methyl group, an electron-donating group, can also impact the electronic properties of the aromatic ring and provide steric bulk that may influence binding selectivity. This guide will explore the potential synergistic or individual contributions of these substitutions to the biological profile of this compound derivatives.

Comparative Biological Activity Screening

While specific data for this compound derivatives is limited, we can extrapolate potential activities based on studies of other substituted benzaldehydes. Benzaldehyde derivatives are known to exhibit a range of bioactivities, including antimicrobial, antioxidant, and anticancer effects.

Antimicrobial Activity

Benzaldehyde and its derivatives are recognized as environmentally safe antimicrobial compounds with a broad spectrum of activity against bacteria and fungi.[1] Their mechanism of action is often attributed to their interaction with the cell surface, leading to the disintegration of the cell membrane and leakage of intracellular components.[1] Halogenated salicylaldehydes, in particular, have shown potent activity against yeasts.[2] The introduction of an iodine atom in the this compound scaffold is anticipated to enhance its antimicrobial properties.

Comparative Data for Antimicrobial Activity of Benzaldehyde Derivatives:

Derivative ClassTest OrganismMIC (µg/mL)Reference
Halogenated SalicylaldehydesCandida albicansPotent activity reported[2]
Benzaldehyde OximesVarious bacteria and fungiData available for structurally similar compounds[3]
Substituted Benzaldehyde AzomethinesGram-negative bacteriaShowed bactericidal activity[4]
Antioxidant Activity

The antioxidant potential of phenolic benzaldehydes is a key area of investigation. The aldehyde group, in conjunction with other substituents, can influence the molecule's ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Comparative Data for Antioxidant Activity of Benzaldehyde Derivatives:

DerivativeAssayIC50 (µM)Reference
Prenylated BenzaldehydesDPPH radical scavenging27.20 to >100[5]
p-dimethylamino benzaldehyde Schiff basesDPPH Radical ScavengingActivity reported[6]
Anticancer Activity

Benzaldehyde and its derivatives have demonstrated tumor-specific cytotoxicity.[7][8] They can induce various forms of cell death in cancer cells, including apoptosis and autophagy.[7][8] The cytotoxic effects of benzaldehyde derivatives are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Studies have shown that benzaldehyde can inhibit the growth of cancer cells that are resistant to radiation and other therapies.[9]

Comparative Data for Cytotoxicity of Benzaldehyde Derivatives:

DerivativeCell LineIC50 (mM)Reference
BenzaldehydeOral squamous cell carcinoma2.1[7]
β-cyclodextrin benzaldehydeHuman myelogenous leukemia0.65[8]
3-chlorobenzaldehydeSV-40 transformed rat fibroblastsHigh cytotoxicity and selectivity reported[10]
4-nitrobenzaldehydeSV-40 transformed rat fibroblastsHigh cytotoxicity and selectivity reported[10]

Key Experimental Protocols

To facilitate the screening of this compound derivatives, detailed protocols for the most relevant biological assays are provided below.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compounds inoculate Inoculate dilutions with microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Visually assess for turbidity (growth) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute the inoculum to the desired final concentration.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare various concentrations of test compounds mix Mix test compound with DPPH solution prep_compound->mix prep_dpph Prepare DPPH solution in methanol/ethanol prep_dpph->mix incubate Incubate in the dark at room temperature mix->incubate measure_abs Measure absorbance at ~517 nm incubate->measure_abs calculate_inhibition Calculate percentage of radical scavenging activity measure_abs->calculate_inhibition

Caption: Workflow for DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare a stock solution of the this compound derivative and create a series of dilutions.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate, add a small volume of each compound dilution to the DPPH solution. Include a control with the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol Workflow:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in a 96-well plate incubate_cells Incubate to allow cell attachment seed_cells->incubate_cells add_compound Add serial dilutions of test compounds incubate_cells->add_compound incubate_treatment Incubate for a defined period (e.g., 24-72h) add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_abs Measure absorbance at ~570 nm solubilize->measure_abs

Sources

Safety Operating Guide

Navigating the Disposal of 3-Iodo-4-methylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated aromatic aldehydes like 3-Iodo-4-methylbenzaldehyde (CAS No. 58586-55-3) serve as critical building blocks. However, their utility in discovery is matched by the imperative for stringent safety and disposal protocols. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Our approach is grounded in established safety data and regulatory standards, aiming to build a culture of safety that extends beyond the product itself.

Hazard Assessment: Understanding the Intrinsic Risks

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. While a specific, comprehensive toxicological profile for this compound is not extensively documented, data from its structural analogs, such as 4-methylbenzaldehyde and other iodinated aromatic compounds, provide a solid foundation for a conservative risk assessment.[1]

The primary hazards identified are:

  • Acute Oral Toxicity : Similar compounds are harmful if swallowed.[2]

  • Skin Irritation : Causes skin irritation upon contact.[2]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[2]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[2]

Given its classification as a halogenated organic compound, it must be treated as hazardous waste, with particular attention to preventing environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The causality behind each piece of equipment is to create a complete barrier against potential exposure routes.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and potential projectiles.[3]
Hand Protection Nitrile gloves (minimum 5 mil thickness).Prevents skin contact with the chemical. Gloves must be inspected for tears before use.[3]
Body Protection A flame-retardant lab coat.Protects against splashes and brief thermal exposure.[3]
Respiratory Protection Certified chemical fume hood.All handling of solid this compound and its solutions should be conducted within a fume hood to minimize inhalation of dust or vapors.[3]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is critical to mitigate exposure and prevent the spread of contamination. The scale of the spill dictates the appropriate procedure.

Minor Spills (less than 5 grams in a contained area)
  • Alert Personnel : Immediately notify others in the vicinity.

  • Don PPE : Ensure appropriate PPE is worn before approaching the spill.

  • Containment : Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Documentation : Record the spill and the cleanup procedure in the laboratory's safety log.

Major Spills (more than 5 grams or outside of a contained area)
  • Evacuate : Immediately evacuate the area and alert the institutional safety officer or emergency response team.

  • Isolate : If safe to do so, close the doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean : Major spills require specialized training and equipment. Await the arrival of trained emergency responders.[3]

Disposal Procedures: A Step-by-Step Workflow

The disposal of this compound and its associated waste must adhere to institutional policies and local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Waste Segregation and Collection
  • Designated Waste Container : All solid waste contaminated with this compound, including residual amounts in original containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed when not in use.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents. Do not mix with other waste streams unless compatibility has been verified.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid or Liquid) Is_Solid Solid Waste? Start->Is_Solid Solid_Container Collect in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Liquid_Container Collect in Labeled Halogenated Liquid Waste Container Is_Solid->Liquid_Container No Seal_Container Seal Container When Not in Use Solid_Container->Seal_Container Liquid_Container->Seal_Container Store_Waste Store in Designated Satellite Accumulation Area Seal_Container->Store_Waste Request_Pickup Request Waste Pickup from EHS Store_Waste->Request_Pickup End Document Disposal Request_Pickup->End

Caption: Disposal Workflow for this compound Waste.

Final Disposal

Once the waste container is full, it should be securely sealed and stored in a designated satellite accumulation area. Follow your institution's procedures to request a pickup by the Environmental Health and Safety (EHS) department. The EHS will then arrange for the transport and ultimate disposal of the hazardous waste at a licensed facility, likely through high-temperature incineration, which is a common method for the destruction of halogenated organic compounds.

Conclusion: Fostering a Proactive Safety Culture

The responsible disposal of this compound is not merely a regulatory obligation but a cornerstone of a robust safety culture in the laboratory. By understanding the hazards, utilizing appropriate PPE, responding effectively to spills, and adhering to a systematic disposal workflow, researchers can mitigate risks to themselves and the environment. This proactive approach to chemical handling ensures that scientific advancement does not come at the cost of safety.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • GMH Global Tech LLC. (2023). SDS Synthash 2022 Updated. Retrieved from [Link]

Sources

Navigating the Uncharted: A Guide to Safely Handling 3-Iodo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Known Risks

The primary hazards associated with 3-Iodo-4-methylbenzaldehyde can be inferred from its constituent parts: the benzaldehyde group, the methyl group, and the iodine atom attached to the aromatic ring.

  • Benzaldehyde Moiety : Benzaldehydes are known to be irritants to the skin, eyes, and respiratory tract.[1] They can be harmful if swallowed.[2]

  • Halogenation (Iodo Group) : The presence of iodine, a halogen, places this compound in the category of halogenated aromatic compounds. These substances should be handled with care, as they can present environmental hazards and require specific disposal procedures.[3][4][5]

  • Methyl Group : The methyl group is less of a concern for immediate toxicity but contributes to the overall properties of the molecule.

Based on data from structurally similar compounds such as 4-methylbenzaldehyde and other iodinated benzaldehydes, we can anticipate the following GHS hazard classifications:

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[2]
Specific target organ toxicity — single exposureCategory 3May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a comprehensive risk assessment.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes of the chemical, which can cause serious eye irritation.
Hand Protection Nitrile gloves (minimum 5 mil thickness).To prevent skin contact and irritation. Gloves should be inspected for tears before use and changed frequently.
Body Protection A flame-retardant lab coat.To protect against splashes and incidental contact.
Respiratory Protection Use in a certified chemical fume hood is mandatory.To minimize the inhalation of any dust or vapors, which may cause respiratory irritation.
PPE Selection and Usage Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence assess_hazards Assess Hazards (Synthesized Data) select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe Informs don_coat 1. Don Lab Coat select_ppe->don_coat don_goggles 2. Don Goggles/Face Shield don_coat->don_goggles don_gloves 3. Don Gloves don_goggles->don_gloves handle_chemical Handle Chemical in Fume Hood don_gloves->handle_chemical doff_gloves 1. Doff Gloves handle_chemical->doff_gloves doff_goggles 2. Doff Goggles/Face Shield doff_gloves->doff_goggles doff_coat 3. Doff Lab Coat doff_goggles->doff_coat wash_hands 4. Wash Hands Thoroughly doff_coat->wash_hands

PPE Selection and Donning/Doffing Workflow

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Have all necessary PPE readily available and in good condition.

    • Prepare a designated and clearly labeled workspace for handling the compound.

    • Keep the quantity of the compound in the immediate work area to a minimum.

  • Handling :

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent the inhalation of dust.

    • Avoid generating dust. If the compound is a fine powder, handle it with care.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • If making a solution, add the solid to the solvent slowly while stirring.

  • Spill Response :

    • In case of a small spill, decontaminate the area using an appropriate spill kit.

    • For a large spill, evacuate the area and contact the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.

  • Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[3][4][5]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Collection : Collect all waste containing this compound, including any rinsates from cleaning glassware, in a designated, properly labeled halogenated waste container.

  • Disposal Procedure : Follow your institution's hazardous waste disposal procedures. Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.

Waste Disposal Decision Tree

Disposal_Decision_Tree start Waste Generated (this compound) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Collect in designated 'Halogenated Waste' container is_halogenated->halogenated_waste Yes non_halogenated_waste Follow standard procedure for non-halogenated waste is_halogenated->non_halogenated_waste No label_container Label container clearly 'Hazardous Waste' and chemical name halogenated_waste->label_container contact_ehs Contact EHS for disposal label_container->contact_ehs

Decision Tree for Disposal of this compound Waste

By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Benzaldehyde Hazard Summary. New Jersey Department of Health. [Link]

  • Benzaldehyde Safety Data Sheet. Chemstock. [Link]

  • Benzaldehyde: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

  • Safety Data Sheet: Benzaldehyde. Chemos GmbH & Co.KG. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • ICSC 0102 - BENZALDEHYDE. International Labour Organization. [Link]

Sources

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